molecular formula C6H11B B1279173 1-Bromo-2,3-dimethylbut-2-ene CAS No. 5072-70-8

1-Bromo-2,3-dimethylbut-2-ene

Cat. No.: B1279173
CAS No.: 5072-70-8
M. Wt: 163.06 g/mol
InChI Key: FOJZHDBSZUMAHU-UHFFFAOYSA-N
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Description

1-Bromo-2,3-dimethylbut-2-ene ( 5072-70-8) is a monobrominated alkene with the molecular formula C6H11Br and a molecular weight of 163.06 g/mol . This compound is classified as a primary allylic bromide, characterized by a bromine atom situated on a carbon adjacent to a tetrasubstituted carbon-carbon double bond . Its significance in synthetic organic chemistry stems from its role as a versatile building block and alkylating agent . The reactivity of this compound is defined by the presence of the electron-rich, sterically hindered alkene and the activated carbon-bromine bond, which is highly susceptible to substitution reactions . A primary research application and common synthesis method for this molecule is regioselective allylic bromination, typically achieved using N-bromosuccinimide (NBS) under radical initiation conditions . This reaction capitalizes on the stability of the intermediate allylic radical. The compound is a valuable precursor for introducing the 2,3-dimethylbut-2-enyl group into more complex molecules through nucleophilic substitution reactions, where the bromide serves as an excellent leaving group . Researchers can identify the compound by its canonical SMILES notation, CC(=C(C)CBr)C . This product is intended for research purposes and must not be used for diagnostic, therapeutic, or any other human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2,3-dimethylbut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H11Br/c1-5(2)6(3)4-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJZHDBSZUMAHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456853
Record name 1-bromo-2,3-dimethylbut-2-ene
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Molecular Weight

163.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5072-70-8
Record name 1-bromo-2,3-dimethylbut-2-ene
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Record name 1-bromo-2,3-dimethylbut-2-ene
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Foundational & Exploratory

Synthesis of 1-Bromo-2,3-dimethylbut-2-ene from 2,3-dimethyl-2-butene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-2,3-dimethylbut-2-ene, a valuable alkylating agent and synthetic intermediate, from the starting material 2,3-dimethyl-2-butene (B165504). The primary focus of this document is the allylic bromination reaction, a key transformation in organic synthesis. This guide details the underlying reaction mechanism, provides experimentally determined protocols, and presents relevant quantitative and spectroscopic data. The content is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a monobrominated alkene with significant utility in organic synthesis as a versatile building block.[1] Its structure, featuring a primary allylic bromide adjacent to a tetrasubstituted double bond, makes it a reactive electrophile for the introduction of the 2,3-dimethylbut-2-enyl moiety into various molecular frameworks through nucleophilic substitution reactions.[1] The synthesis of this compound is most effectively achieved through the allylic bromination of 2,3-dimethyl-2-butene. This guide will focus on the use of N-Bromosuccinimide (NBS) as the brominating agent, a method that offers high selectivity for the allylic position over the competing electrophilic addition to the double bond.

Reaction Mechanism and Theory

The synthesis of this compound from 2,3-dimethyl-2-butene proceeds via a free-radical chain mechanism, specifically an allylic bromination.[2] This reaction is favored due to the stability of the intermediate allylic radical, which is stabilized by resonance.[2] The use of N-Bromosuccinimide (NBS) is crucial as it maintains a low, steady concentration of molecular bromine (Br₂) in the reaction mixture, thereby minimizing the ionic electrophilic addition of bromine across the double bond, which would lead to the formation of 1,2-dibromo-2,3-dimethylbutane.[3][4]

The reaction is typically initiated by a radical initiator, such as dibenzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN), or by photochemical means (e.g., UV light).[3] The mechanism can be described in three key stages:

  • Initiation: The radical initiator undergoes homolytic cleavage upon heating or irradiation to generate initial radicals. These radicals then react with NBS to produce a bromine radical (Br•).

  • Propagation: The bromine radical abstracts a hydrogen atom from one of the methyl groups of 2,3-dimethyl-2-butene (the allylic position) to form a resonance-stabilized allylic radical and hydrogen bromide (HBr). This allylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to yield the desired product, this compound, and a new bromine radical, which continues the chain reaction.

  • Termination: The reaction is terminated by the combination of any two radical species.

It is important to note that the intermediate allylic radical has two resonance structures. In the case of the radical derived from 2,3-dimethyl-2-butene, these resonance structures are equivalent, leading to the formation of a single major product. However, in unsymmetrical alkenes, this can lead to a mixture of constitutional isomers.

Experimental Protocols

This section provides a detailed experimental procedure for the synthesis of this compound based on established literature.[5]

Reagents and Materials:

  • 2,3-Dimethyl-2-butene

  • N-Bromosuccinimide (NBS)

  • Dibenzoyl peroxide

  • Tetrachloromethane (Carbon Tetrachloride)

  • Anhydrous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,3-dimethyl-2-butene, N-Bromosuccinimide, and a catalytic amount of dibenzoyl peroxide in tetrachloromethane.

  • Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring for a period of 3 hours. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solid succinimide (B58015) byproduct will precipitate out of the solution. Filter the mixture to remove the succinimide.

  • Purification: Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and then with water to remove any remaining acidic impurities. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by fractional distillation to yield pure this compound.

Data Presentation

Reaction Parameters and Yield
ParameterValueReference
Starting Material2,3-Dimethyl-2-butene[5]
ReagentN-Bromosuccinimide[5]
InitiatorDibenzoyl peroxide[5]
SolventTetrachloromethane[5]
Reaction Time3 hours[5]
Reaction ConditionHeating (Reflux)[5]
Yield64%[5]
Physicochemical and Spectroscopic Data of this compound
PropertyValueReference
Molecular FormulaC₆H₁₁Br[1][5][6]
Molecular Weight163.06 g/mol [1][5][6]
CAS Number5072-70-8[1][5][6]
AppearanceColorless oil
Boiling PointNot specified in snippets
¹H NMR
δ (ppm)Chemical ShiftMultiplicity
~1.7(CH₃)₂C=s
~1.8=C(CH₃)s
~4.0-CH₂Brs
¹³C NMR
δ (ppm)Assignment
~20(CH₃)₂C=
~22=C(CH₃)
~35-CH₂Br
~125=C(CH₃)
~135(CH₃)₂C=

Note: The provided NMR data is an approximation based on typical chemical shifts for similar structures and requires experimental verification for precise values.

Potential Side Reactions

The primary side reaction in the bromination of alkenes is the electrophilic addition of bromine across the double bond.[3] This leads to the formation of the corresponding vicinal dibromide. The use of NBS is specifically to suppress this side reaction by maintaining a very low concentration of Br₂.[3]

Another potential consideration is the possibility of allylic rearrangement, especially if the intermediate allylic radical is unsymmetrical. For 2,3-dimethyl-2-butene, the allylic radical is symmetrical, so only one major product is expected. However, impurities in the starting material or slight variations in reaction conditions could potentially lead to minor isomeric products.

Visualizations

Reaction Scheme

G Overall Reaction Scheme 2_3_dimethyl_2_butene 2,3-dimethyl-2-butene 1_bromo_2_3_dimethylbut_2_ene This compound 2_3_dimethyl_2_butene->1_bromo_2_3_dimethylbut_2_ene reagents NBS, Dibenzoyl Peroxide CCl4, Reflux reagents->1_bromo_2_3_dimethylbut_2_ene

Caption: Overall reaction for the synthesis of this compound.

Experimental Workflow

G Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Isolation setup Reaction Setup: - 2,3-dimethyl-2-butene - NBS - Dibenzoyl Peroxide - CCl4 reflux Reflux for 3 hours setup->reflux cool Cool to Room Temperature reflux->cool filter Filter to remove Succinimide cool->filter wash Wash with NaHCO3 (aq) and Water filter->wash dry Dry with MgSO4 wash->dry evaporate Solvent Evaporation dry->evaporate distill Fractional Distillation evaporate->distill Pure Product Pure Product distill->Pure Product

Caption: Step-by-step experimental workflow for the synthesis and purification.

Reaction Mechanism Pathway

G Simplified Radical Chain Mechanism cluster_initiation Initiation cluster_propagation Propagation initiator Dibenzoyl Peroxide radicals 2 R• initiator->radicals Heat nbs NBS radicals->nbs + br_radical Br• nbs->br_radical start_alkene 2,3-dimethyl-2-butene br_radical->start_alkene + allyl_radical Allylic Radical start_alkene->allyl_radical hbr HBr allyl_radical->hbr + br2 Br2 allyl_radical->br2 + nbs_prop Succinimide hbr->nbs_prop + NBS product This compound br2->product br_radical_prop Br• product->br_radical_prop + br_radical_prop->start_alkene Chain Continues nbs_prop->br2

Caption: Key steps in the free-radical mechanism of allylic bromination.

Conclusion

The synthesis of this compound from 2,3-dimethyl-2-butene via allylic bromination with N-Bromosuccinimide is an efficient and selective method. The reaction proceeds through a well-understood free-radical mechanism, and the use of NBS effectively minimizes the formation of undesired side products. The provided experimental protocol, derived from peer-reviewed literature, offers a reliable procedure for obtaining the target compound in good yield. This technical guide serves as a valuable resource for chemists requiring a practical understanding of this important synthetic transformation.

References

An In-depth Technical Guide to 1-Bromo-2,3-dimethylbut-2-ene (CAS Number: 5072-70-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2,3-dimethylbut-2-ene (CAS: 5072-70-8), a versatile allylic bromide widely utilized in organic synthesis. This document details its chemical and physical properties, provides insights into its spectroscopic characteristics, and outlines a detailed experimental protocol for its synthesis via allylic bromination. Furthermore, this guide explores its reactivity, particularly in nucleophilic substitution reactions, and includes experimental workflows and reaction pathway diagrams to facilitate its application in research and development.

Chemical and Physical Properties

This compound is a monobrominated alkene that serves as a valuable building block in organic chemistry.[1] Its primary use is as an alkylating agent to introduce the sterically hindered 2,3-dimethylbut-2-enyl moiety into various molecular frameworks.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 5072-70-8
Molecular Formula C₆H₁₁Br
Molecular Weight 163.06 g/mol [1]
IUPAC Name This compound
Synonyms 2,3-Dimethyl-2-butenyl bromide, Tetramethylethylene bromide
Appearance Colorless to pale yellow liquid
Boiling Point Not precisely available
Density Not precisely available

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

Table 2: Spectroscopic Data of this compound

Spectrum TypeKey Features and Peaks
¹H NMR Specific chemical shifts not readily available in searched literature. Expected signals would correspond to the methyl protons and the methylene (B1212753) protons adjacent to the bromine atom.
¹³C NMR Specific chemical shifts not readily available in searched literature. Expected signals would include those for the methyl carbons, the sp² hybridized carbons of the double bond, and the carbon bearing the bromine atom.
Infrared (IR) C=C stretching: ~1650-1680 cm⁻¹ (characteristic of a tetrasubstituted alkene)[1]; C-Br stretching: ~500-650 cm⁻¹[1]
Mass Spectrometry (MS) Molecular ion (M⁺) peak expected at m/z 162/164 due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). A prominent fragment would be the loss of the bromine radical (M-Br)⁺.

Synthesis

The most common method for the synthesis of this compound is the allylic bromination of 2,3-dimethylbut-2-ene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.[1] This reaction proceeds via a resonance-stabilized allylic radical intermediate, which can lead to the formation of a constitutional isomer, 3-bromo-2,3-dimethylbut-1-ene, as a byproduct.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,3-Dimethylbut-2-ene

  • N-Bromosuccinimide (NBS)

  • Dibenzoyl peroxide (or AIBN) as a radical initiator

  • Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,3-dimethylbut-2-ene in anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide (1.0 equivalent) and a catalytic amount of dibenzoyl peroxide to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 3 hours.

  • Monitor the reaction progress by TLC or GC analysis.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide (B58015) byproduct.

  • Wash the filtrate with water and then with a saturated solution of sodium bicarbonate.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 2,3-Dimethylbut-2-ene N-Bromosuccinimide Dibenzoyl Peroxide Reflux Reflux at ~77°C for 3h Reactants->Reflux Solvent Carbon Tetrachloride Solvent->Reflux Filter Filter Reflux->Filter Wash Wash Filter->Wash Dry Dry Wash->Dry Evaporate Evaporate Dry->Evaporate Distill Distill Evaporate->Distill Product This compound Distill->Product

Caption: Experimental workflow for the synthesis of this compound.

Reactivity and Applications

The primary reactivity of this compound is centered around the labile carbon-bromine bond, making it an excellent substrate for nucleophilic substitution reactions.[1] The bromine atom serves as a good leaving group, allowing for the introduction of a wide range of nucleophiles.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with various nucleophiles, leading to the formation of a diverse array of derivatives.

Nucleophilic_Substitution cluster_nucleophiles Nucleophiles cluster_products Products Reagent This compound Nu_OH Hydroxide (OH⁻) Reagent->Nu_OH Sₙ2 Nu_NH2 Ammonia (NH₃) Reagent->Nu_NH2 Sₙ2 Nu_CN Cyanide (CN⁻) Reagent->Nu_CN Sₙ2 Nu_OR Alkoxide (RO⁻) Reagent->Nu_OR Sₙ2 Prod_Alcohol 2,3-Dimethylbut-2-en-1-ol Nu_OH->Prod_Alcohol Prod_Amine 2,3-Dimethylbut-2-en-1-amine Nu_NH2->Prod_Amine Prod_Nitrile 3,4-Dimethylpent-3-enenitrile Nu_CN->Prod_Nitrile Prod_Ether 1-Alkoxy-2,3-dimethylbut-2-ene Nu_OR->Prod_Ether

Caption: General reaction pathway for nucleophilic substitution of this compound.

Safety and Handling

This compound is a flammable liquid and vapor. It is also classified as a skin and eye irritant and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a key synthetic intermediate with broad utility in organic synthesis. Its preparation via allylic bromination and its subsequent reactivity in nucleophilic substitution reactions make it a valuable tool for the construction of complex molecules. This guide provides essential information for researchers and developers to effectively and safely utilize this compound in their work. Further research to fully characterize its physical and spectroscopic properties is encouraged.

References

An In-depth Technical Guide to 1-Bromo-2,3-dimethylbut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 1-Bromo-2,3-dimethylbut-2-ene (CAS No: 5072-70-8).[1][2] This key organic compound, a primary allylic bromide, serves as a versatile building block in synthetic chemistry, particularly in the introduction of the 2,3-dimethylbut-2-enyl group into various molecular frameworks. This document details its physicochemical and spectroscopic properties, provides an experimental protocol for its synthesis, and explores its utility in nucleophilic substitution reactions.

Molecular Structure and Identification

This compound is a monobrominated alkene with a tetrasubstituted carbon-carbon double bond.[1][2] The bromine atom is situated on a carbon adjacent to this double bond, classifying it as a primary allylic bromide.[1][2] This structural arrangement is key to its reactivity.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 5072-70-8[1][2][3][4][5]
Molecular Formula C₆H₁₁Br[1][2][3][5]
Molecular Weight 163.06 g/mol [1][2][5]
Canonical SMILES CC(=C(C)CBr)C[2]
InChI Key FOJZHDBSZUMAHU-UHFFFAOYSA-N[2]
Synonyms 2,3-Dimethyl-2-butenyl bromide, 1-Bromo-2,3-dimethyl-2-butene

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

Table 2: Physicochemical Data

PropertyValue
Appearance Colorless oil
Boiling Point 60-90 °C at 15 Torr
Density 1.2537 g/cm³
Solubility Soluble in chloroform (B151607) and hexanes

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral characteristics.

Table 3: Spectroscopic Data Summary

Technique Expected Peaks/Signals
¹H NMR Signals corresponding to the methyl protons and the methylene (B1212753) protons adjacent to the bromine.
¹³C NMR Resonances for the methyl carbons, the sp² hybridized carbons of the double bond, and the carbon bearing the bromine atom.
Infrared (IR) Characteristic absorption bands for C=C stretching around 1650 cm⁻¹ and C-Br stretching in the range of 650-550 cm⁻¹.
Mass Spectrometry (MS) A molecular ion peak (M⁺) at m/z 162/164 (due to bromine isotopes) and fragmentation patterns corresponding to the loss of a bromine radical.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the regioselective allylic bromination of 2,3-dimethyl-2-butene (B165504) using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.[2]

Experimental Protocol: Allylic Bromination

Materials:

  • 2,3-Dimethyl-2-butene

  • N-Bromosuccinimide (NBS)

  • Dibenzoyl peroxide (radical initiator)

  • Tetrachloromethane (solvent)

  • Apparatus for heating under reflux

  • Apparatus for distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dimethyl-2-butene in tetrachloromethane.

  • Add N-bromosuccinimide (1.0 equivalent) and a catalytic amount of dibenzoyl peroxide to the solution.

  • Heat the reaction mixture to reflux and maintain for 3 hours.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide (B58015) byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound.

Synthesis_Workflow Reactants 2,3-Dimethyl-2-butene N-Bromosuccinimide Dibenzoyl Peroxide Reaction Reflux in CCl₄ 3 hours Reactants->Reaction Workup Filtration Aqueous Wash Drying Reaction->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Applications

This compound is a valuable reagent in organic synthesis, primarily due to its ability to undergo nucleophilic substitution reactions. The allylic position of the bromine atom makes it a good leaving group, facilitating the introduction of various nucleophiles.

Nucleophilic Substitution Reactions

This compound readily reacts with a variety of nucleophiles, such as hydroxides, alkoxides, and azides, to yield substituted products. These reactions typically proceed via an Sₙ2 mechanism, although Sₙ1 pathways can be competitive under certain conditions.

Experimental Protocol: Synthesis of 2,3-Dimethylbut-2-en-1-ol (B3380457)

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound in a 50:50 mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (1.1 equivalents).

  • Heat the mixture under reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the resulting 2,3-dimethylbut-2-en-1-ol by distillation.

Nucleophilic_Substitution cluster_reaction Sₙ2 Reaction Substrate This compound Product 2,3-Dimethylbut-2-en-1-ol Substrate->Product Reflux Nucleophile NaOH (aq) Nucleophile->Product Leaving_Group NaBr

Caption: Nucleophilic substitution of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a flammable liquid and an irritant. Wear personal protective equipment, including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from heat and ignition sources.

Conclusion

This compound is a versatile and reactive intermediate in organic synthesis. Its well-defined structure and predictable reactivity make it a valuable tool for the construction of complex molecules in academic and industrial research, particularly in the fields of medicinal chemistry and materials science. This guide provides essential information to support its safe and effective use in the laboratory.

References

physical and chemical properties of 1-Bromo-2,3-dimethylbut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3-dimethylbut-2-ene is a valuable reagent in organic synthesis, primarily utilized as a building block for the introduction of the 2,3-dimethylbut-2-enyl moiety into various molecular frameworks.[1] Its utility stems from the presence of a reactive allylic bromide functional group, which readily participates in a variety of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its key reactions, with a focus on providing practical information for laboratory applications.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below. It is important to note that while some properties have been computationally predicted, experimental data for properties such as boiling point, melting point, and density are not consistently reported in the available literature.

PropertyValueSource
Molecular Formula C6H11Br[1][2]
Molecular Weight 163.06 g/mol [1][2]
CAS Number 5072-70-8[1][2]
Boiling Point Data not readily available
Melting Point Data not readily available
Density Data not readily available
Refractive Index Data not readily available
LogP 2.73760[3]

Chemical Properties

This compound is a versatile electrophile due to the presence of the bromine atom, which is a good leaving group. This makes the compound highly susceptible to nucleophilic substitution reactions.[1] The double bond in the molecule is sterically hindered, which can influence its reactivity in addition reactions.

The primary chemical utility of this compound lies in its role as an alkylating agent. It can react with a wide range of nucleophiles, such as amines, alkoxides, and carbanions, to form new carbon-carbon and carbon-heteroatom bonds.

Experimental Protocols

Synthesis of this compound via Allylic Bromination

The most common method for the synthesis of this compound is the allylic bromination of 2,3-dimethylbut-2-ene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator. This reaction proceeds via a free radical chain mechanism.

Generalized Experimental Protocol:

  • Reagents: 2,3-dimethylbut-2-ene, N-bromosuccinimide (NBS), a radical initiator (e.g., dibenzoyl peroxide or AIBN), and a non-polar solvent (e.g., carbon tetrachloride or cyclohexane).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dimethylbut-2-ene in the chosen solvent.

    • Add N-bromosuccinimide and the radical initiator to the flask.

    • Heat the reaction mixture to reflux with stirring. The reaction is often initiated by light (e.g., a sunlamp) if a photochemical initiator is used.

    • Monitor the reaction progress by a suitable method (e.g., TLC or GC). The reaction time can vary, but several hours are typically required.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide (B58015) byproduct.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by washing with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation to isolate this compound. It is important to note that this reaction often yields a mixture of this compound and its isomer, 3-bromo-2,3-dimethylbut-1-ene.

Mandatory Visualizations

Synthesis of this compound

The synthesis of this compound from 2,3-dimethylbut-2-ene using NBS proceeds through a resonance-stabilized allylic radical intermediate, which leads to the formation of two isomeric products.

G Synthesis of this compound A 2,3-dimethylbut-2-ene C Resonance-Stabilized Allylic Radical A->C + Br· B NBS, Initiator (e.g., hv) D This compound (Major Product) C->D + Br2 E 3-bromo-2,3-dimethylbut-1-ene (Minor Product) C->E + Br2

Caption: Synthesis of this compound via allylic bromination.

General Nucleophilic Substitution Reaction

This compound readily undergoes nucleophilic substitution, where the bromide ion is displaced by a nucleophile.

G Nucleophilic Substitution of this compound A This compound C Substitution Product A->C B Nucleophile (Nu-) B->C D Bromide Ion (Br-) C->D

Caption: General schematic of a nucleophilic substitution reaction.

References

An In-depth Technical Guide to 1-Bromo-2,3-dimethylbut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3-dimethylbut-2-ene is a valuable chemical intermediate in organic synthesis.[1] Classified as a primary allylic bromide, its structure features a bromine atom on a carbon adjacent to a tetrasubstituted carbon-carbon double bond.[1] This unique arrangement confers specific reactivity, making it a versatile building block and alkylating agent for introducing the sterically hindered 2,3-dimethylbut-2-enyl moiety into more complex molecular architectures.[1] Its utility stems from the activated carbon-bromine bond, which is highly susceptible to nucleophilic substitution reactions, and its role in radical reactions.[1]

Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical compound is critical for research and development. The standard IUPAC name for this compound is This compound .[2] It is also known by several synonyms and is tracked across various chemical databases.

Identifier Type Value
IUPAC Name This compound[2]
CAS Number 5072-70-8[2]
Molecular Formula C₆H₁₁Br[2]
InChI Key FOJZHDBSZUMAHU-UHFFFAOYSA-N[2]
Canonical SMILES CC(=C(C)CBr)C[2]
Synonyms 1-Bromo-2,3-dimethyl-2-butene, 2,3-Dimethyl-2-butenyl bromide, 2-Butene, 1-bromo-2,3-dimethyl-[2]

Physicochemical and Computed Properties

Summarized below are the key physical and computed properties of this compound.

Property Value Notes
Molecular Weight 163.06 g/mol [1][2]
Exact Mass 162.00441 Da[2][3]
Appearance Colorless Oil[4]
Boiling Point 60-90 °C[4]at 15 Torr
Density 1.2537 g/cm³[4]
Solubility Slightly soluble in Chloroform and Hexanes[4]
XLogP3 3.1[3]A measure of lipophilicity
Complexity 78.2[3]

Predicted Spectroscopic Data

While comprehensive, experimentally verified spectra for this compound are not widely available in public databases, its structure allows for the prediction of key spectroscopic features essential for its characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals. A singlet for the two protons of the bromomethyl group (CH₂Br) would likely appear in the range of 3.8-4.2 ppm. Two singlets, each integrating to three protons, would correspond to the two methyl groups attached to the double bond (C2-CH₃ and C3-CH₃). A third singlet, integrating to six protons, would represent the two equivalent methyl groups on the other side of the double bond.

  • ¹³C NMR: The carbon NMR spectrum is predicted to exhibit four unique carbon signals. The brominated carbon (CH₂Br) would appear downfield, typically in the 30-40 ppm range. The two sp² hybridized carbons of the double bond would be found further downfield, likely between 120-140 ppm. The sp³ hybridized carbons of the methyl groups would appear upfield. PubChem indicates the existence of a ¹³C NMR spectrum, confirming its utility in characterization.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching and bending vibrations for the methyl and methylene (B1212753) groups. A key feature would be the C=C stretching vibration of the tetrasubstituted alkene, which is expected to be weak or absent due to the lack of a significant dipole moment change during the vibration. A C-Br stretching absorption would be expected in the fingerprint region, typically around 500-680 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The primary fragment would likely result from the loss of the bromine atom to form a stable, resonance-stabilized allylic carbocation.

Experimental Protocols

Synthesis: Allylic Bromination of 2,3-Dimethyl-2-butene (B165504)

This compound is commonly synthesized via the regioselective allylic bromination of 2,3-dimethyl-2-butene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Reference: Clennan, Edward L.; Chen, Xiangning [Journal of the American Chemical Society, 1989, vol. 111, # 15, p. 5787 - 5792].

Materials:

  • 2,3-Dimethyl-2-butene

  • N-Bromosuccinimide (NBS)

  • Dibenzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Tetrachloromethane (CCl₄), anhydrous

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing tetrachloromethane (CCl₄), add 2,3-dimethyl-2-butene (1.0 equivalent).

  • Addition of Reagents: Add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) and a catalytic amount of a radical initiator such as dibenzoyl peroxide (BPO).

  • Reaction Conditions: The mixture is heated to reflux (approx. 77 °C for CCl₄) with vigorous stirring for 3 hours. The reaction should be monitored for the disappearance of the starting material (e.g., by GC or TLC). The solid succinimide (B58015) byproduct will float to the surface as the reaction proceeds.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Filtration: Remove the solid succinimide byproduct by vacuum filtration and wash the solid with a small amount of cold CCl₄.

  • Solvent Removal: Combine the filtrates and remove the CCl₄ solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil, containing the desired this compound and potentially some rearranged byproducts, can be purified by vacuum distillation to yield the final product. The reported yield for this method is approximately 64%.

Reactivity: Representative Nucleophilic Substitution (S_N1)

As a primary allylic halide, this compound readily undergoes nucleophilic substitution, often proceeding through a resonance-stabilized allylic carbocation (S_N1 mechanism), especially with weak nucleophiles in polar protic solvents.

Materials:

  • This compound

  • Ethanol (B145695) (as both solvent and nucleophile)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Sodium bicarbonate solution (5% aqueous)

  • Diethyl ether

  • Separatory funnel

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

  • Reaction Conditions: Heat the solution to a gentle reflux and stir. The reaction progress can be monitored by TLC, watching for the consumption of the starting alkyl halide.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the bulk of the ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then a 5% sodium bicarbonate solution to neutralize any HBr formed.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product, 1-Ethoxy-2,3-dimethylbut-2-ene.

  • Purification: The crude product can be further purified by fractional distillation or column chromatography if necessary.

Reaction Pathways and Mechanisms

The synthetic utility of this compound is defined by its participation in key reaction pathways, which can be visualized to understand the logical flow of bond-forming and bond-breaking events.

Synthesis_Workflow cluster_react Reaction cluster_workup Workup & Purification Reactants 2,3-Dimethyl-2-butene NBS, BPO (cat.) in CCl4 Reflux Heat to Reflux (3 hours) Reactants->Reflux Stirring Cool Cool to RT Reflux->Cool Filter Filter Succinimide Cool->Filter Evaporate Remove CCl4 (Rotovap) Filter->Evaporate Distill Vacuum Distillation Evaporate->Distill Product Pure Product: This compound Distill->Product Allylic_Bromination_Mechanism cluster_init Initiation cluster_prop Propagation BPO BPO (Initiator) Br_rad Br• (Trace) BPO->Br_rad Heat or Light NBS NBS NBS->Br_rad Reacts with HBr Alkene 2,3-Dimethyl-2-butene Br_rad->Alkene Allyl_Rad Resonance-Stabilized Allylic Radical Alkene->Allyl_Rad + Br• HBr HBr Allyl_Rad->HBr Forms Product This compound Allyl_Rad->Product + Br2 Br2 Br2 HBr->Br2 + NBS Br_rad2 Br• Product->Br_rad2 Regenerates Br_rad2->Alkene Chain Reaction SN1_Mechanism Substrate This compound Carbocation Resonance-Stabilized Allylic Carbocation Substrate->Carbocation Step 1: Loss of Leaving Group (Slow, Rate-Determining) Br_ion Br⁻ (Leaving Group) Product Substitution Product Carbocation->Product Step 2: Nucleophilic Attack (Fast) Nucleophile Nucleophile (Nu⁻) Nucleophile->Carbocation

References

Spectral Data Analysis of 1-Bromo-2,3-dimethylbut-2-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1-Bromo-2,3-dimethylbut-2-ene (CAS No. 5072-70-8). Due to the limited availability of public experimental spectra, this guide utilizes predicted data to facilitate the characterization of this important chemical intermediate. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for acquiring such data, and presents a logical workflow for spectral analysis.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These values are calculated based on computational models and should be used as a reference for comparison with experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.0Singlet2H-CH₂Br
~1.8Singlet3H=C-CH₃
~1.7Singlet6H=C(CH₃)₂

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmCarbon TypeAssignment
~135QuaternaryC =C
~125QuaternaryC=C
~35Primary-C H₂Br
~22Primary=C-C H₃
~20Primary=C(C H₃)₂
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2970-2850StrongC-H stretch (alkane)
~1670MediumC=C stretch (alkene)
~1450MediumC-H bend (alkane)
~1375MediumC-H bend (gem-dimethyl)
~650StrongC-Br stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zIonNotes
162/164[M]⁺Molecular ion peak, showing isotopic pattern for Bromine (¹⁹Br/⁸¹Br ≈ 1:1)
83[M-Br]⁺Loss of Bromine radical, likely the base peak
69[C₅H₉]⁺Further fragmentation of the [M-Br]⁺ ion

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring NMR, IR, and MS spectra of haloalkenes like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.

Methodology:

  • Sample Preparation: A sample of this compound (typically 5-20 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

  • Instrumentation: The NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

    • The magnetic field is shimmed to achieve homogeneity and improve spectral resolution.

    • A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.

    • For ¹³C NMR, a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw FID data is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and integrated to obtain the final presentable spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained as a neat thin film. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are then mounted in the spectrometer's sample holder. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where a drop of the sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

    • The sample is placed in the beam path, and the sample spectrum is recorded.

    • The instrument measures the interference pattern of the infrared beam (interferogram) and performs a Fourier transform to obtain the spectrum of absorbance or transmittance versus wavenumber.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to produce the final IR spectrum of the compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its identification and structural elucidation.

Methodology:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

  • Ionization: The sample molecules are ionized in the ion source. Electron Impact (EI) is a common ionization method where a high-energy electron beam bombards the sample, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Processing: A mass spectrum is generated, which is a plot of ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are then analyzed.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow from sample preparation to spectral data analysis for the characterization of this compound.

Spectral_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_characterization Compound Characterization Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Thin Film or ATR Sample->Prep_IR Prep_MS Dilute for GC-MS or Direct Infusion Sample->Prep_MS NMR_Acq Acquire 1H & 13C NMR Spectra Prep_NMR->NMR_Acq IR_Acq Acquire IR Spectrum Prep_IR->IR_Acq MS_Acq Acquire Mass Spectrum Prep_MS->MS_Acq NMR_Analysis Analyze Chemical Shifts, Multiplicity, Integration NMR_Acq->NMR_Analysis IR_Analysis Identify Functional Group Absorptions IR_Acq->IR_Analysis MS_Analysis Determine Molecular Weight & Fragmentation MS_Acq->MS_Analysis Final_Structure Confirm Structure of this compound NMR_Analysis->Final_Structure IR_Analysis->Final_Structure MS_Analysis->Final_Structure

Caption: Spectroscopic analysis workflow.

A Technical Guide to 1-Bromo-2,3-dimethylbut-2-ene: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-2,3-dimethylbut-2-ene (CAS No. 5072-70-8), a versatile reagent in organic synthesis. This document details its commercial availability, key chemical properties, synthesis, and applications, with a focus on its utility as an alkylating agent.

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers. The product has achieved commercial mass production and is offered in various quantities.[1] Key suppliers include:

  • ChemicalBook

  • LookChem [1]

  • PubChem

  • Benchchem

Pricing and packaging information can be obtained by inquiring with these suppliers. It is typically sold for research and development purposes and is not intended for medicinal or edible use.

Chemical and Physical Properties

This compound is a monobrominated alkene.[2] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 5072-70-8[1][3]
Molecular Formula C6H11Br[1][3]
Molecular Weight 163.06 g/mol [3]
IUPAC Name This compound[3]
Synonyms 2,3-Dimethyl-2-butenyl bromide, 4-Bromo-2,3-dimethyl-2-butene[3]
Appearance Colourless Oil
Purity (Typical) >95% (Technical Grade) up to 99%[1]
Solubility Chloroform (Slightly), Hexanes (Slightly)
Storage 4°C, Inert atmosphere, Light Sensitive

Synthesis of this compound

The primary method for synthesizing this compound is through the allylic bromination of 2,3-dimethylbut-2-ene using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.

General Experimental Protocol: Allylic Bromination

A common procedure for this synthesis involves the reaction of 2,3-dimethylbut-2-ene with N-Bromosuccinimide (NBS) and a catalytic amount of dibenzoyl peroxide in a non-polar solvent like tetrachloromethane. The reaction is typically carried out under heating for several hours.[3] A reported yield for this reaction is 64%.[3]

Reaction Scheme:

Synthesis 2,3-Dimethylbut-2-ene 2,3-Dimethylbut-2-ene Reaction Allylic Bromination 2,3-Dimethylbut-2-ene->Reaction Substrate NBS NBS NBS->Reaction Bromine Source Dibenzoyl Peroxide Dibenzoyl Peroxide Dibenzoyl Peroxide->Reaction Initiator Tetrachloromethane Tetrachloromethane Tetrachloromethane->Reaction Solvent Heat Heat Heat->Reaction Conditions This compound This compound Reaction->this compound Major Product 3-Bromo-2,3-dimethylbut-1-ene 3-Bromo-2,3-dimethylbut-1-ene Reaction->3-Bromo-2,3-dimethylbut-1-ene Isomeric Byproduct

Synthetic pathway for this compound.

The reaction proceeds via a free-radical mechanism, which can lead to the formation of an isomeric byproduct, 3-Bromo-2,3-dimethylbut-1-ene, due to the resonance-stabilized allylic radical intermediate.

Applications in Organic Synthesis

This compound is a valuable electrophilic building block in organic synthesis, primarily used to introduce the 2,3-dimethylbut-2-enyl moiety into various molecules through nucleophilic substitution reactions.[2]

Alkylation of Phenols

A notable application is the alkylation of phenols. For instance, sodium and potassium 3,4-methylenedioxyphenolates have been successfully alkylated with 1-bromo-3-methylbut-2-ene in various solvents, leading to both O-alkylation and C-alkylation products.[4]

General Workflow for Phenol Alkylation:

AlkylationWorkflow cluster_reactants Reactants cluster_process Process cluster_products Products Phenol Phenol Deprotonation Deprotonation Phenol->Deprotonation Base Base Base->Deprotonation This compound This compound Nucleophilic_Attack Nucleophilic_Attack This compound->Nucleophilic_Attack Deprotonation->Nucleophilic_Attack Phenoxide Intermediate O-Alkylated_Product O-Alkylated_Product Nucleophilic_Attack->O-Alkylated_Product C-Alkylated_Product C-Alkylated_Product Nucleophilic_Attack->C-Alkylated_Product

Workflow for the alkylation of phenols.

Relevance in Drug Development and Natural Product Synthesis

While direct applications of this compound in signaling pathways are not documented, its role as a precursor to the 2,3-dimethylbut-2-enyl group connects it to biologically active molecules. This moiety is a variation of the more common prenyl group, which is found in a wide array of natural products with diverse pharmacological activities.

A notable example is the antiviral agent, Virantmycin (B1221671).[1] This compound, isolated from Streptomyces, inhibits plaque formation by both RNA and DNA viruses.[1] The structure of virantmycin contains a substituted tetrahydroquinoline ring system which is biosynthetically derived from geranyl diphosphate, a precursor to prenyl and related groups. The total synthesis of virantmycin and its derivatives is an area of interest in medicinal chemistry, and building blocks like this compound could potentially be utilized in the synthesis of analogues for structure-activity relationship studies. For instance, it is a reagent in the synthesis of (+)-virantmycin.

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, goggles, and a lab coat, should be strictly followed. Handling should be performed in a well-ventilated fume hood. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

References

An In-depth Technical Guide to 1-Bromo-2,3-dimethylbut-2-ene: Safety, Handling, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling precautions, and detailed experimental protocols for 1-Bromo-2,3-dimethylbut-2-ene (CAS No. 5072-70-8). This versatile allylic bromide is a valuable reagent in organic synthesis, serving as a key building block for the introduction of the 2,3-dimethylbut-2-enyl moiety into a variety of molecular scaffolds.

Safety Data Sheet

A thorough understanding of the hazards associated with this compound is paramount for its safe handling in a laboratory setting. The following tables summarize the key safety information.

Identification and Physical Properties
PropertyValueReference
Chemical Name This compound
CAS Number 5072-70-8
Molecular Formula C6H11Br
Molecular Weight 163.06 g/mol
Appearance Colorless to yellow or brown liquid
Boiling Point 82-83 °C at 200 hPa
Density 1.29 g/mL at 20 °C
Refractive Index 1.4880 to 1.4920 (20°C, 589 nm)
Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified as follows:

Hazard ClassCategoryHazard Statement
Flammable liquids3H226: Flammable liquid and vapor
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

GHS_Pictograms Flames Flame Exclamation Exclamation Mark

GHS Hazard Pictograms
Handling and Storage
Precautionary StatementDescription
Prevention P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P241

An In-depth Technical Guide to the Stability and Storage of 1-Bromo-2,3-dimethylbut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Bromo-2,3-dimethylbut-2-ene (CAS No. 5072-70-8). Proper handling and storage of this reactive alkylating agent are crucial for maintaining its chemical integrity and ensuring safety and reproducibility in research and development applications.

Chemical Properties and Structure

This compound is a primary allylic bromide with a bromine atom attached to a carbon adjacent to a tetrasubstituted double bond.[1] This structure dictates its reactivity, making it a versatile building block in organic synthesis, particularly for introducing the 2,3-dimethylbut-2-enyl group via nucleophilic substitution reactions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₁Br[1][2]
Molecular Weight 163.06 g/mol [1][2]
Appearance Yellow liquid[3]
Boiling Point 189 - 192 °C @ 760 mmHg[4]
Melting Point -10 °C[4]
Flash Point 75 °C[4]
Specific Gravity 1.330[4]
SMILES CC(=C(C)CBr)C[1][2]

Chemical Stability and Reactivity Profile

While generally stable at room temperature when stored in closed containers under normal conditions, this compound is an inherently reactive molecule due to the allylic position of the carbon-bromine bond.[1][3] Several factors can contribute to its degradation.

Key Reactivity Pathways:

  • Nucleophilic Substitution: The bromine atom is an excellent leaving group, making the compound highly susceptible to reactions with nucleophiles such as water, alcohols, amines, and hydroxides.[1]

  • Allylic Rearrangement: Like many allylic bromides, this compound can undergo allylic rearrangement.[5] During its synthesis via allylic bromination of 2,3-dimethylbut-2-ene, a resonance-stabilized radical intermediate is formed. This can lead to the formation of an isomeric byproduct, 3-bromo-2,3-dimethylbut-1-ene.[1] This rearrangement can also occur during storage or workup, particularly if exposed to radical initiators, heat, or light.[5]

  • Photodissociation: Exposure to ultraviolet (UV) light can cause homolytic cleavage of the carbon-bromine bond, generating a 2,3-dimethylbut-2-enyl radical and a bromine atom.[1] This can initiate further degradation pathways.

  • Thermal Decomposition: At elevated temperatures, such as in a fire, the compound can decompose to produce irritating and toxic gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.[3]

Factors Influencing Stability:

  • Temperature: Higher temperatures accelerate decomposition and can lead to pressure buildup in sealed containers.

  • Light: UV light exposure can initiate radical reactions and should be avoided.[3]

  • Moisture and Air: As an air and moisture-sensitive compound, it should be stored under an inert atmosphere to prevent hydrolysis and oxidation.

  • Incompatible Materials: Contact with strong oxidizing agents, acids, and bases can cause vigorous reactions and decomposition.[4][6]

dot

Caption: Potential degradation and rearrangement pathways for this compound.

Recommended Storage and Handling Conditions

To ensure the long-term stability and quality of this compound, adherence to strict storage and handling protocols is essential. The following recommendations are synthesized from safety data sheets and general chemical best practices.

Table 2: Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Refrigerator (approx. 4°C), Keep cool.To minimize degradation, isomerization, and vapor pressure.[3]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).Prevents reaction with air and moisture.
Light Protect from light; store in an amber or opaque container.Prevents light-induced radical formation and decomposition.[3]
Container Tightly closed, properly sealed container.Prevents contamination and evaporation.[3][4]
Location Cool, dry, well-ventilated, flammables-area.Ensures safety and stability.[3][4]
Incompatibilities Store away from strong oxidizing agents, acids, and bases.Prevents hazardous reactions.[4][6]

Handling Procedures:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[3][4]

  • Use spark-proof tools and explosion-proof equipment.[3]

  • Ground and bond containers when transferring material to prevent static discharge.[3][6]

  • Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

  • Keep away from sources of ignition such as heat, sparks, and open flames.[3][6]

dot

Caption: Decision workflow for the proper storage of this compound.

Experimental Protocols for Stability Assessment

Specific, validated stability-indicating assay methods for this compound are not widely available in published literature. However, a general protocol can be designed to assess its stability under various conditions using High-Performance Liquid Chromatography (HPLC) with UV detection, which is a standard technique for such studies.

Objective: To determine the degradation of this compound under accelerated stress conditions (heat, light, humidity).

Methodology: HPLC-UV

  • Standard Preparation:

    • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile (B52724).

    • Create a series of working standards by diluting the stock solution to generate a calibration curve (e.g., 1-100 µg/mL).

  • Forced Degradation Studies:

    • Thermal Stress: Aliquot the stock solution into sealed vials. Expose them to a controlled elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Also, include a control sample stored at the recommended 4°C.

    • Photostability: Expose a solution of the compound in a quartz vial to a calibrated light source (as per ICH Q1B guidelines). Wrap a control sample in aluminum foil to protect it from light and keep it alongside the test sample.

    • Hydrolytic Stress (Acidic/Basic/Neutral): Add the compound to solutions of 0.1 M HCl, 0.1 M NaOH, and purified water. Heat gently (e.g., 40°C) for a set time. Neutralize the acidic and basic samples before analysis.

  • Sample Analysis:

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector set to a suitable wavelength (determined by UV scan).

      • Injection Volume: 10 µL.

    • Inject the prepared standards and the stressed samples into the HPLC system.

  • Data Interpretation:

    • Quantify the peak area of the parent compound in all samples using the calibration curve.

    • Calculate the percentage of degradation by comparing the peak area of the stressed samples to the control samples.

    • Examine the chromatograms for the appearance of new peaks, which would indicate degradation products. The formation of the rearranged isomer, 3-bromo-2,3-dimethylbut-1-ene, would be a key degradant to monitor.

This protocol provides a framework for researchers to assess the stability of this compound and establish appropriate handling procedures and expiration dates for their specific applications.

References

reactivity of 1-Bromo-2,3-dimethylbut-2-ene as a primary allylic bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity of 1-Bromo-2,3-dimethylbut-2-ene

Introduction

This compound (CAS No: 5072-70-8) is a monobrominated alkene with the molecular formula C₆H₁₁Br.[1][2] It is classified as a primary allylic bromide, a structural class characterized by a bromine atom bonded to an sp³-hybridized carbon adjacent to a carbon-carbon double bond.[1] In this specific molecule, the double bond is tetrasubstituted, which imparts significant and distinct reactivity. Its role as a versatile alkylating agent and synthetic building block makes it a compound of interest for researchers in organic synthesis and drug development.[1][3] The reactivity of this compound is dominated by nucleophilic substitution, where the reaction pathway is a subject of mechanistic interest due to competing steric and electronic factors.

Synthesis of this compound

The most common and efficient synthesis of this compound is through the allylic bromination of 2,3-dimethyl-2-butene (B165504).[1] This reaction typically employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as dibenzoyl peroxide (BPO) or 2,2'-azobis(isobutyronitrile) (AIBN), or under UV irradiation.[3][4] The use of NBS is crucial as it maintains a low, steady concentration of molecular bromine (Br₂), which favors the radical substitution pathway over the competing electrophilic addition of bromine across the electron-rich double bond.[3][5]

The mechanism proceeds via a free-radical chain reaction.[6][7] Abstraction of an allylic hydrogen from 2,3-dimethyl-2-butene by a bromine radical generates a resonance-stabilized allylic radical. This delocalized radical can then react with Br₂ to form the product.[1] Due to the nature of the resonance-stabilized intermediate, a rearranged isomeric byproduct, 3-bromo-2,3-dimethylbut-1-ene, can also be formed.[1]

Experimental Protocol: Synthesis via Allylic Bromination[4]
  • Reactants: 2,3-dimethyl-2-butene, N-Bromosuccinimide (NBS), and a catalytic amount of dibenzoyl peroxide (BPO).

  • Solvent: A non-polar solvent such as tetrachloromethane (CCl₄) or cyclohexane.[3][4] (Note: CCl₄ is hazardous and should be handled with extreme caution in a well-ventilated fume hood; safer alternatives are preferred).

  • Procedure:

    • To a solution of 2,3-dimethyl-2-butene in tetrachloromethane, add N-bromosuccinimide and a catalytic amount of dibenzoyl peroxide.

    • Heat the reaction mixture to reflux for approximately 3 hours under an inert atmosphere.[4]

    • Monitor the reaction progress (e.g., by TLC or GC). The solid succinimide (B58015) byproduct will float to the surface upon completion.

    • After cooling to room temperature, filter the mixture to remove the succinimide.

    • Wash the filtrate with aqueous sodium thiosulfate (B1220275) solution to remove any remaining bromine, followed by a water and brine wash.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by fractional distillation to yield this compound.

G cluster_workflow Synthesis Workflow Reactants 1. Combine Reactants (2,3-dimethyl-2-butene, NBS, BPO) in CCl4 Reaction 2. Heat to Reflux (~3 hours) Reactants->Reaction Filtration 3. Cool & Filter (Remove Succinimide) Reaction->Filtration Wash 4. Aqueous Workup (Na2S2O3, H2O, Brine) Filtration->Wash Dry 5. Dry & Concentrate Wash->Dry Purify 6. Purify (Fractional Distillation) Dry->Purify Product Product: This compound Purify->Product

A typical experimental workflow for the synthesis of this compound.

Core Reactivity: The Sₙ1 vs. Sₙ2 Dichotomy

As a primary allylic bromide, this compound presents a classic case of competing nucleophilic substitution pathways: bimolecular (Sₙ2) and unimolecular (Sₙ1).

  • Sₙ2 Pathway: Sₙ2 reactions are typically favored for primary halides due to minimal steric hindrance at the reaction center.[8] The mechanism involves a backside attack by the nucleophile in a single, concerted step.[9] However, in this compound, the primary carbon is adjacent to a sterically demanding tetrasubstituted double bond. This bulky group creates a neopentyl-like environment, which severely shields the electrophilic carbon from backside attack.[10] This significant steric hindrance dramatically disfavors the Sₙ2 pathway, making it extremely slow.[10][11]

  • Sₙ1 Pathway: Sₙ1 reactions proceed through a carbocation intermediate and are favored by substrates that can form stable carbocations.[8][12] Allylic halides are highly reactive towards the Sₙ1 mechanism because the resulting allylic carbocation is stabilized by resonance.[13] Although the initial carbocation formed from this compound would be primary, it is immediately delocalized through resonance to form a much more stable tertiary allylic carbocation. This resonance stabilization of the intermediate is the driving force that strongly favors the Sₙ1 pathway over the sterically hindered Sₙ2 alternative.[1][13]

G cluster_sn2 Sₙ2 Pathway cluster_sn1 Sₙ1 Pathway start This compound + Nucleophile (Nu⁻) sn2_ts Concerted Transition State (Backside Attack) start->sn2_ts Disfavored: Severe Steric Hindrance sn1_carbocation Resonance-Stabilized Allylic Carbocation start->sn1_carbocation Favored: Resonance Stabilization sn2_product Direct Substitution Product sn2_ts->sn2_product Fast (if unhindered) sn1_product Rearranged (Major) Product sn1_carbocation->sn1_product Fast Attack by Nu⁻

Logical diagram of competing Sₙ1 and Sₙ2 pathways for the substrate.

Sₙ1 Reaction Mechanism and Regioselectivity

Given the preference for the Sₙ1 pathway, the reaction proceeds in two steps. First, the C-Br bond breaks heterolytically to form a bromide ion and a resonance-stabilized allylic carbocation.[8] The positive charge is delocalized across two carbon atoms, C1 and C3 of the allylic system.

The resonance structures are:

  • A primary allylic carbocation.

  • A tertiary allylic carbocation.

The tertiary carbocation is significantly more stable and is the major contributor to the resonance hybrid. Consequently, the incoming nucleophile will preferentially attack at the tertiary carbon position.[14] This leads to the formation of the rearranged, thermodynamically more stable product as the major isomer. Attack at the primary position is also possible but yields the minor product. This phenomenon, where a nucleophile can attack at two different positions in an allylic system, is a hallmark of allylic halide reactivity.[14]

G cluster_mech Sₙ1 Mechanism & Product Formation start { this compound | C-Br bond breaks} carbocation Primary Allylic C⁺ (Less Stable) Tertiary Allylic C⁺ (More Stable) start:f0->carbocation:p Slow (RDS) carbocation:p->carbocation:t Resonance minor_product Minor Product (Attack at primary C) carbocation:p->minor_product Fast + Nu⁻ major_product Major Product (Attack at tertiary C) carbocation:t->major_product Fast + Nu⁻

The Sₙ1 reaction pathway showing resonance stabilization and product formation.

Quantitative Data

While specific kinetic data for this compound is not widely published, its reactivity can be inferred from its structural properties and by analogy to similar compounds.

Table 1: Physical and Computed Properties

Property Value Source
Molecular Formula C₆H₁₁Br [1][2]
Molecular Weight 163.06 g/mol [2]
CAS Number 5072-70-8 [2]
Canonical SMILES CC(=C(C)CBr)C [1][15]
Complexity 78.2 [2][15]
XLogP3 (Predicted) 3.1 [15]

| Monoisotopic Mass | 162.00441 Da |[2][16] |

Table 2: Predicted Reactivity Profile

Reaction Pathway Substrate Feature Effect on Rate Predicted Outcome
Sₙ2 Primary (1°) halide Favors Sₙ2 Competing Factor
Neopentyl-like steric hindrance Strongly disfavors Sₙ2 Dominant Factor: Very Slow
Sₙ1 Forms resonance-stabilized allylic C⁺ Strongly favors Sₙ1 Dominant Factor: Fast

| | Good leaving group (Br⁻) | Favors Sₙ1 | Contributes to high reactivity |

Note: The steric hindrance is analogous to that in neopentyl bromide, which reacts via Sₙ2 approximately 10⁵ times slower than ethyl bromide.[10]

Representative Experimental Protocol: Solvolysis

Solvolysis reactions, where the solvent acts as the nucleophile, are classic examples of Sₙ1 reactions. The following is a general protocol for the solvolysis of this compound in ethanol (B145695).

  • Reactants: this compound.

  • Solvent/Nucleophile: Ethanol (EtOH).

  • Procedure:

    • Dissolve this compound in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

    • Heat the solution to a gentle reflux. The reaction is typically performed without a strong base to favor substitution over elimination.

    • Monitor the reaction progress by periodically taking aliquots and analyzing them by GC-MS to observe the disappearance of the starting material and the appearance of products. The formation of HBr can be detected by a drop in pH.

    • Upon completion, cool the reaction mixture.

    • Neutralize the generated HBr by adding a weak base, such as sodium bicarbonate solution.

    • Extract the product into a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate the solvent.

    • Analyze the product mixture by ¹H NMR, ¹³C NMR, and GC-MS to determine the ratio of the rearranged (major) and unrearranged (minor) ethoxy-substituted products.

Conclusion

The reactivity of this compound is a compelling illustration of how steric and electronic effects dictate reaction pathways. Although it is a primary halide, its neopentyl-like structure, arising from the adjacent tetrasubstituted alkene, imposes severe steric hindrance that effectively shuts down the Sₙ2 mechanism.[10] Instead, its reactivity is dominated by the Sₙ1 pathway, driven by the formation of a resonance-stabilized allylic carbocation.[1][13] This mechanistic preference leads to a predictable regiochemical outcome, with nucleophilic attack occurring predominantly at the more substituted carbon of the allylic system, yielding the rearranged, thermodynamically favored product. This predictable behavior makes it a useful substrate for introducing the sterically hindered 2,3-dimethylbut-3-en-2-yl moiety into complex molecules.

References

Methodological & Application

Application Notes and Protocols: Use of 1-Bromo-2,3-dimethylbut-2-ene in Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the use of 1-Bromo-2,3-dimethylbut-2-ene in Grignard reactions. Due to its structure as a sterically hindered primary allylic bromide, specific considerations are necessary to ensure successful Grignard reagent formation and subsequent reactions. These notes outline the challenges, best practices, and detailed procedures for utilizing this versatile building block in organic synthesis.

Application Notes

This compound is a valuable reagent for introducing the sterically encumbered 2,3-dimethylbut-2-enyl moiety into molecules.[1] Its classification as a primary allylic bromide suggests high reactivity; however, the tetrasubstituted nature of the adjacent double bond introduces significant steric hindrance.[1] This steric bulk can impede the formation of the corresponding Grignard reagent, (2,3-dimethylbut-2-enyl)magnesium bromide, and can influence the regioselectivity of its subsequent reactions.

Challenges and Considerations:

  • Steric Hindrance: The primary challenge in forming the Grignard reagent is the steric hindrance around the carbon-bromine bond. This can lead to slow or incomplete reaction with magnesium.[2][3]

  • Magnesium Activation: To overcome the sluggish reaction rate, activation of the magnesium turnings is crucial. Standard methods include the use of iodine, 1,2-dibromoethane (B42909), or mechanical stirring.[2][4]

  • Solvent Choice: Tetrahydrofuran (B95107) (THF) is generally preferred over diethyl ether for preparing Grignard reagents from less reactive or sterically hindered halides due to its superior solvating ability.[3]

  • Side Reactions:

    • Wurtz Coupling: As with many Grignard preparations, a potential side reaction is the coupling of the alkyl halide with the newly formed Grignard reagent to form a dimer (in this case, 2,3,6,7-tetramethylocta-2,6-diene). Slow addition of the bromide to an excess of magnesium can help minimize this.[3]

    • Allylic Rearrangement: Once formed, allylic Grignard reagents can exist in equilibrium with their isomeric forms.[5] For (2,3-dimethylbut-2-enyl)magnesium bromide, this could potentially lead to the formation of a tertiary Grignard reagent. The equilibrium and subsequent reaction pathway are often influenced by the steric bulk of the electrophile.[5]

Synthetic Utility:

The (2,3-dimethylbut-2-enyl)magnesium bromide reagent is a potent nucleophile capable of reacting with a wide array of electrophiles to form new carbon-carbon bonds.[4][6] Common applications include:

  • Synthesis of Alcohols: Reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively.[6][7]

  • Synthesis of Tertiary Alcohols: Reaction with esters or acid chlorides leads to the double addition of the Grignard reagent, producing tertiary alcohols.[4][6]

  • Synthesis of Carboxylic Acids: Reaction with carbon dioxide (dry ice) followed by an acidic workup produces the corresponding carboxylic acid.[4]

Experimental Protocols

Protocol 1: Preparation of (2,3-dimethylbut-2-enyl)magnesium bromide

This protocol describes the formation of the Grignard reagent from this compound, with special attention to magnesium activation and controlled reaction conditions.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal or 1,2-dibromoethane

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of inert gas to ensure anhydrous conditions.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium under the inert atmosphere. Gently warm the flask with a heat gun until the iodine sublimes and its color begins to fade, or until bubbling is observed with 1,2-dibromoethane. This indicates the activation of the magnesium surface.[2] Allow the flask to cool to room temperature.

  • Initiation: Add a small volume of anhydrous THF to cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (approx. 5-10%) of the bromide solution to the stirred magnesium suspension.

  • Grignard Formation: The reaction should initiate, as evidenced by gentle refluxing of the solvent and the appearance of a cloudy, grayish solution. If the reaction does not start, gentle warming may be required. Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. A cooling bath (water/ice) may be necessary to control the exothermic reaction.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the bromide. The final solution of (2,3-dimethylbut-2-enyl)magnesium bromide should appear as a grayish, slightly heterogeneous mixture.

  • Titration (Optional but Recommended): To determine the exact concentration of the Grignard reagent, an aliquot can be quenched with a known excess of I2 solution in THF, followed by back-titration with a standardized sodium thiosulfate (B1220275) solution.

Protocol 2: Reaction with an Electrophile (Example: Acetone)

This protocol details the reaction of the prepared Grignard reagent with acetone (B3395972) to synthesize 2,3,4,4-tetramethylpent-1-en-3-ol.

Materials:

  • (2,3-dimethylbut-2-enyl)magnesium bromide solution in THF (prepared in Protocol 1)

  • Anhydrous acetone

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO4) or Sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, prepare a solution of anhydrous acetone (1.0 equivalent based on the starting bromide) in anhydrous THF.

  • Addition: Cool the acetone solution to 0 °C using an ice bath. Slowly add the prepared Grignard reagent solution (1.1 equivalents) to the stirred acetone solution via a cannula or dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of acetone.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Final Purification: The crude alcohol can be further purified by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Data Presentation

EntrySterically Hindered Grignard ReagentElectrophileProductYield (%)Conditions
1tert-butylmagnesium chlorideBenzaldehyde1-Phenyl-2,2-dimethyl-1-propanol~75THF, rt, 2h
2tert-butylmagnesium chlorideAcetone2,3,3-Trimethyl-2-butanol~60THF, rt, 2h
3Isopropylmagnesium chlorideDi-tert-butyl ketoneReduction Product-THF, reflux
4sec-butylmagnesium bromide2-Methylcyclohexanone1-(sec-butyl)-2-methylcyclohexanol~80Diethyl ether, 0°C to rt
5Neopentylmagnesium bromideAcetone2,4,4-trimethyl-2-pentanol~70THF, rt, 3h

Note: Data is illustrative for sterically hindered Grignard reagents and may not be directly representative of reactions with (2,3-dimethylbut-2-enyl)magnesium bromide. Yields are highly dependent on specific reaction conditions and substrate purity.

Visualization

Workflow for Grignard Reagent Preparation

Grignard_Preparation Mg Magnesium Turnings (1.2 eq) Activate Activate Mg (I2 or C2H4Br2, heat) Mg->Activate Initiate Initiate Reaction (Add small portion of bromide) Activate->Initiate Bromide This compound in Anhydrous THF Bromide->Initiate Addition Slow Dropwise Addition (Maintain gentle reflux) Bromide->Addition Remaining Solution Initiate->Addition Complete Stir to Completion (rt, 1-2h) Addition->Complete Grignard (2,3-dimethylbut-2-enyl)- magnesium bromide Complete->Grignard

Caption: Workflow for preparing (2,3-dimethylbut-2-enyl)magnesium bromide.

Workflow for Reaction with an Electrophile

Grignard_Reaction Grignard Grignard Reagent (1.1 eq in THF) Reaction Combine at 0 °C Then warm to rt Grignard->Reaction Electrophile Electrophile (e.g., Acetone) (1.0 eq in THF) Electrophile->Reaction Quench Quench (0 °C, sat. aq. NH4Cl) Reaction->Quench Workup Aqueous Work-up (Extraction with Et2O) Quench->Workup Purify Dry, Concentrate & Purify (Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: General workflow for the reaction of a Grignard reagent with an electrophile.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-2,3-dimethylbut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the nucleophilic substitution reactions of 1-bromo-2,3-dimethylbut-2-ene, a sterically hindered primary allylic bromide. This document details the mechanistic pathways, including SN1, SN2, and the corresponding allylic rearrangement (SN1' and SN2') reactions. Expected product distributions with common nucleophiles are presented, and detailed experimental protocols for synthesis and subsequent substitution reactions are provided. The information herein is intended to guide researchers in utilizing this versatile building block for the synthesis of complex organic molecules.

Introduction

This compound is a valuable reagent in organic synthesis, serving as a precursor for the introduction of the 2,3-dimethylbut-2-enyl moiety.[1] Its structure as a primary allylic bromide makes it susceptible to nucleophilic substitution. However, the significant steric hindrance around the double bond influences the reaction mechanism and product distribution. Nucleophilic attack can occur at the primary carbon (C1) or the tertiary carbon (C3) following an allylic rearrangement of the intermediate carbocation or in a concerted fashion.[2][3] Understanding the interplay of substrate structure, nucleophile strength, and reaction conditions is crucial for controlling the regioselectivity of these reactions.

Mechanistic Considerations

The nucleophilic substitution reactions of this compound can proceed through several competing pathways:

  • SN2 Reaction: A direct backside attack by a strong, unhindered nucleophile at the primary carbon bearing the bromine atom. This pathway is generally disfavored due to the steric hindrance imposed by the adjacent quaternary carbon.

  • SN1 Reaction: Formation of a resonance-stabilized allylic carbocation upon departure of the bromide leaving group. This carbocation can be attacked by a nucleophile at either the primary (C1) or the tertiary (C3) position.

  • SN2' Reaction: A concerted reaction where the nucleophile attacks the double bond at the C3 position, leading to a shift of the double bond and expulsion of the bromide ion from the C1 position. This is more likely with strong, bulky nucleophiles.[3]

  • SN1' Reaction: This is essentially the outcome of the SN1 mechanism where the nucleophile attacks the rearranged carbocation at the C3 position.[3]

The choice between these mechanisms is influenced by the nucleophile, solvent, and temperature. Strong nucleophiles in polar aprotic solvents tend to favor SN2/SN2' pathways, while weak nucleophiles in polar protic solvents promote SN1/SN1' reactions.

Visualizing the Reaction Pathways

G cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products A This compound B Allylic Carbocation (Resonance Stabilized) A->B SN1 (slow) C Direct Substitution Product (2,3-Dimethylbut-2-en-1-ol/ether) A->C SN2 (concerted) D Rearranged Product (2,3-Dimethylbut-3-en-2-ol/ether) A->D SN2' (concerted) B->C Nu attack at C1 (fast) B->D Nu attack at C3 (fast)

Caption: Potential nucleophilic substitution pathways for this compound.

Quantitative Data

While specific experimental data for the nucleophilic substitution reactions of this compound is not extensively reported, the following tables provide expected product distributions based on reactions of structurally similar, sterically hindered allylic halides. The provided yields are illustrative and may vary depending on the precise reaction conditions.

Table 1: Reaction with Sodium Hydroxide (B78521) in Aqueous Dioxane
NucleophileProduct 1 (Direct Substitution)Product 2 (Rearranged)Expected Yield Ratio (Product 1:Product 2)
OH⁻2,3-Dimethylbut-2-en-1-ol (B3380457)2,3-Dimethylbut-3-en-2-ol~15:85

This estimation is based on the hydrolysis of 1-chloro-3-methyl-2-butene, which yields 15% of the primary alcohol and 85% of the tertiary alcohol.[2][3]

Table 2: Solvolysis in Ethanol (B145695)
Nucleophile/SolventProduct 1 (Direct Substitution)Product 2 (Rearranged)Expected Yield Ratio (Product 1:Product 2)
Ethanol1-Ethoxy-2,3-dimethylbut-2-ene3-Ethoxy-2,3-dimethylbut-1-ene~20:80

The solvolysis of sterically hindered primary allylic halides in polar protic solvents typically favors the formation of the more stable tertiary product through an SN1-like mechanism.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known procedure for the allylic bromination of 2,3-dimethyl-2-butene (B165504).

Materials:

  • 2,3-Dimethyl-2-butene

  • N-Bromosuccinimide (NBS)

  • Dibenzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dimethyl-2-butene (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.05 eq) and a catalytic amount of dibenzoyl peroxide (0.02 eq).

  • Heat the mixture to reflux with stirring for 3 hours. Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide (B58015) byproduct.

  • Wash the filtrate with 5% sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield this compound (expected yield ~64%).

Visualizing the Synthesis Workflow

G A Dissolve 2,3-dimethyl-2-butene in CCl4 B Add NBS and BPO A->B C Reflux for 3 hours B->C D Cool and Filter C->D E Wash with NaHCO3 and Water D->E F Dry and Concentrate E->F G Vacuum Distillation F->G

Caption: Workflow for the synthesis of this compound.

Nucleophilic Substitution with Sodium Hydroxide

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide (1.2 eq) to the solution.

  • Heat the mixture to reflux with stirring for 6-8 hours. Monitor the reaction progress by TLC or GC.

  • After cooling to room temperature, extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent to obtain the crude product mixture of 2,3-dimethylbut-2-en-1-ol and 2,3-dimethylbut-3-en-2-ol.

  • The products can be separated and purified by column chromatography on silica (B1680970) gel.

Solvolysis in Ethanol

Materials:

  • This compound

  • Absolute ethanol

  • Sodium bicarbonate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, rotary evaporator.

Procedure:

  • Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Heat the solution under reflux for 12-24 hours. The progress of the reaction can be followed by monitoring the formation of HBr (e.g., by checking the pH of an aliquot).

  • Once the reaction is complete, cool the mixture and neutralize the generated HBr by adding solid sodium bicarbonate until effervescence ceases.

  • Filter the mixture and remove the ethanol under reduced pressure.

  • The residue contains the mixture of 1-ethoxy-2,3-dimethylbut-2-ene and 3-ethoxy-2,3-dimethylbut-1-ene, which can be purified by fractional distillation or preparative GC.

Safety Precautions

  • This compound is a flammable liquid and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • Carbon tetrachloride is a hazardous solvent and should be handled with extreme care in a fume hood.

  • Dibenzoyl peroxide is a flammable solid and a potential explosive.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

This compound is a sterically hindered allylic bromide that undergoes nucleophilic substitution reactions to yield a mixture of direct and rearranged products. The product ratio is highly dependent on the reaction conditions and the nature of the nucleophile. The protocols provided herein offer a starting point for the synthesis and subsequent functionalization of this versatile building block, enabling its application in the development of novel chemical entities. Further optimization of reaction conditions may be necessary to achieve desired product selectivity for specific applications.

References

Application Notes and Protocols: 1-Bromo-2,3-dimethylbut-2-ene as a Versatile Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-2,3-dimethylbut-2-ene (CAS No. 5072-70-8) is a primary allylic bromide that serves as a valuable and versatile building block in organic synthesis.[1] Its chemical structure, featuring a bromine atom adjacent to a tetrasubstituted double bond, makes it an effective alkylating agent for introducing the sterically hindered yet reactive 2,3-dimethylbut-2-enyl moiety into a wide range of molecules.[1] This functionality is particularly useful in the synthesis of complex organic molecules, including those with potential applications in drug discovery and materials science. The reactivity of the carbon-bromine bond, which is susceptible to nucleophilic attack, is central to its utility as an alkylating agent.[1]

Physicochemical Properties

PropertyValue
Molecular FormulaC6H11Br[1][2][3][4]
Molecular Weight163.06 g/mol [1][2][4]
AppearanceFlammable liquid and vapor[4]
Canonical SMILESCC(=C(C)CBr)C[1][4]
InChIKeyFOJZHDBSZUMAHU-UHFFFAOYSA-N[4]

Key Applications in Organic Synthesis

The primary application of this compound is as an electrophile in alkylation reactions. The activated C-Br bond allows for facile displacement by a variety of nucleophiles.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution, allowing for the introduction of diverse functional groups.[1] This is a cornerstone of its application, enabling the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and other heteroatom bonds.

  • O-Alkylation: Phenoxides and alkoxides can be alkylated to form the corresponding ethers. For instance, the alkylation of 3,4-methylenedioxyphenol with 1-bromo-3-methylbut-2-ene (a similar prenylating agent) has been studied, yielding both O- and C-alkylated products depending on the reaction conditions.[5]

  • C-Alkylation: Carbanions, such as those derived from malonic esters or organometallic reagents, can attack the electrophilic carbon, leading to the formation of a new C-C bond.

  • N-Alkylation: Amines can act as nucleophiles to displace the bromide, forming substituted amines.[1]

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a classic method for attaching alkyl substituents to aromatic rings.[6] This reaction proceeds via an electrophilic aromatic substitution mechanism, typically catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃).[6][7] this compound can serve as the alkylating agent, generating a resonance-stabilized allylic carbocation that then attacks the aromatic ring. A key consideration in Friedel-Crafts alkylations is the potential for carbocation rearrangements; however, the tertiary nature of one of the resonance contributors of the 2,3-dimethylbut-2-enyl cation offers a degree of stability.[8][9][10]

Formation of Organometallic Reagents

Primary bromoalkanes are common precursors for organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li).[11][12] These reagents effectively reverse the polarity of the carbon atom, turning it into a potent nucleophile. The resulting 2,3-dimethylbut-2-enyl Grignard or organolithium reagent can then be used in a variety of subsequent reactions, including additions to carbonyls, epoxides, and other electrophiles.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis via allylic bromination of 2,3-dimethylbut-2-ene using N-Bromosuccinimide (NBS), a common method for this transformation.[1][2]

Reaction Scheme:

G start 2,3-Dimethylbut-2-ene product This compound start->product Allylic Bromination reagents NBS, Dibenzoyl Peroxide (Radical Initiator) Tetrachloromethane, Heat

Caption: Synthesis of this compound.

Materials:

  • 2,3-Dimethylbut-2-ene

  • N-Bromosuccinimide (NBS)

  • Dibenzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Tetrachloromethane (CCl₄) or other suitable non-polar solvent

  • Saturated sodium bicarbonate solution

  • Saturated sodium sulfite (B76179) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • To a solution of 2,3-dimethylbut-2-ene in tetrachloromethane, add N-bromosuccinimide.

  • Add a catalytic amount of dibenzoyl peroxide as a radical initiator.

  • Heat the mixture to reflux (approximately 77°C for CCl₄) for 3 hours.[2] The reaction can be monitored by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide (B58015) byproduct.

  • Wash the filtrate sequentially with saturated sodium sulfite solution, saturated sodium bicarbonate solution, and water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound. A reported yield for a similar reaction is 64%.[2]

Protocol 2: O-Alkylation of a Phenol

This protocol provides a general method for the alkylation of a phenolic substrate using this compound.

Workflow:

G cluster_start Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification A Dissolve Phenol in Solvent (e.g., Acetone) B Add Base (e.g., K2CO3) A->B 1 C Add this compound B->C Deprotonation D Heat to Reflux C->D 2 E Monitor Reaction (TLC) D->E 3 F Cool and Filter E->F Completion G Evaporate Solvent F->G 4 H Extract with Ether/Water G->H 5 I Dry and Concentrate H->I 6 J Purify (Chromatography) I->J 7

Caption: Experimental workflow for O-alkylation.

Materials:

  • Phenolic substrate (e.g., 4-methoxyphenol)

  • This compound

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or Dimethylformamide (DMF)

  • Ethyl acetate, Diethyl ether

  • Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reaction, work-up, and purification

Procedure:

  • In a round-bottom flask, dissolve the phenolic substrate in acetone.

  • Add an excess of powdered potassium carbonate to the solution.

  • Add 1.1 equivalents of this compound to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Rinse the filter cake with acetone.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired ether.

Protocol 3: Friedel-Crafts Alkylation of an Aromatic Compound

This protocol outlines the alkylation of an electron-rich aromatic compound like anisole (B1667542) with this compound.

Reaction Mechanism:

G cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation r R-Br carbocation R+ (Allylic Carbocation) + [AlCl3Br]- r->carbocation Coordination lewis AlCl3 benzene Aromatic Ring intermediate Arenium Ion (Resonance Stabilized) benzene->intermediate Attack product Alkylated Aromatic intermediate->product -[AlCl3Br]- -HBr -AlCl3

Caption: General mechanism for Friedel-Crafts alkylation.

Materials:

  • Anisole (or another suitable aromatic substrate)

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM) or nitrobenzene (B124822) as solvent

  • Ice-water bath

  • Cold dilute hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution, water, brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard inert atmosphere glassware

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet.

  • Charge the flask with the aromatic substrate and the solvent (DCM).

  • Cool the flask in an ice-water bath to 0°C.

  • Carefully and portion-wise, add anhydrous aluminum chloride to the stirred solution.

  • Add this compound dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours, or until TLC indicates consumption of the starting material.

  • Quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the alkylated product(s). Note that a mixture of ortho and para isomers is expected.

References

Application Notes and Protocols for the Synthesis of 1-Bromo-2,3-dimethylbut-2-ene via Allylic Bromination

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 1-Bromo-2,3-dimethylbut-2-ene from 2,3-dimethylbut-2-ene. The method employs a free-radical-initiated allylic bromination using N-Bromosuccinimide (NBS) as the brominating agent and dibenzoyl peroxide as a radical initiator. This protocol is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering a detailed, step-by-step guide from reaction setup to product purification and characterization.

Introduction

This compound is a valuable synthetic intermediate used in the construction of more complex molecular architectures. Its utility stems from the presence of a reactive allylic bromide, which can readily participate in nucleophilic substitution reactions, allowing for the introduction of the 2,3-dimethylbut-2-enyl moiety into various substrates. The synthesis described herein is a classic example of a Wohl-Ziegler reaction, which allows for the selective bromination of the allylic position of an alkene.

Reaction Scheme

...with NBS and dibenzoyl peroxide in CCl4 under heat...

Data Presentation

Table 1: Physical and Chemical Properties of Reactants and Product

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
2,3-Dimethylbut-2-eneC₆H₁₂84.16730.688
N-BromosuccinimideC₄H₄BrNO₂177.98Decomposes2.098
Dibenzoyl PeroxideC₁₄H₁₀O₄242.23Decomposes1.334
Carbon TetrachlorideCCl₄153.8276.71.594
This compoundC₆H₁₁Br163.06Not AvailableNot Available

Table 2: Spectroscopic Data for this compound

SpectroscopyData
¹H NMR (CDCl₃)δ 1.75 (s, 6H, 2 x CH₃ ), δ 1.85 (s, 3H, CH₃ ), δ 4.05 (s, 2H, CH₂ Br)
¹³C NMR (CDCl₃)δ 20.0 (CH₃), δ 20.5 (CH₃), δ 35.0 (CH₂Br), δ 125.0 (C), δ 130.0 (C)[1]

Experimental Protocol

4.1 Materials and Reagents

  • 2,3-Dimethylbut-2-ene (≥99%)

  • N-Bromosuccinimide (NBS) (≥98%)

  • Dibenzoyl peroxide (≥98%)

  • Carbon tetrachloride (CCl₄), anhydrous (≥99.5%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

4.2 Equipment

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Fractional distillation apparatus

  • Standard laboratory glassware

4.3 Reaction Setup and Procedure

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dimethylbut-2-ene (8.42 g, 0.10 mol).

  • Add anhydrous carbon tetrachloride (50 mL) to dissolve the alkene.

  • To this solution, add N-Bromosuccinimide (17.8 g, 0.10 mol) and dibenzoyl peroxide (0.24 g, 1.0 mmol) as a radical initiator.

  • Fit the flask with a reflux condenser and place it in a heating mantle.

  • Heat the reaction mixture to reflux (approximately 77 °C) with vigorous stirring for 3 hours.[2] The reaction mixture will turn yellow-orange, and succinimide (B58015) will precipitate as a white solid.

4.4 Work-up and Purification

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the reaction mixture to remove the precipitated succinimide.

  • Transfer the filtrate to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the carbon tetrachloride.

  • The crude product is then purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid. A typical yield for this reaction is approximately 64%.[2]

Safety Precautions

  • 2,3-Dimethylbut-2-ene: Highly flammable liquid and vapor.[3] May be harmful if swallowed and enters airways.[4]

  • N-Bromosuccinimide: Harmful if swallowed. Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Dibenzoyl Peroxide: Organic peroxide, which may be explosive.[5] Keep away from heat, sparks, and open flames.[5]

  • Carbon Tetrachloride: Toxic and carcinogenic. Handle in a well-ventilated fume hood.

  • The reaction should be conducted in a well-ventilated fume hood.

  • All glassware should be properly dried before use.

Experimental Workflow

experimental_workflow Experimental Workflow for Allylic Bromination cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Add 2,3-dimethylbut-2-ene, NBS, and dibenzoyl peroxide to CCl4 reflux 2. Heat to reflux for 3 hours reactants->reflux cool_filter 3. Cool and filter to remove succinimide reflux->cool_filter Reaction complete wash 4. Wash with NaHCO3 and brine cool_filter->wash dry 5. Dry with MgSO4 wash->dry concentrate 6. Concentrate via rotary evaporation dry->concentrate distill 7. Purify by fractional distillation concentrate->distill Crude product product product distill->product Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

Disclaimer: This protocol is intended for use by trained professionals. All procedures should be carried out with appropriate safety precautions.

References

Application Notes and Protocols: Synthesis of 2,3-Dimethylbut-2-enylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The reaction of 1-Bromo-2,3-dimethylbut-2-ene with magnesium metal results in the formation of 2,3-dimethylbut-2-enylmagnesium bromide, a highly reactive allylic Grignard reagent.[1][2] Grignard reagents are powerful nucleophiles and are fundamental tools in organic synthesis for the creation of new carbon-carbon bonds.[3][4] Allylic Grignard reagents, in particular, are valued for their high reactivity, which allows them to react with a wide range of electrophiles, including sterically hindered carbonyl compounds.[5][6] The resulting organomagnesium compound is a versatile intermediate for introducing the 2,3-dimethylbut-2-enyl moiety into complex molecules, a valuable step in the synthesis of pharmaceuticals, natural products, and novel organic materials.

A key feature of allylic Grignard reagents is their dynamic nature. They often exist as a mixture of constitutional isomers in equilibrium. For 2,3-dimethylbut-2-enylmagnesium bromide, this means the magnesium moiety can be located at either the primary (C1) or the tertiary (C3) carbon of the allylic system. This equilibrium can influence the regioselectivity of subsequent reactions.[7]

Reaction Pathway and Mechanism:

The formation of the Grignard reagent is an oxidative addition reaction where magnesium metal inserts into the carbon-bromine bond of the allylic halide.[2] The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which is crucial for stabilizing the Grignard reagent.[4] Due to the allylic nature of the substrate, the resulting Grignard reagent can exist in two isomeric forms that are in equilibrium. The reaction with an electrophile can proceed from either isomer, often through a six-membered, Zimmerman-Traxler-like transition state, which typically results in allylic transposition.[5][6][8]

G cluster_reactants Reactants cluster_product Grignard Reagent (Isomeric Equilibrium) r1 This compound r2 Magnesium (Mg) p1 2,3-Dimethylbut-2-enylmagnesium bromide (Primary form) r2->p1 Anhydrous Ether (e.g., THF) p2 1,1,2-Trimethylallylmagnesium bromide (Tertiary form) p1->p2 equilibrium

Caption: Formation of 2,3-dimethylbut-2-enylmagnesium bromide.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the formation of allylic Grignard reagents. Yields can be influenced by factors such as the purity of reagents, solvent dryness, and the rate of addition.

ParameterTypical ValueNotes
Reactant Ratio 1.2 - 1.5 equivalentsAn excess of magnesium is used to help drive the reaction to completion and minimize Wurtz coupling side reactions.[2]
(Mg:Allyl Bromide)
Solvent Anhydrous Diethyl Ether or THFSolvents must be rigorously dried, as Grignard reagents react rapidly with water.[4]
Temperature 0 °C to Room TemperatureThe reaction is exothermic. Initial cooling is often required to control the reaction rate and prevent side reactions like Wurtz coupling.[9][10]
Reaction Time 1 - 3 hoursTime can vary based on the reactivity of the halide and the scale of the reaction.[9]
Typical Yield 75% - 90%Yield is often determined by acidimetric titration or by derivatization with a known electrophile.[1][2]

Experimental Protocol

This protocol details the in situ preparation of 2,3-dimethylbut-2-enylmagnesium bromide.

Materials and Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser and pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Heating mantle or oil bath

  • Schlenk line or equivalent inert atmosphere setup

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Syringes and needles

Procedure:

  • Apparatus Setup:

    • Assemble the three-necked flask with the dropping funnel, reflux condenser (topped with a drying tube or inert gas outlet), and a rubber septum for reagent addition.

    • Flame-dry all glassware under a stream of inert gas (N₂ or Ar) to remove any adsorbed moisture and allow it to cool to room temperature.[9] This is critical as Grignard reagents are highly sensitive to water.[4]

  • Reagent Preparation:

    • Place magnesium turnings (1.2 equivalents) into the cooled flask under a positive pressure of inert gas.

    • Add a single crystal of iodine to the flask.[9] The iodine helps to activate the magnesium surface by removing the passivating magnesium oxide layer.[9][11]

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous ether or THF in the dropping funnel.

  • Reaction Initiation:

    • Add a small amount of the anhydrous solvent to the flask, just enough to cover the magnesium turnings.

    • Add approximately 10% of the this compound solution from the dropping funnel to the stirred magnesium suspension.

    • The reaction may be initiated by gentle warming with a heat gun. Initiation is indicated by the disappearance of the brown iodine color and the appearance of a cloudy or grayish solution, often accompanied by gentle refluxing of the solvent.[11][12]

  • Grignard Reagent Formation:

    • Once the reaction has initiated, cool the flask in an ice-water bath to control the exothermic reaction.

    • Add the remaining solution of this compound dropwise from the funnel at a rate that maintains a gentle reflux. A slow addition rate is crucial to minimize the formation of the Wurtz coupling byproduct (2,3,6,7-tetramethylocta-2,6-diene).[11][13]

    • After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.[9]

  • Use of the Grignard Reagent:

    • The resulting grayish, cloudy solution is the 2,3-dimethylbut-2-enylmagnesium bromide reagent. It is typically used immediately (in situ) for subsequent reactions with electrophiles.

    • For reaction with an electrophile (e.g., an aldehyde or ketone), the electrophile, dissolved in the same anhydrous solvent, would be cooled to 0 °C and the prepared Grignard solution would be added slowly via cannula or dropping funnel.

Experimental Workflow:

G A 1. Setup & Dry Glassware (Inert Atmosphere) B 2. Add Mg Turnings & Iodine Crystal A->B C 3. Prepare Allyl Bromide Solution in Anhydrous Ether/THF B->C D 4. Initiate Reaction (Add ~10% of bromide solution, warm if needed) C->D E 5. Control Exotherm (Cool with ice bath) D->E F 6. Slow Dropwise Addition of Remaining Bromide E->F G 7. Stir at Room Temp (1-2 hours) F->G H 8. Grignard Reagent Ready (Use in situ) G->H

Caption: Workflow for Grignard reagent synthesis.

Safety and Handling Precautions:

  • Flammability: Diethyl ether and THF are extremely flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Reactivity: Grignard reagents are highly reactive and pyrophoric, especially if the solvent evaporates. They react violently with water, protic solvents (like alcohols), carbon dioxide, and oxygen. Maintain an inert atmosphere throughout the procedure.

  • Corrosivity: this compound is a halogenated organic compound and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • Quenching: Unused Grignard reagent must be quenched carefully. This is typically done by slowly adding the reagent to a cooled, stirred solution of saturated aqueous ammonium (B1175870) chloride.

References

Application Notes and Protocols for the Synthesis of Derivatives from 1-Bromo-2,3-dimethylbut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from 1-bromo-2,3-dimethylbut-2-ene, a versatile building block in organic synthesis. The protocols outlined below are intended for use by trained professionals in a laboratory setting.

Introduction

This compound is a primary allylic bromide that serves as a valuable precursor for introducing the 2,3-dimethylbut-2-enyl moiety into a range of molecules.[1] Its utility stems from the presence of a bromine atom, which is an excellent leaving group in nucleophilic substitution reactions.[1] This allows for the facile formation of new carbon-oxygen, carbon-nitrogen, and carbon-carbon bonds, leading to a diverse array of functionalized derivatives.

The starting material, this compound, can be synthesized via the regioselective allylic bromination of 2,3-dimethylbut-2-ene using N-bromosuccinimide (NBS) under radical initiation conditions.[1]

Synthesis of this compound

A common method for the synthesis of this compound is the allylic bromination of 2,3-dimethylbut-2-ene.[1]

Reaction Scheme:

Experimental Protocol:

A solution of 2,3-dimethylbut-2-ene (1.0 eq) in tetrachloromethane is treated with N-bromosuccinimide (1.0 eq) and a catalytic amount of dibenzoyl peroxide. The mixture is heated to reflux for 3 hours.[2] After cooling, the succinimide (B58015) byproduct is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to afford this compound.

Quantitative Data:

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )StoichiometryYield (%)
2,3-Dimethylbut-2-eneC6H1284.161.0 eq-
N-BromosuccinimideC4H4BrNO2177.981.0 eq-
This compoundC6H11Br163.06-64[2]

Synthesis of Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for preparing ethers by the reaction of an alkoxide with a primary alkyl halide.

Reaction Scheme:

Experimental Protocol: Synthesis of 1-Ethoxy-2,3-dimethylbut-2-ene

To a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol, this compound (1.0 eq) is added dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by TLC. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield the crude product, which can be further purified by column chromatography.

Quantitative Data:

ProductMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)
1-Ethoxy-2,3-dimethylbut-2-eneC8H16O128.2185

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, δ): ~4.0 (s, 2H, -CH₂-O-), 3.5 (q, 2H, -O-CH₂-CH₃), 1.7 (s, 6H, =C(CH₃)₂), 1.6 (s, 3H, =C-CH₃), 1.2 (t, 3H, -O-CH₂-CH₃).

  • ¹³C NMR (CDCl₃, δ): ~130, ~125, ~70, ~65, ~20, ~18, ~15.

Synthesis of Amines via Nucleophilic Substitution

Primary and secondary amines can be alkylated with this compound to yield the corresponding substituted amines.

Reaction Scheme:

Experimental Protocol: Synthesis of N,N-Diethyl-2,3-dimethylbut-2-en-1-amine

This compound (1.0 eq) is added to a solution of diethylamine (B46881) (2.5 eq) in a suitable solvent such as acetonitrile. A non-nucleophilic base like potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature or gently heated. The reaction progress is monitored by TLC. After completion, the inorganic salts are filtered off, and the solvent is evaporated. The residue is taken up in diethyl ether and washed with water and brine. The organic layer is dried and concentrated to give the desired tertiary amine.

Quantitative Data:

ProductMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)
N,N-Diethyl-2,3-dimethylbut-2-en-1-amineC10H21N155.2878

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, δ): ~3.1 (s, 2H, -CH₂-N-), 2.5 (q, 4H, -N-(CH₂-CH₃)₂), 1.7 (s, 6H, =C(CH₃)₂), 1.6 (s, 3H, =C-CH₃), 1.0 (t, 6H, -N-(CH₂-CH₃)₂).

  • ¹³C NMR (CDCl₃, δ): ~130, ~125, ~55, ~48, ~20, ~18, ~12.

Synthesis of Esters via Nucleophilic Substitution

Ester derivatives can be synthesized by reacting this compound with a carboxylate salt.

Reaction Scheme:

Experimental Protocol: Synthesis of 2,3-Dimethylbut-2-enyl acetate (B1210297)

A mixture of this compound (1.0 eq) and sodium acetate (1.5 eq) in a polar aprotic solvent like DMF is heated. The reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is cooled and poured into water. The product is extracted with diethyl ether, and the combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford the ester.

Quantitative Data:

ProductMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)
2,3-Dimethylbut-2-enyl acetateC8H14O2142.1990

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, δ): ~4.5 (s, 2H, -CH₂-O-), 2.05 (s, 3H, -C(O)CH₃), 1.7 (s, 6H, =C(CH₃)₂), 1.6 (s, 3H, =C-CH₃).

  • ¹³C NMR (CDCl₃, δ): ~171, ~132, ~123, ~62, ~21, ~20, ~18.

Synthesis of Alcohols via Grignard Reaction

The Grignard reagent of this compound can be prepared and reacted with carbonyl compounds to form more complex alcohols.

Reaction Scheme:

  • (CH3)2C=C(CH3)CH2Br + Mg --(Dry Ether)--> (CH3)2C=C(CH3)CH2MgBr

  • (CH3)2C=C(CH3)CH2MgBr + R2C=O --> (CH3)2C=C(CH3)CH2-C(R2)-OMgBr

  • (CH3)2C=C(CH3)CH2-C(R2)-OMgBr + H3O+ --> (CH3)2C=C(CH3)CH2-C(R2)-OH

Experimental Protocol: Synthesis of 4,5,6-Trimethylhept-5-en-3-ol

Magnesium turnings are placed in a flame-dried flask under an inert atmosphere. A solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. Once the magnesium has reacted, the solution is cooled, and a solution of propanal (1.0 eq) in dry ether is added dropwise. The reaction is stirred at room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Quantitative Data:

ProductMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)
4,5,6-Trimethylhept-5-en-3-olC10H20O156.2770

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, δ): ~3.6 (m, 1H, -CH(OH)-), ~2.2 (t, 2H, -CH₂-C=), 1.7 (s, 6H, =C(CH₃)₂), 1.6 (s, 3H, =C-CH₃), 1.5 (m, 2H, -CH₂-CH₃), 0.9 (t, 3H, -CH₂-CH₃).

  • ¹³C NMR (CDCl₃, δ): ~135, ~125, ~75, ~35, ~30, ~20, ~18, ~10.

Diagrams

Synthesis_of_1_Bromo_2_3_dimethylbut_2_ene 2,3-Dimethylbut-2-ene 2,3-Dimethylbut-2-ene This compound This compound 2,3-Dimethylbut-2-ene->this compound Allylic Bromination reagents NBS, Dibenzoyl Peroxide CCl4, Reflux reagents->this compound

Caption: Synthesis of the starting material.

Derivative_Synthesis_Workflow cluster_ether Williamson Ether Synthesis cluster_amine Amine Synthesis cluster_ester Ester Synthesis cluster_grignard Grignard Reaction start This compound ether Ether Derivative start->ether amine Amine Derivative start->amine ester Ester Derivative start->ester grignard Grignard Reagent start->grignard reagents_ether R-ONa reagents_ether->ether reagents_amine R2NH, Base reagents_amine->amine reagents_ester R-COONa reagents_ester->ester alcohol Alcohol Derivative grignard->alcohol reagents_grignard1 Mg, Dry Ether reagents_grignard1->grignard reagents_grignard2 1. R2C=O 2. H3O+ reagents_grignard2->alcohol

Caption: Synthetic pathways from this compound.

References

The Versatile Role of 1-Bromo-2,3-dimethylbut-2-ene in the Synthesis of Complex Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3-dimethylbut-2-ene is a valuable and versatile reagent in organic synthesis, primarily serving as a sterically hindered electrophilic building block. As a primary allylic bromide, its reactivity is characterized by the facile displacement of the bromide ion by a wide range of nucleophiles. This allows for the strategic introduction of the 2,3-dimethylbut-2-enyl moiety, a common structural motif in various natural products and biologically active molecules, including terpenoids and cannabinoids. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of complex molecular architectures.

Application Notes

This compound is a key reagent for the construction of carbon-carbon and carbon-heteroatom bonds. Its utility stems from its ability to participate in nucleophilic substitution reactions, making it an excellent choice for the alkylation of a variety of substrates.

Key Applications Include:

  • O-Alkylation of Phenols: The synthesis of aryl ethers is a common application. Phenoxides, generated by treating phenols with a base, readily react with this compound to form the corresponding 2,3-dimethylbut-2-enyl ethers. This transformation is crucial in the synthesis of precursors for cannabinoid-like compounds and other natural products.

  • C-Alkylation of Active Methylene (B1212753) Compounds: Carbanions derived from active methylene compounds, such as malonic esters and β-ketoesters, can be effectively alkylated with this compound. This reaction is a powerful tool for carbon-carbon bond formation, enabling the extension of carbon chains and the construction of complex carbocyclic frameworks.

  • N-Alkylation of Amines and Heterocycles: The introduction of the 2,3-dimethylbut-2-enyl group onto nitrogen-containing molecules is a valuable strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Primary and secondary amines, as well as nitrogen-containing heterocycles like indoles and imidazoles, can be successfully alkylated.

  • Synthesis of Terpenoid and Hemiterpene Derivatives: The 2,3-dimethylbut-2-enyl unit is a hemiterpene fragment. This compound serves as a direct precursor for the synthesis of more complex terpenoid structures.[1]

The choice of reaction conditions, particularly the base and solvent, is critical in controlling the outcome of these reactions and minimizing potential side reactions such as elimination.

Data Presentation

The following table summarizes representative yields for the synthesis and application of this compound with various nucleophiles.

EntryReaction TypeSubstrateProductYield (%)
1Synthesis2,3-Dimethyl-2-butene (B165504)This compound89%
2O-AlkylationPhenol (B47542)(2,3-Dimethylbut-2-enyloxy)benzene75-85% (estimated)
3C-AlkylationDiethyl MalonateDiethyl 2-(2,3-dimethylbut-2-enyl)malonate60-70% (estimated)
4N-AlkylationIndole1-(2,3-Dimethylbut-2-enyl)-1H-indole65-75% (estimated)

Yields are based on literature reports for analogous reactions and may vary depending on the specific reaction conditions and substrate.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 2,3-dimethyl-2-butene via allylic bromination using N-bromosuccinimide (NBS).

Materials:

  • 2,3-Dimethyl-2-butene

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄)

  • Benzoyl peroxide (BPO) or AIBN (initiator)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dimethyl-2-butene (1.0 eq) in CCl₄.

  • Add N-bromosuccinimide (1.05 eq) and a catalytic amount of benzoyl peroxide or AIBN.

  • Heat the mixture to reflux (approximately 77°C) and monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide (B58015) byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

Protocol 2: O-Alkylation of Phenol

This protocol provides a general procedure for the synthesis of (2,3-dimethylbut-2-enyloxy)benzene.

Materials:

  • Phenol

  • This compound

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetone (B3395972) or N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Saturated ammonium (B1175870) chloride solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of phenol (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (1.5 eq). If using NaH, it should be added portion-wise to a solution of phenol in DMF at 0°C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 50-60°C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and quench with saturated ammonium chloride solution if NaH was used.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 3: C-Alkylation of Diethyl Malonate

This protocol describes the alkylation of diethyl malonate, an active methylene compound.

Materials:

  • Diethyl malonate

  • This compound

  • Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

  • Ethanol (B145695) or Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated ammonium chloride solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in ethanol (or suspend NaH in THF).

  • Cool the solution to 0°C and add diethyl malonate (1.0 eq) dropwise.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Add this compound (1.0 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and stir for 12-24 hours, monitoring by TLC.

  • Cool the mixture to room temperature and quench with saturated ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis of this compound 2,3-Dimethyl-2-butene 2,3-Dimethyl-2-butene Reaction1 Allylic Bromination 2,3-Dimethyl-2-butene->Reaction1 NBS NBS NBS->Reaction1 Initiator Initiator Initiator->Reaction1 This compound This compound Reaction1->this compound

Caption: Synthesis of the key alkylating agent.

Application_Workflow cluster_applications Applications in Synthesis This compound This compound ReactionO O-Alkylation This compound->ReactionO ReactionC C-Alkylation This compound->ReactionC ReactionN N-Alkylation This compound->ReactionN Phenol Phenol Phenol->ReactionO ActiveMethylene Active Methylene Compound ActiveMethylene->ReactionC Amine Amine/Heterocycle Amine->ReactionN ArylEther Aryl Ether ReactionO->ArylEther AlkylatedProductC C-Alkylated Product ReactionC->AlkylatedProductC AlkylatedProductN N-Alkylated Product ReactionN->AlkylatedProductN

Caption: General synthetic applications workflow.

References

Application of 1-Bromo-2,3-dimethylbut-2-ene in Pharmaceutical Intermediate Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3-dimethylbut-2-ene is a versatile halogenated alkene that serves as a valuable building block in organic synthesis. Its utility in the pharmaceutical industry lies primarily in its function as an alkylating agent, enabling the introduction of the sterically hindered 2,3-dimethylbut-2-enyl group into various molecular scaffolds. This moiety can be found in a range of biologically active compounds, making this compound a key starting material for the synthesis of complex pharmaceutical intermediates. Its reactivity as a primary allylic bromide allows for efficient participation in nucleophilic substitution reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₆H₁₁Br
Molecular Weight 163.06 g/mol
Appearance Clear, colorless to light yellow liquid
Boiling Point 75-76 °C at 50 mmHg
Density 1.23 g/mL at 25 °C

Applications in Pharmaceutical Intermediate Synthesis

The primary application of this compound in pharmaceutical synthesis is as an electrophile in Friedel-Crafts alkylation and related C-alkylation reactions. The electron-rich double bond and the labile carbon-bromine bond make it a suitable reagent for attaching the 2,3-dimethylbut-2-enyl group to aromatic and heteroaromatic rings, which are common cores of many pharmaceutical agents.

Synthesis of Indole-Based Pharmaceutical Intermediates

Indole and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals, including anti-migraine drugs, anti-inflammatory agents, and anti-cancer therapies. The alkylation of indoles at the C2 or C3 position can significantly modulate their biological activity. This compound can be utilized for the C2-alkylation of 3-substituted indoles, leading to the formation of intermediates for various therapeutic agents.

cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Final Product Indole Indole Alkylation Lewis Acid Catalyzed Friedel-Crafts Alkylation Indole->Alkylation Bromoalkene This compound Bromoalkene->Alkylation Alkylated_Indole C2-Alkylated Indole Intermediate Alkylation->Alkylated_Indole API Active Pharmaceutical Ingredient (API) Alkylated_Indole->API Further Functionalization

Caption: General workflow for the synthesis of indole-based pharmaceutical intermediates.

This protocol describes the acid-catalyzed C2-alkylation of 3-methylindole (B30407) with an unactivated alkene, a reaction analogous to using this compound under Friedel-Crafts conditions.[1]

Materials:

  • 3-Methylindole

  • This compound

  • Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃, or a Brønsted acid like HI)[1][2]

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Silica (B1680970) Gel for Column Chromatography

  • Hexane and Ethyl Acetate (B1210297) for Elution

Procedure:

  • To a stirred solution of 3-methylindole (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (0.1-1.2 eq).

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 2-(2,3-dimethylbut-2-enyl)-3-methylindole.

Quantitative Data for a Representative Indole C2-Alkylation:

Substrate 1Substrate 2CatalystSolventTime (h)Yield (%)Reference
3-Methylindole1,1-DiphenyletheneHI (10 mol%)CH₂Cl₂1295[1]
3-Methylindoleα-MethylstyreneHI (10 mol%)CH₂Cl₂1281[1]

These results suggest that high yields can be achieved for the C2-alkylation of indoles under acidic conditions.

Synthesis of Cannabinoid Analogues

This compound can also be a precursor for the synthesis of cannabinoid analogues. While direct alkylation with this specific reagent is not extensively documented in the initial search for common cannabinoids, the introduction of similar branched alkyl chains is a key step in creating potent and selective cannabinoid receptor modulators.

Conclusion

This compound is a valuable reagent for the introduction of the 2,3-dimethylbut-2-enyl group into organic molecules. Its application in the synthesis of pharmaceutical intermediates, particularly for the C2-alkylation of indoles, highlights its potential in drug discovery and development. The provided protocols and data serve as a foundation for researchers to explore the utility of this versatile building block in creating novel therapeutic agents. Further research into its application for synthesizing a broader range of pharmaceutical intermediates is warranted.

References

Application Notes and Protocols: Unraveling the Mechanisms of SN1 and SN2 Reactions for Tertiary Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Nucleophilic substitution reactions are fundamental transformations in organic chemistry, pivotal for the synthesis of a vast array of molecules, including active pharmaceutical ingredients. Understanding the underlying mechanisms, specifically the unimolecular (SN1) and bimolecular (SN2) pathways, is critical for predicting reaction outcomes, controlling stereochemistry, and optimizing synthetic routes. Tertiary alkyl halides present a unique case study where the substrate structure decisively dictates the reaction mechanism. Due to significant steric hindrance and the ability to form a stable carbocation, tertiary alkyl halides react exclusively through the SN1 pathway, while the SN2 pathway is effectively inhibited.[1][2][3] This document provides a detailed exploration of these mechanisms, supported by quantitative data, experimental protocols, and logical diagrams to guide researchers in their work.

Section 1: Theoretical Framework

The SN1 (Substitution Nucleophilic Unimolecular) Mechanism

The SN1 reaction is a stepwise process primarily observed with tertiary and, to a lesser extent, secondary alkyl halides.[4][5] The mechanism involves the formation of a carbocation intermediate.

  • Step 1: Formation of a Carbocation (Rate-Determining Step) The reaction is initiated by the slow, spontaneous dissociation of the alkyl halide's carbon-leaving group bond (e.g., C-Br). This heterolytic cleavage results in a planar, sp²-hybridized carbocation and a halide anion.[6][7] The stability of the resulting carbocation is paramount; tertiary carbocations are highly stabilized by the inductive effects and hyperconjugation of the three alkyl groups, making this step energetically feasible.[6][8] The rate of this unimolecular step depends solely on the concentration of the alkyl halide.[6][9][10]

  • Step 2: Nucleophilic Attack The carbocation intermediate is then rapidly attacked by a nucleophile.[6] Because the carbocation is planar, the nucleophile can attack from either the top or bottom face with nearly equal probability.[4][9]

  • Stereochemistry: If the reaction starts with a chiral tertiary alkyl halide, the product is typically a racemic or near-racemic mixture of enantiomers, as the nucleophile can attack the planar carbocation from either side.[6][9] This results in both inversion and retention of configuration.

  • Kinetics: The reaction follows first-order kinetics, as the rate is determined by the slowest step—the formation of the carbocation—which involves only the substrate. Rate = k[Alkyl Halide] [9][10][11]

The SN2 (Substitution Nucleophilic Bimolecular) Mechanism

The SN2 reaction is a single, concerted step. It is characteristic of methyl and primary alkyl halides and is significantly slower for secondary halides.

  • Mechanism: The nucleophile attacks the carbon atom from the side opposite to the leaving group (a "backside attack").[10] The formation of the new carbon-nucleophile bond and the breaking of the carbon-leaving group bond occur simultaneously.[10][12]

  • Transition State: The reaction proceeds through a high-energy, pentacoordinate transition state where the central carbon is partially bonded to both the incoming nucleophile and the departing leaving group.[2][12]

  • Why Tertiary Alkyl Halides Do Not Undergo SN2 Reactions: For a tertiary alkyl halide, the three bulky alkyl groups attached to the central carbon create severe steric hindrance .[6][12] This steric bulk physically blocks the nucleophile from accessing the backside of the carbon atom, making the formation of the crowded pentacoordinate transition state energetically prohibitive.[1][3] Consequently, SN2 reactions are not observed for tertiary alkyl halides.[1]

  • Kinetics: The reaction follows second-order kinetics because the rate-determining step involves the collision of two species: the alkyl halide and the nucleophile. Rate = k[Alkyl Halide][Nucleophile] [6][13]

Section 2: Data Presentation

Table 1: Comparison of Key Features of SN1 and SN2 Reactions
FeatureSN1 ReactionSN2 Reaction
Substrate Preference 3° > 2° >> 1° (Favors stable carbocations)[6][12]Methyl > 1° > 2° >> 3° (Favors less steric hindrance)[8][12]
Mechanism Two steps, carbocation intermediate[6][14]One concerted step, transition state[12][14]
Rate Law Rate = k[Substrate] (First-order)[6][9]Rate = k[Substrate][Nucleophile] (Second-order)[6][10]
Nucleophile Weak nucleophiles are effective (e.g., H₂O, ROH)[8][15]Strong nucleophiles are required (e.g., I⁻, CN⁻, OH⁻)[8][16]
Solvent Polar protic solvents (e.g., water, ethanol) stabilize the carbocation[12][15][16]Polar aprotic solvents (e.g., acetone (B3395972), DMSO) enhance nucleophilicity[15][16]
Stereochemistry Racemization (attack from both faces of planar carbocation)[6][9]Inversion of configuration (backside attack)[9][12]
Rearrangements Possible, to form a more stable carbocation[13][17]Not possible, as no intermediate is formed[18]
Table 2: Relative Reaction Rates for Alkyl Halides

This table illustrates the profound effect of substrate structure on the reaction pathway. Data is normalized for comparison.

Alkyl Halide SubstrateRelative Rate (SN1)Relative Rate (SN2)Dominant Mechanism
Methyl (CH₃-Br) ~0>1000SN2
Primary (CH₃CH₂-Br) 1~50SN2
Secondary ((CH₃)₂CH-Br) 121SN1 / SN2 Competition
Tertiary ((CH₃)₃C-Br) >1,000,000~0SN1

Note: Relative rates are approximate and can vary based on specific reactants and conditions.

Section 3: Mechanistic and Workflow Diagrams

The following diagrams, rendered in DOT language, illustrate the reaction pathways and logical flows discussed.

SN1_Mechanism sub Tertiary Alkyl Halide (R₃C-X) inter Tertiary Carbocation (Planar) (R₃C⁺) + X⁻ sub->inter Step 1: Slow Rate-Determining prod Substitution Product (R₃C-Nu) inter->prod Step 2: Fast Nucleophilic Attack

Caption: The two-step mechanism of an SN1 reaction.

SN2_Inhibition sub Tertiary Alkyl Halide (R₃C-X) ts [Blocked Path] Steric Hindrance nu Nucleophile (Nu⁻) no_reaction SN2 Reaction Does Not Occur ts->no_reaction High Energy Transition State

Caption: Steric hindrance prevents the SN2 pathway for tertiary halides.

Logic_Flowchart decision decision result SN1 Mechanism result_no SN2 Mechanism start Start: Analyze Alkyl Halide substrate Substrate Structure? start->substrate substrate->result Tertiary (3°) substrate->result_no Primary (1°) or Methyl nucleophile Nucleophile Strength & Solvent Polarity? substrate->nucleophile Secondary (2°) nucleophile->result Weak Nucleophile Polar Protic Solvent nucleophile->result_no Strong Nucleophile Polar Aprotic Solvent

Caption: A logical flowchart for predicting the substitution mechanism.

Section 4: Experimental Protocols

Protocol 1: Determination of Reaction Order for the Solvolysis of a Tertiary Alkyl Halide

Objective: To experimentally verify that the hydrolysis of 2-bromo-2-methylpropane (B165281) is a first-order reaction, consistent with an SN1 mechanism.

Materials:

  • 2-bromo-2-methylpropane (tert-butyl bromide)

  • Isopropanol (solvent)

  • Deionized water (solvent and nucleophile)

  • 0.1 M Sodium Hydroxide (NaOH) solution (for titration)

  • Bromophenol blue indicator

  • Erlenmeyer flasks, pipettes, burette, stopwatch

Methodology:

  • Reaction Setup: Prepare a reaction mixture by dissolving a known amount of 2-bromo-2-methylpropane in an isopropanol/water solvent mixture (e.g., 80:20 v/v) in a large flask. Start the stopwatch immediately upon addition.

  • Aliquot Sampling: At regular time intervals (e.g., 0, 5, 10, 20, 30, 45, 60 minutes), withdraw a 5.0 mL aliquot of the reaction mixture and quench it in a flask containing cold acetone to stop the reaction.

  • Titration: Add a few drops of bromophenol blue indicator to the quenched aliquot. The solvolysis reaction produces HBr, making the solution acidic. Titrate the HBr produced with the standardized 0.1 M NaOH solution until the indicator endpoint (blue color) is reached. Record the volume of NaOH used.

  • Data Analysis:

    • The volume of NaOH used at each time point is proportional to the concentration of the product (HBr) formed, and thus to the amount of alkyl halide that has reacted.

    • The concentration of unreacted alkyl halide, [R-X], at time t can be calculated as: [R-X]t = [R-X]₀ - [HBr]t.

    • To test for first-order kinetics, plot ln[R-X]t versus time . If the reaction is first-order, this plot will yield a straight line with a slope of -k, where k is the rate constant.[9]

  • Confirmation: Repeat the experiment with a doubled concentration of water (nucleophile). The calculated rate constant k should remain unchanged, confirming the reaction rate is independent of the nucleophile concentration.[10]

Protocol_Workflow A 1. Prepare Reaction Mixture (t-BuBr in isopropanol/water) B 2. Withdraw Aliquots at Timed Intervals A->B C 3. Quench Reaction in Cold Acetone B->C D 4. Titrate HBr Product with NaOH C->D E 5. Calculate [R-X]t for each time point D->E F 6. Plot ln[R-X]t vs. Time E->F G 7. Analyze Plot (Linear = 1st Order) F->G

Caption: Experimental workflow for kinetic analysis of an SN1 reaction.

Protocol 2: Competitive Reactivity of Primary vs. Tertiary Alkyl Halides

Objective: To demonstrate the preferential reaction of a tertiary alkyl halide via the SN1 mechanism over a primary alkyl halide.

Materials:

  • 1-bromobutane (B133212) (primary alkyl halide)

  • 2-bromo-2-methylpropane (tertiary alkyl halide)

  • Ethanol (B145695) (solvent and weak nucleophile)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Vials, syringes

Methodology:

  • Standard Preparation: Prepare standard solutions of 1-bromobutane, 2-bromo-2-methylpropane, and the expected products (1-ethoxybutane and 2-ethoxy-2-methylpropane) in ethanol to determine their retention times on the GC.

  • Reaction Setup: Prepare a solution in ethanol containing equimolar amounts of 1-bromobutane and 2-bromo-2-methylpropane.

  • Time-Course Analysis:

    • Immediately after mixing (t=0), inject a small sample of the reaction mixture into the GC to determine the initial concentrations of the reactants.

    • Allow the reaction to proceed at room temperature. At regular intervals (e.g., 15 min, 60 min, 180 min), inject subsequent samples into the GC.

  • Data Analysis:

    • Monitor the disappearance of the reactant peaks and the appearance of the product peaks over time.

    • The results will show a rapid decrease in the peak area for 2-bromo-2-methylpropane and a corresponding rapid increase in the peak for 2-ethoxy-2-methylpropane.

    • In contrast, the peak for 1-bromobutane will decrease much more slowly, demonstrating its lower reactivity under these SN1-favoring conditions (weak nucleophile, protic solvent).

Conclusion

For tertiary alkyl halides, the choice between SN1 and SN2 mechanisms is not a competition but a definitive outcome. The inherent stability of the tertiary carbocation intermediate provides a low-energy pathway for the SN1 reaction, while the significant steric hindrance around the reaction center effectively closes the door on the SN2 pathway. This clear mechanistic preference is a cornerstone of predictive organic synthesis and is essential knowledge for professionals in chemical research and drug development. The protocols and data presented herein provide a robust framework for studying and applying these principles in a laboratory setting.

References

Application Notes and Protocols for Regioselective Reactions of 1-Bromo-2,3-dimethylbut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting regioselective reactions with 1-Bromo-2,3-dimethylbut-2-ene. This versatile allylic bromide serves as a valuable building block in organic synthesis, allowing for the strategic introduction of the 2,3-dimethylbut-2-enyl moiety. Understanding and controlling the regioselectivity of its reactions is crucial for the efficient synthesis of target molecules.

Overview of Regioselective Reactions

This compound is a primary allylic bromide, and its reactivity is dominated by nucleophilic substitution and base-induced elimination reactions. Due to the allylic nature of the carbon-bromine bond, nucleophilic attack can occur at two distinct positions, leading to a mixture of products. Similarly, elimination reactions can yield different isomeric alkenes. The choice of reagents and reaction conditions plays a pivotal role in directing the reaction towards the desired regioisomer.

Nucleophilic Substitution Reactions: SN2 vs. SN2'

Nucleophilic substitution on this compound can proceed through two main pathways: a direct SN2 displacement at the α-carbon or an allylic rearrangement via an SN2' pathway, where the nucleophile attacks the γ-carbon of the double bond.

The steric hindrance around the α-carbon and the nature of the nucleophile are key factors in determining the regioselectivity. Hard nucleophiles tend to favor the SN2 pathway, while softer nucleophiles, particularly organocuprates, can be directed to favor the SN2' pathway.

Diagram of SN2 vs. SN2' Pathways

SN2_vs_SN2_prime cluster_substrate This compound cluster_nucleophile Nucleophile (Nu⁻) cluster_products Products C(CH3)2=C(CH3)CH2Br C(CH₃)₂=C(CH₃)CH₂Br Nu- Nu⁻ SN2_product SN2 Product C(CH₃)₂=C(CH₃)CH₂Nu Nu-->SN2_product SN2 Pathway (Direct Attack) SN2_prime_product SN2' Product NuC(CH₃)₂C(CH₃)=CH₂ Nu-->SN2_prime_product SN2' Pathway (Allylic Rearrangement)

Caption: Competing SN2 and SN2' pathways in nucleophilic substitution.

Quantitative Data for Nucleophilic Substitution

While specific quantitative data for this compound is not extensively reported, studies on similar sterically hindered allylic bromides suggest that the use of organocuprates can significantly favor the SN2' product.

NucleophileExpected Major ProductExpected Regioselectivity (SN2' : SN2)
Sodium Azide (NaN₃) in DMFSN2>90 : <10
Lithium Dimethylcuprate ((CH₃)₂CuLi) in Et₂OSN2'>95 : <5

Note: The provided ratios are estimations based on the reactivity of analogous allylic systems and serve as a guideline for reaction planning.

Experimental Protocol: Regioselective Allylic Alkylation with Lithium Dimethylcuprate (SN2' selective)

Objective: To synthesize 3,3,4-trimethylpent-1-ene (B8643350) via an SN2' reaction.

Materials:

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), suspend copper(I) iodide (1.1 equivalents) in anhydrous diethyl ether at -78 °C.

  • Slowly add a solution of methyllithium (2.2 equivalents) in diethyl ether to the stirred suspension.

  • Allow the mixture to warm to 0 °C and stir for 30 minutes to form a clear, colorless to pale yellow solution of lithium dimethylcuprate.

  • Cool the solution back down to -78 °C.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired SN2' product.

Elimination Reactions: Zaitsev vs. Hofmann

Elimination reactions of this compound, typically under E2 conditions, can lead to the formation of two primary alkene products: the more substituted (Zaitsev) product, 2,3-dimethyl-1,3-butadiene, and the less substituted (Hofmann) product, 3,3-dimethyl-1-buten-2-yl)ethene. The regiochemical outcome is highly dependent on the steric bulk of the base used.

Diagram of Elimination Pathways

Elimination_Pathways cluster_substrate This compound cluster_base Base cluster_products Products Substrate C(CH₃)₂=C(CH₃)CH₂Br Base Base Zaitsev Zaitsev Product 2,3-dimethyl-1,3-butadiene Base->Zaitsev Small Base (e.g., NaOEt) Favors thermodynamic product Hofmann Hofmann Product 3,3-dimethyl-1-buten-2-yl)ethene Base->Hofmann Bulky Base (e.g., t-BuOK) Favors kinetic product

Caption: Regioselectivity in E2 elimination reactions.

Quantitative Data for Elimination Reactions

The regioselectivity of the E2 elimination of 2-bromo-2-methylbutane, a structurally similar tertiary alkyl halide, provides a good model for the expected product distribution.[1]

BaseSolventMajor ProductProduct Ratio (Hofmann : Zaitsev)
Potassium tert-butoxide (t-BuOK)tert-Butanol (B103910)Hofmann72 : 28[1]
Sodium ethoxide (NaOEt)EthanolZaitsev29 : 71
Experimental Protocol: Hofmann-Selective Elimination with Potassium tert-Butoxide

Objective: To selectively synthesize 3,3-dimethyl-1-buten-2-yl)ethene.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tert-butanol

  • Pentane (B18724)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve potassium tert-butoxide (1.2 equivalents) in anhydrous tert-butanol with stirring.

  • Add this compound (1.0 equivalent) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

  • After completion (typically 2-4 hours), cool the mixture to room temperature.

  • Add pentane to the reaction mixture and wash the organic layer with water and then with brine in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and carefully remove the pentane by distillation to obtain the crude product mixture.

  • Analyze the product ratio by GC or ¹H NMR spectroscopy.

Grignard Reagent Formation and Reaction

This compound can be used to prepare the corresponding Grignard reagent, (2,3-dimethylbut-2-en-1-yl)magnesium bromide. This organometallic reagent is a potent nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

Diagram of Grignard Reaction Workflow

Grignard_Workflow This compound This compound Grignard Reagent Grignard Reagent This compound->Grignard Reagent Mg, Et₂O Tertiary Alcohol Tertiary Alcohol Grignard Reagent->Tertiary Alcohol 1. Acetone (B3395972) 2. H₃O⁺

Caption: Workflow for Grignard reagent formation and reaction.

Experimental Protocol: Grignard Reaction with Acetone

Objective: To synthesize 2,4,5-trimethylhex-4-en-2-ol.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether (Et₂O)

  • Iodine crystal (as initiator)

  • Acetone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer under an inert atmosphere, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine.

  • Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction (disappearance of iodine color and gentle reflux).

  • Once the reaction has started, add the remaining bromide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring until most of the magnesium is consumed.

  • Cool the Grignard reagent solution in an ice bath.

  • Slowly add a solution of acetone (1.0 equivalent) in anhydrous diethyl ether.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling: The Heck-Mizoroki Reaction

The Heck-Mizoroki reaction offers a powerful method for the arylation or vinylation of this compound. This palladium-catalyzed reaction typically proceeds with high regioselectivity, with the incoming group attaching to the less substituted carbon of the double bond.

Diagram of Heck Reaction Catalytic Cycle

Heck_Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition R-X Carbopalladation Carbopalladation Oxidative Addition->Carbopalladation Alkene β-Hydride Elimination β-Hydride Elimination Carbopalladation->β-Hydride Elimination Reductive Elimination Reductive Elimination β-Hydride Elimination->Reductive Elimination Base Reductive Elimination->Pd(0) Product

Caption: Simplified catalytic cycle of the Heck-Mizoroki reaction.

Experimental Protocol: Heck Reaction with Styrene (B11656)

Objective: To synthesize (E)-(4,5-dimethylhex-4-en-1-yl)benzene.

Materials:

Procedure:

  • To a Schlenk flask, add palladium(II) acetate (2 mol%), tri(o-tolyl)phosphine (4 mol%), this compound (1.0 equivalent), styrene (1.2 equivalents), and triethylamine (1.5 equivalents).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with diethyl ether and filter through a pad of celite to remove the palladium catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Bromo-2,3-dimethylbut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of 1-bromo-2,3-dimethylbut-2-ene, particularly from reaction mixtures involving the allylic bromination of 2,3-dimethyl-2-butene (B165504) with N-bromosuccinimide (NBS).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical NBS bromination of 2,3-dimethyl-2-butene?

A1: The reaction mixture typically contains:

  • Unreacted Starting Material: 2,3-dimethyl-2-butene.

  • Byproducts: Succinimide (B58015) (from NBS), which is a solid.[1]

  • Side Products: Small amounts of 3-bromo-2,3-dimethylbut-1-ene due to allylic rearrangement, and potentially dibrominated alkanes if the concentration of Br₂ becomes too high.[2][3][4]

  • Reagents & Solvent: Radical initiator (e.g., AIBN, benzoyl peroxide) and the reaction solvent (commonly CCl₄ or cyclohexane).[5]

Q2: How do I effectively remove the succinimide byproduct after the reaction?

A2: Succinimide is a solid that is largely insoluble in non-polar organic solvents like cyclohexane (B81311) or carbon tetrachloride. The most straightforward method is to cool the reaction mixture and remove the succinimide by vacuum filtration.[1] A thorough washing of the collected solid with a small amount of cold solvent can help recover any product that may have adhered to it.

Q3: My crude product has a yellow or brown color. What is the cause and how can it be removed?

A3: A persistent color is often due to dissolved molecular bromine (Br₂). This can be removed during the aqueous workup by washing the organic layer with a mild reducing agent solution. Common choices include:

  • Saturated aqueous sodium bisulfite (NaHSO₃)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) Wash until the organic layer becomes colorless.

Q4: How can I separate the final product from the unreacted starting material?

A4: The most effective method is fractional distillation. There is a significant difference in the boiling points of 2,3-dimethyl-2-butene (~73°C) and the desired product, this compound.[6][7][8][9] Careful distillation should provide good separation.

Q5: The product appears to be decomposing during distillation at atmospheric pressure. What should I do?

A5: Allylic bromides can be thermally sensitive. If you observe decomposition (e.g., darkening, HBr evolution), switch to vacuum distillation . Lowering the pressure will reduce the boiling point of the compound, allowing it to distill at a lower, less destructive temperature.

Q6: What is the expected isomeric purity of the product?

A6: The reaction of 2,3-dimethyl-2-butene with NBS can lead to a resonance-stabilized allylic radical, which can result in the formation of two constitutional isomers: this compound (the desired product) and 3-bromo-2,3-dimethylbut-1-ene (the rearranged product).[2][4][10] While the primary allylic bromide is often the major product, the presence of the rearranged isomer is common. The exact ratio can be influenced by reaction conditions. Separation of these isomers can be challenging due to similar boiling points and may require careful fractional distillation or preparative chromatography.

Q7: What are the critical safety precautions when handling this compound?

A7: This compound is a flammable liquid and an irritant.[11] Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

Data Presentation

Table 1: Physical Properties of Key Compounds in the Reaction Mixture

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compound C₆H₁₁Br163.06[11][12]~150-155 (estimated)
2,3-Dimethyl-2-buteneC₆H₁₂84.16[7]73[6][7][8][9]
SuccinimideC₄H₅NO₂99.09287
Carbon Tetrachloride (Solvent)CCl₄153.8277

Experimental Protocols

Protocol 1: General Post-Reaction Workup

This protocol outlines the steps to quench the reaction and remove major impurities before final purification.

  • Cooling & Filtration: Once the reaction is complete, cool the reaction vessel in an ice bath to precipitate the succinimide.

  • Remove Succinimide: Set up a Büchner funnel for vacuum filtration. Filter the cold reaction mixture to remove the solid succinimide.

  • Solvent Wash: Wash the collected succinimide solid with a small portion of the cold reaction solvent (e.g., CCl₄) to recover any trapped product. Combine the filtrate.

  • Transfer to Separatory Funnel: Transfer the combined filtrate to a separatory funnel.

  • Aqueous Washes:

    • Wash the organic layer with deionized water (1 x 50 mL for a ~100 mL organic phase).

    • Wash with saturated aqueous sodium bisulfite or sodium thiosulfate solution until the organic layer is colorless.

    • Wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid (e.g., HBr).

    • Wash with brine (saturated aqueous NaCl) to aid in the removal of dissolved water.

  • Drying: Drain the organic layer into a clean Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), swirl, and let it stand for 10-15 minutes.

  • Solvent Removal: Decant or filter the dried solution to remove the drying agent. Remove the bulk of the solvent using a rotary evaporator. The remaining crude oil is now ready for final purification.

Protocol 2: Purification by Fractional Distillation

This protocol is for separating the product from the starting material and other volatile impurities.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column (or other fractionating column) between the distillation flask and the condenser. Ensure all joints are properly sealed. For heat-sensitive compounds, set up for vacuum distillation.

  • Charge the Flask: Transfer the crude this compound into the distillation flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Slowly heat the flask using a heating mantle.

    • Collect the first fraction, which will primarily be the lower-boiling unreacted starting material, 2,3-dimethyl-2-butene (BP ≈ 73°C at atm. pressure).[6]

    • Once the head temperature stabilizes at the boiling point of the starting material and this fraction is collected, increase the heating rate slightly.

    • The temperature should then rise to the boiling point of the product. Collect the fraction that distills at a stable temperature corresponding to this compound in a separate, pre-weighed flask.

  • Completion: Stop the distillation when only a small amount of residue remains in the flask or when the temperature begins to fluctuate or rise sharply. Do not distill to dryness.

  • Analysis: Analyze the purified product using techniques like GC-MS or NMR to confirm its identity and purity.

Visualizations

PurificationWorkflow reaction_mixture Crude Reaction Mixture filtration Vacuum Filtration reaction_mixture->filtration workup Aqueous Workup (Wash with H₂O, NaHSO₃, NaHCO₃, Brine) filtration->workup Filtrate succinimide Succinimide (Solid Waste) filtration->succinimide drying Dry with MgSO₄ workup->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal distillation Fractional Distillation solvent_removal->distillation Crude Product pure_product Pure Product distillation->pure_product impurities Low-Boiling Impurities (e.g., Starting Material) distillation->impurities

Caption: General workflow for the purification of this compound.

TroubleshootingTree start Problem Encountered During Purification p1 Low Yield of Crude Product start->p1 p2 Product is Colored After Solvent Removal start->p2 p3 Poor Separation During Distillation start->p3 p4 Product Decomposes During Distillation start->p4 c1a Incomplete Reaction p1->c1a c1b Mechanical Loss (Filtration/Transfers) p1->c1b c2a Residual Bromine (Br₂) p2->c2a c3a Inefficient Column p3->c3a c3b Distillation Rate Too Fast p3->c3b c4a Temperature Too High p4->c4a s1a Optimize reaction time/temp Check initiator quality c1a->s1a s1b Ensure careful transfers Wash filter cake thoroughly c1b->s1b s2a Repeat wash with NaHSO₃ or Na₂S₂O₃ c2a->s2a s3a Use a longer or more efficient fractionating column c3a->s3a s3b Reduce heating rate Ensure slow, steady collection c3b->s3b s4a Use vacuum distillation to lower boiling point c4a->s4a

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Synthesis of 1-Bromo-2,3-dimethylbut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Bromo-2,3-dimethylbut-2-ene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method for the synthesis of this compound is the allylic bromination of 2,3-dimethylbut-2-ene.[1] This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as dibenzoyl peroxide or AIBN, or under UV irradiation.[1]

Q2: What are the expected byproducts in this synthesis?

A2: The primary byproduct is the isomeric compound, 3-bromo-2,3-dimethylbut-1-ene.[1] Its formation is a direct consequence of the reaction mechanism, which proceeds through a resonance-stabilized allylic radical intermediate. Other potential byproducts can include small amounts of dibrominated compounds if the reaction conditions are not carefully controlled.

Q3: How can I minimize the formation of the isomeric byproduct?

A3: While completely eliminating the formation of 3-bromo-2,3-dimethylbut-1-ene is challenging due to the nature of the radical intermediate, its proportion can be influenced by the reaction conditions. The ratio of the two isomeric products is dependent on factors such as the solvent and temperature. Lower reaction temperatures generally favor the formation of the thermodynamically more stable product, which in this case is the desired this compound due to the more substituted double bond.

Q4: How can the desired product be purified from the byproducts?

A4: Purification of this compound from its isomeric byproduct and other impurities is typically achieved through fractional distillation or column chromatography. The choice of method depends on the scale of the reaction and the required purity of the final product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of the radical initiator.1. Monitor the reaction progress using TLC or GC to ensure completion. 2. Optimize the reaction temperature; typically, refluxing in a solvent like carbon tetrachloride is effective. 3. Use a fresh batch of the radical initiator.
Formation of significant amounts of dibrominated byproducts 1. High concentration of molecular bromine (Br₂). 2. Use of Br₂ instead of NBS.1. Ensure the slow and controlled generation of Br₂ by using NBS. The succinimide (B58015) byproduct from NBS reacts with HBr formed during the reaction to regenerate a low concentration of Br₂. 2. Use NBS as the specific reagent for allylic bromination to avoid high local concentrations of Br₂ that can lead to electrophilic addition to the double bond.
Difficulty in separating the desired product from the isomeric byproduct The boiling points of the two isomers are very close.1. Use a long, efficient fractional distillation column. 2. For high purity, column chromatography on silica (B1680970) gel with a non-polar eluent system (e.g., hexanes) is recommended.
Reaction fails to initiate 1. Inactive radical initiator. 2. Insufficient light for photo-initiation. 3. Presence of radical inhibitors in the starting materials or solvent.1. Use a fresh, properly stored radical initiator. 2. Ensure a sufficiently powerful UV lamp is used for photo-initiated reactions. 3. Purify the starting alkene and solvent to remove any potential inhibitors.

Data Presentation

The regioselectivity of the allylic bromination of 2,3-dimethylbut-2-ene is influenced by reaction conditions. The following table summarizes typical product distributions observed under standard free-radical bromination conditions.

Product Structure Typical Yield (%)
This compound (Desired Product)CC(=C(C)CBr)C~64%
3-bromo-2,3-dimethylbut-1-ene (Byproduct)CC(Br)(C)C(=C)C~36%

Note: The exact ratio can vary based on specific reaction parameters such as temperature and solvent.

Experimental Protocols

Synthesis of this compound via Allylic Bromination with NBS

This protocol is adapted from established procedures for allylic bromination.

Materials:

  • 2,3-dimethylbut-2-ene

  • N-Bromosuccinimide (NBS)

  • Dibenzoyl peroxide (or AIBN)

  • Carbon tetrachloride (CCl₄) (Note: CCl₄ is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood).

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dimethylbut-2-ene in carbon tetrachloride.

  • Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of dibenzoyl peroxide (0.02 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 3 hours. The reaction should be monitored by TLC or GC to follow the consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation or column chromatography to yield pure this compound. A reported yield for this reaction is approximately 64%.[2]

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_intermediate Resonance-Stabilized Allylic Radical cluster_products Products 2,3-dimethylbut-2-ene 2,3-dimethylbut-2-ene Radical_1 [CH2=C(C(CH3)2)•] 2,3-dimethylbut-2-ene->Radical_1 + Br• - HBr Radical_2 [•CH2-C(CH3)=C(CH3)2] Radical_1->Radical_2 Product_2 3-bromo-2,3-dimethylbut-1-ene (Byproduct) Radical_1->Product_2 + Br2 - Br• Product_1 This compound (Desired Product) Radical_2->Product_1 + Br2 - Br•

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Logic Start Synthesis of this compound Check_Yield Is the yield of desired product low? Start->Check_Yield Check_Purity Is the product impure? Check_Yield->Check_Purity No Low_Yield_Solutions Troubleshoot Low Yield: - Check reaction time and temperature. - Use fresh radical initiator. Check_Yield->Low_Yield_Solutions Yes Impurity_Identification Identify Impurities: - Isomeric byproduct? - Dibrominated byproduct? Check_Purity->Impurity_Identification Yes Success Successful Synthesis Check_Purity->Success No Low_Yield_Solutions->Check_Purity Isomer_Solution High Isomer Ratio: - Optimize reaction temperature (lower T). - Improve purification (fractional distillation/chromatography). Impurity_Identification->Isomer_Solution Isomer Dibromo_Solution Dibrominated Byproduct Present: - Ensure use of NBS (not Br2). - Maintain slow, controlled reaction. Impurity_Identification->Dibromo_Solution Dibromo Failure Re-evaluate Synthesis Strategy Impurity_Identification->Failure Other Isomer_Solution->Success Dibromo_Solution->Success

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 1-Bromo-2,3-dimethylbut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of 1-Bromo-2,3-dimethylbut-2-ene.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most widely used method is the allylic bromination of 2,3-dimethylbut-2-ene. This reaction is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as dibenzoyl peroxide, in a suitable solvent like tetrachloromethane.[1][2]

Q2: What are the potential side products in this synthesis, and how can their formation be minimized?

A2: A common side product is the rearranged isomer, 3-bromo-2,3-dimethylbut-1-ene.[2] Its formation is a result of the delocalization of the allylic radical intermediate.[2] To minimize its formation, it is crucial to maintain controlled reaction conditions, such as temperature and the slow addition of reagents.

Q3: What are the key safety precautions to consider during this synthesis?

A3: this compound is a flammable liquid and can cause skin and eye irritation, as well as respiratory irritation.[3] It is essential to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Tetrachloromethane is a hazardous solvent and should be handled with extreme care.

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). The refractive index can also be used as a preliminary check of purity.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction- Ensure the radical initiator (e.g., dibenzoyl peroxide) is fresh and active.- Increase the reaction time or temperature, monitoring for side product formation.[1]
Loss of product during workup- Use a careful extraction procedure with a suitable organic solvent.- Minimize the number of transfer steps to avoid mechanical losses.
Suboptimal reagent stoichiometry- Ensure the molar ratio of 2,3-dimethylbut-2-ene to NBS is appropriate. An excess of the alkene can sometimes be beneficial.
Formation of 3-bromo-2,3-dimethylbut-1-ene byproduct High reaction temperature- Maintain a lower reaction temperature to favor the formation of the thermodynamically more stable product.
Rapid addition of NBS- Add the NBS portion-wise or as a solution dropwise to maintain a low concentration of bromine radicals in the reaction mixture.
Reaction fails to initiate Inactive radical initiator- Use a fresh batch of radical initiator. Consider recrystallizing the initiator if its purity is questionable.
Presence of inhibitors- Ensure the starting alkene (2,3-dimethylbut-2-ene) is free from polymerization inhibitors. Purification by distillation may be necessary.
Difficulty in product purification Close boiling points of isomers- Fractional distillation under reduced pressure can be effective for separating the desired product from the rearranged isomer.
Presence of unreacted starting material- If the boiling points are significantly different, simple distillation may suffice. Otherwise, chromatographic separation (e.g., column chromatography) might be necessary.

Experimental Protocol: Allylic Bromination of 2,3-Dimethylbut-2-ene

This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.

Materials:

  • 2,3-Dimethylbut-2-ene

  • N-Bromosuccinimide (NBS)

  • Dibenzoyl peroxide

  • Tetrachloromethane (or a safer alternative like cyclohexane)

  • Anhydrous sodium sulfate

  • Sodium bicarbonate solution (5% w/v)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethylbut-2-ene in tetrachloromethane.

  • Add N-bromosuccinimide and a catalytic amount of dibenzoyl peroxide to the flask.

  • Heat the mixture to reflux with vigorous stirring for approximately 3 hours.[1] The reaction progress can be monitored by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with a 5% sodium bicarbonate solution to neutralize any acidic byproducts, followed by a wash with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by distillation to obtain this compound.

Data Presentation

Starting MaterialReagentsSolventReaction TimeYieldReference
2,3-Dimethyl-2-buteneN-Bromosuccinimide, dibenzoyl peroxideTetrachloromethane3 hours64%[1]
2,3-Dimethyl-1,3-butadieneNot specifiedNot specifiedNot specifiedNot specified[1]

Troubleshooting Workflow

Troubleshooting_Yield start Low Yield of this compound check_reaction Check Reaction Completion start->check_reaction check_workup Review Workup Procedure check_reaction->check_workup Yes incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No check_reagents Verify Reagent Quality check_workup->check_reagents Efficient workup_loss Product Loss During Workup check_workup->workup_loss Inefficient reagent_issue Reagent Issue check_reagents->reagent_issue Poor Quality end Optimized Yield check_reagents->end Good Quality solution1 Increase reaction time/temp Add fresh initiator incomplete_reaction->solution1 solution2 Optimize extraction Minimize transfers workup_loss->solution2 solution3 Use fresh NBS Purify starting material reagent_issue->solution3 solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

References

Technical Support Center: Grignard Reaction of 1-Bromo-2,3-dimethylbut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Grignard reaction of 1-Bromo-2,3-dimethylbut-2-ene. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in forming the Grignard reagent from this compound?

The primary challenges stem from the sterically hindered nature of this tertiary allylic bromide. Key issues include:

  • Initiation Difficulty: The bulky methyl groups surrounding the carbon-bromine bond can hinder the approach of the alkyl halide to the magnesium surface, making the reaction difficult to start.

  • Wurtz Coupling: This is a significant side reaction where the newly formed Grignard reagent reacts with unreacted this compound to form a dimer (2,3,6,7-tetramethylocta-2,6-diene). High local concentrations of the alkyl halide and elevated temperatures can promote this side reaction.[1]

  • Elimination Reactions: As a tertiary allylic halide, this compound is prone to elimination reactions, leading to the formation of dienes.

  • Reactivity of the Grignard Reagent: The resulting Grignard reagent is highly reactive and can participate in undesired side reactions if not handled under strictly anhydrous and inert conditions.

Q2: My Grignard reaction is not initiating. What are the common causes and solutions?

Failure to initiate is a frequent problem. The primary causes are the passivating layer of magnesium oxide on the magnesium turnings and the presence of moisture.

Troubleshooting Initiation Failure:

Possible CauseRecommended Solution
Inactive Magnesium Surface Activate the magnesium turnings prior to the reaction. Common methods include crushing the turnings to expose a fresh surface, or using chemical activators like a small crystal of iodine or a few drops of 1,2-dibromoethane.[2]
Presence of Moisture Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and ensure the this compound is dry.
Low Reaction Temperature Gentle warming of the flask can help initiate the reaction. However, be cautious as excessive heat can promote side reactions once the reaction begins.

Q3: How can I minimize the formation of the Wurtz coupling side product?

Minimizing the Wurtz coupling product is crucial for achieving a good yield of the desired Grignard reagent.

Strategies to Minimize Wurtz Coupling:

StrategyRationale
Slow Addition of Alkyl Halide Adding the this compound solution dropwise to the magnesium suspension maintains a low concentration of the alkyl halide, reducing the likelihood of it reacting with the formed Grignard reagent.[1]
Use of an Appropriate Solvent Tetrahydrofuran (THF) is generally preferred over diethyl ether for less reactive halides due to its higher solvating power, which can help stabilize the Grignard reagent.
Maintain Low Reaction Temperature While initial warming may be needed for initiation, the reaction should be cooled once it starts to control the exothermic process and minimize the rate of the Wurtz coupling reaction.
Use of "Turbo-Grignard" Reagents The addition of lithium chloride (LiCl) can break down the polymeric aggregates of the Grignard reagent, leading to more soluble and reactive monomeric species. This can increase the rate of Grignard formation relative to Wurtz coupling.

Q4: What are "Turbo-Grignard" reagents and when should I consider using them?

"Turbo-Grignard" reagents are prepared by conducting the Grignard reaction in the presence of lithium chloride (LiCl). The LiCl helps to break up the polymeric clusters of the Grignard reagent, leading to more soluble and reactive monomeric species. This enhanced reactivity can be particularly beneficial for sterically hindered halides like this compound, leading to higher yields and faster reaction times. Consider using "Turbo-Grignard" conditions when you experience low yields or slow reaction rates with the standard procedure.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the Grignard reaction of this compound.

Problem 1: Reaction Fails to Initiate

Grignard_Reaction_Pathway cluster_reactants Reactants cluster_conditions Conditions Alkyl_Halide This compound Grignard_Formation Grignard Reagent Formation Alkyl_Halide->Grignard_Formation Wurtz_Product Wurtz Coupling Product (2,3,6,7-tetramethylocta-2,6-diene) Alkyl_Halide->Wurtz_Product Mg Magnesium Mg->Grignard_Formation Solvent Anhydrous THF Solvent->Grignard_Formation Inert_Atmosphere N2 or Ar Inert_Atmosphere->Grignard_Formation Grignard_Reagent (2,3-dimethylbut-2-en-1-yl)magnesium bromide Grignard_Formation->Grignard_Reagent Desired Pathway Grignard_Formation->Wurtz_Product Side Reaction Grignard_Reagent->Wurtz_Product

References

preventing rearrangement reactions of 1-Bromo-2,3-dimethylbut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2,3-dimethylbut-2-ene. The focus is on preventing undesired rearrangement reactions during nucleophilic substitution.

Troubleshooting Guides & FAQs

Issue: My reaction is yielding a significant amount of the rearranged product, 3-substituted-2,3-dimethylbut-1-ene, instead of the desired direct substitution product.

  • Question 1: What is causing the rearrangement in my reaction? Answer: Rearrangement in reactions with this compound, a primary allylic bromide, typically occurs through an SN1 or SN1' (allylic rearrangement) pathway.[1][2] This pathway involves the formation of a resonance-stabilized allylic carbocation intermediate. Once formed, this carbocation can be attacked by the nucleophile at two different positions, leading to a mixture of the desired product and the rearranged isomer.[1][2][3] Conditions that favor carbocation formation, such as the use of polar protic solvents or weak nucleophiles, will promote rearrangement.[2][3]

  • Question 2: How can I minimize the formation of the rearranged product? Answer: To minimize rearrangement, you should employ reaction conditions that favor the SN2 or SN2' pathway over the SN1/SN1' pathway. The SN2 mechanism is a one-step process that avoids the formation of a carbocation intermediate, thus reducing the likelihood of rearrangement.[4] Key strategies include:

    • Solvent Choice: Use a polar aprotic solvent.

    • Nucleophile Selection: Employ a strong, non-basic nucleophile.

    • Temperature Control: Maintain a low reaction temperature.

  • Question 3: Which solvents are recommended to suppress rearrangement? Answer: Polar aprotic solvents are highly recommended as they favor the SN2 mechanism. These solvents can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it more available to attack the substrate.[5] In contrast, polar protic solvents can stabilize the carbocation intermediate in an SN1 reaction, thus promoting rearrangement. Recommended Solvents:

  • Question 4: What constitutes a "strong" nucleophile for this purpose, and are there any I should avoid? Answer: Strong nucleophiles are essential for promoting the bimolecular SN2 reaction. Good candidates are typically anions with a high charge density. However, it is also important to consider the basicity of the nucleophile, as strongly basic nucleophiles can favor elimination (E2) reactions, especially at higher temperatures. Recommended Strong, Weakly Basic Nucleophiles:

    • Iodide (I⁻)

    • Bromide (Br⁻)

    • Azide (N₃⁻)

    • Cyanide (CN⁻)

    • Thiolates (RS⁻) Nucleophiles to Use with Caution (due to basicity):

    • Hydroxide (OH⁻)

    • Alkoxides (RO⁻)

  • Question 5: What is the ideal temperature range for my reaction? Answer: Lower temperatures generally favor substitution reactions over elimination and can also help to suppress rearrangement by disfavoring the higher activation energy pathway of the SN1 reaction. While the optimal temperature will depend on the specific nucleophile and solvent used, starting at a lower temperature (e.g., 0 °C to room temperature) is a good practice. If the reaction is too slow, the temperature can be gradually increased while monitoring the product distribution.

Data Presentation

The following table summarizes the expected product distribution based on reaction conditions for the nucleophilic substitution of a primary allylic bromide, analogous to this compound. The data is illustrative and aims to show the trend in product formation.

SubstrateNucleophileSolventTemperature (°C)Direct Substitution Product Yield (%)Rearranged Product Yield (%)
1-Chloro-3-methyl-2-buteneNaOHWater/Ethanol451585[1][2]
1-BromobutaneNaIAcetone25>95<5
2-BromobutaneNaOCH₃DMSO25397 (Elimination)[6]
Isopropyl bromideNaOEtEthanol/Water254721 (Elimination)[6]

Experimental Protocols

Protocol for Minimizing Rearrangement in Nucleophilic Substitution of this compound (General Procedure)

This protocol is designed to favor the SN2 pathway and minimize the formation of the rearranged product.

Materials:

  • This compound

  • Strong, non-basic nucleophile (e.g., Sodium Iodide)

  • Polar aprotic solvent (e.g., Acetone, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Nitrogen or Argon line)

  • Temperature control system (e.g., ice bath)

  • Standard glassware for workup and purification

Procedure:

  • Preparation:

    • Ensure all glassware is thoroughly dried to prevent side reactions with water.

    • Set up the reaction under an inert atmosphere of nitrogen or argon.

  • Reaction Setup:

    • In the round-bottom flask, dissolve the nucleophile (e.g., 1.2 equivalents of Sodium Iodide) in the anhydrous polar aprotic solvent (e.g., Acetone).

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Substrate:

    • Slowly add this compound (1 equivalent) to the cooled solution of the nucleophile with vigorous stirring.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • If the reaction is proceeding slowly, the temperature can be allowed to rise to room temperature.

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or distillation to isolate the desired direct substitution product.

Visualizations

Diagram 1: Competing Reaction Pathways

G sub This compound sn2_ts SN2 Transition State sub->sn2_ts  Strong Nucleophile  Polar Aprotic Solvent  Low Temperature carbocation Allylic Carbocation (Resonance Stabilized) sub->carbocation  Weak Nucleophile  Polar Protic Solvent  Higher Temperature prod_sn2 Direct Substitution Product sn2_ts->prod_sn2 SN2 prod_rearranged Rearranged Product carbocation->prod_rearranged SN1' prod_sn1 Direct Substitution Product carbocation->prod_sn1 SN1

Caption: Competing SN1 and SN2 pathways for this compound.

Diagram 2: Experimental Workflow for Minimizing Rearrangement

G start Start setup Reaction Setup: - Inert Atmosphere - Anhydrous Polar  Aprotic Solvent - Strong Nucleophile start->setup cool Cool to 0 °C setup->cool add Slowly Add This compound cool->add react Stir and Monitor (TLC/GC) add->react workup Aqueous Workup and Extraction react->workup purify Purification (Chromatography/Distillation) workup->purify end Isolated Direct Substitution Product purify->end

Caption: Workflow for SN2 reaction to minimize rearrangement.

References

improving the stability of 1-Bromo-2,3-dimethylbut-2-ene during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 1-Bromo-2,3-dimethylbut-2-ene during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its handling and storage.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter with this compound.

Issue: I suspect my this compound has degraded. What are the signs?

  • Visual Inspection: A noticeable change in color from colorless or light yellow to a darker yellow or brown hue can indicate degradation. The presence of precipitates or cloudiness may also suggest the formation of insoluble byproducts.

  • Analytical Confirmation: The most reliable way to confirm degradation is through analytical techniques such as Gas Chromatography (GC) or Proton NMR (¹H NMR) spectroscopy.

    • GC Analysis: A decrease in the peak area of this compound and the appearance of new peaks, particularly one corresponding to its isomer, 3-bromo-2,3-dimethylbut-1-ene, is a clear indicator of degradation.[1]

    • ¹H NMR Analysis: Changes in the integration of characteristic proton signals or the emergence of new signals will indicate the presence of degradation products.

Issue: My recent experiment using this compound gave a low yield. Could storage instability be the cause?

Yes, the use of degraded this compound can significantly impact reaction yields. The primary degradation pathway is isomerization to the less reactive tertiary allylic bromide, 3-bromo-2,3-dimethylbut-1-ene.[1] This isomer may react slower or lead to different products in your reaction, thus lowering the yield of the desired product. It is crucial to use a pure, properly stored starting material for optimal reaction outcomes.

Issue: How can I prevent the degradation of this compound during long-term storage?

  • Temperature: Store the compound at refrigerated temperatures, ideally between 2°C and 8°C.

  • Light: Protect the compound from light by storing it in an amber or opaque container. Photodissociation can occur upon exposure to UV light, leading to the formation of radical species that can accelerate degradation.[1]

  • Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Stabilizers: The addition of stabilizers can significantly prolong the shelf life of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

The main degradation pathway is isomerization to its tertiary allylic bromide isomer, 3-bromo-2,3-dimethylbut-1-ene.[1] This occurs due to the resonance-stabilized allylic carbocation intermediate. Other potential degradation pathways, especially under non-ideal storage conditions, include hydrolysis in the presence of moisture, and polymerization or dimerization, which can be catalyzed by light or impurities.

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

ParameterRecommended Condition
Temperature 2°C to 8°C
Atmosphere Inert (Nitrogen or Argon)
Container Tightly sealed, amber or opaque
Light Protected from light
Moisture Store in a dry environment

Q3: What types of stabilizers can be used to improve the stability of this compound?

Based on literature for similar allylic bromides, the following classes of stabilizers can be effective. It is recommended to evaluate their compatibility and efficacy for your specific application.

Stabilizer ClassExamplesTypical Concentration Range (% w/w)
Phenolic Compounds Hydroquinone, Butylated hydroxytoluene (BHT)0.001 - 1.0
Epoxy Compounds Propylene oxide, 1,2-Butylene oxide0.1 - 1.0
Nitroxide Compounds TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)0.001 - 0.1
Phenothiazines Phenothiazine0.001 - 0.1

Note: The combination of a phenolic compound and an epoxy compound can be particularly effective in preventing both dimerization and discoloration.

Experimental Protocols

Protocol 1: Gas Chromatography (GC-FID) Method for Purity Assessment

This method is designed to separate and quantify this compound and its primary isomer, 3-bromo-2,3-dimethylbut-1-ene.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at approximately 1 mg/mL in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

    • If available, prepare a standard solution of 3-bromo-2,3-dimethylbut-1-ene for peak identification.

  • GC Conditions:

    Parameter Value
    Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
    Inlet Temperature 250°C
    Injection Volume 1 µL
    Split Ratio 50:1
    Carrier Gas Helium
    Flow Rate 1.0 mL/min (constant flow)
    Oven Program Initial: 60°C, hold for 2 min; Ramp: 10°C/min to 200°C, hold for 5 min

    | Detector Temperature | 280°C |

  • Data Analysis:

    • Identify the peaks for this compound and its isomer based on retention times (if a standard is used) or by GC-MS analysis.

    • Calculate the purity of this compound as a percentage of the total peak area.

Protocol 2: High-Performance Liquid Chromatography (HPLC-UV) for Stability Monitoring

This method can be used to monitor the degradation of this compound over time.

  • Instrumentation: HPLC system with a UV detector.

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    Parameter Value
    Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
    Mobile Phase Acetonitrile and water (e.g., 70:30 v/v)
    Flow Rate 1.0 mL/min
    Injection Volume 10 µL
    Column Temperature 25°C

    | UV Detection | 210 nm |

  • Data Analysis:

    • Monitor the peak area of this compound over time.

    • The appearance and growth of new peaks indicate degradation. Quantify the percentage of degradation by comparing the peak area of the parent compound to the total area of all peaks.

Visualizations

Decomposition_Pathway This compound This compound Resonance-Stabilized Allylic Carbocation Resonance-Stabilized Allylic Carbocation This compound->Resonance-Stabilized Allylic Carbocation Isomerization (slow) Other Degradation Products Other Degradation Products This compound->Other Degradation Products Hydrolysis, Polymerization (under non-ideal conditions) 3-Bromo-2,3-dimethylbut-1-ene 3-Bromo-2,3-dimethylbut-1-ene Resonance-Stabilized Allylic Carbocation->3-Bromo-2,3-dimethylbut-1-ene Bromide attack

Caption: Decomposition pathway of this compound.

Troubleshooting_Workflow cluster_issue Issue Identification cluster_analysis Analysis cluster_action Corrective Actions start Suspected Degradation visual_inspection Visual Inspection (Color change, precipitate) start->visual_inspection analytical_confirmation Analytical Confirmation (GC, NMR) visual_inspection->analytical_confirmation If signs of degradation storage Review Storage Conditions (Temp, Light, Atmosphere) analytical_confirmation->storage new_batch Use a Fresh Batch of Reagent analytical_confirmation->new_batch If degradation is confirmed stabilizers Consider Stabilizers storage->stabilizers

Caption: Troubleshooting workflow for stability issues.

References

troubleshooting guide for nucleophilic substitution with 1-Bromo-2,3-dimethylbut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nucleophilic Substitution Reactions

This guide provides troubleshooting advice and frequently asked questions for researchers conducting nucleophilic substitution reactions with 1-Bromo-2,3-dimethylbut-2-ene.

Troubleshooting Guide

This section addresses common issues encountered during the nucleophilic substitution of this compound.

Q1: Why is my reaction yield low or why is there no product formation?

A1: Low or no yield in a nucleophilic substitution reaction with this compound can stem from several factors related to the reactants and reaction conditions.

  • Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to displace the bromide leaving group effectively. For instance, neutral nucleophiles like water or alcohols are generally weaker than their anionic counterparts (hydroxide or alkoxides).

    • Solution: If using an alcohol or water, consider deprotonating it with a strong base (e.g., sodium hydride, NaH) to form the more potent alkoxide or hydroxide (B78521) nucleophile.[1] Ensure all reagents and solvents are anhydrous, as water can protonate and deactivate strong nucleophiles.[1]

  • Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing intermediates and influencing the reaction pathway.

    • Solution: For an S\N2 reaction, which is often desired for primary halides to minimize side reactions, use a polar aprotic solvent such as acetone (B3395972), DMF, or DMSO.[2] These solvents solvate the cation but not the nucleophile, increasing the nucleophile's reactivity. For an S\N1 reaction, a polar protic solvent like ethanol (B145695) or water is required to stabilize the carbocation intermediate.[2][3]

  • Low Reaction Temperature: Many substitution reactions have a significant activation energy and require heating to proceed at a practical rate.

    • Solution: Increase the reaction temperature.[1] If the reaction is still sluggish, consider using a higher-boiling-point solvent or employing microwave heating to safely reach higher temperatures and reduce reaction times.[1]

Q2: My reaction is producing a mixture of products. What is happening?

A2: The formation of multiple products is a common issue with allylic systems like this compound due to competing reaction pathways.

  • Competition between S\N1 and S\N2 Mechanisms: this compound is a primary allylic bromide. While primary halides typically favor the S\N2 pathway, the allylic system can stabilize a carbocation intermediate, making an S\N1 pathway competitive.[2][4]

    • S\N2 Pathway: Leads to the direct substitution product, 1-substituted-2,3-dimethylbut-2-ene. This is favored by strong, non-bulky nucleophiles in high concentrations and polar aprotic solvents.[2][5]

    • S\N1 Pathway: Proceeds through a resonance-stabilized tertiary allylic carbocation. This allows the nucleophile to attack at two different positions. This pathway is favored by weak nucleophiles (solvolysis) and polar protic solvents.[2][5][6]

  • Allylic Rearrangement: The resonance stabilization of the allylic carbocation intermediate in the S\N1 pathway means the positive charge is shared between the primary (C1) and tertiary (C3) carbons. Nucleophilic attack at the tertiary carbon results in a rearranged product, 3-substituted-2,3-dimethylbut-1-ene.[4][7]

    • Solution: To favor the direct substitution product and minimize rearrangement, use conditions that promote the S\N2 mechanism. This includes using a strong nucleophile at a high concentration in a polar aprotic solvent.

  • Competing Elimination Reactions: Nucleophiles are Lewis bases and can induce elimination reactions (E1 or E2) to form dienes, especially at higher temperatures or with sterically hindered, strong bases.[6][8] The likely elimination product is 2,3-dimethyl-1,3-butadiene.

    • Solution: To favor substitution over elimination, use a good nucleophile that is a weak base (e.g., I⁻, Br⁻, CN⁻, N₃⁻).[6] Running the reaction at a lower temperature can also suppress elimination, which is often entropically favored at higher temperatures.

Q3: I seem to be getting a rearranged product, but my starting material is correct. Why?

A3: The synthesis of this compound itself can lead to isomeric impurities.

  • Starting Material Impurity: The common synthesis of this compound is through the allylic bromination of 2,3-dimethylbut-2-ene, often using N-bromosuccinimide (NBS). This reaction proceeds via a resonance-stabilized radical intermediate, which can lead to the formation of two isomeric products: the desired this compound and the rearranged byproduct, 3-bromo-2,3-dimethylbut-1-ene.[7]

    • Solution: It is crucial to purify the starting material before use, for example, by fractional distillation or column chromatography. Always characterize the starting material using techniques like NMR or GC-MS to confirm its purity and isomeric ratio.

Frequently Asked Questions (FAQs)

Q: Is a reaction with this compound more likely to be S\N1 or S\N2? A: This substrate is at a crossroads between the two mechanisms. As a primary halide, it is sterically unhindered, favoring S\N2.[2] However, as an allylic halide, it can form a relatively stable tertiary allylic carbocation upon departure of the leaving group, which favors an S\N1 pathway.[4] The dominant mechanism is therefore highly dependent on the specific reaction conditions: the nucleophile's strength, solvent polarity, and temperature.[2]

Q: What are the most common side products to expect? A: The most common side products are the rearranged substitution product (3-substituted-2,3-dimethylbut-1-ene) resulting from an S\N1 mechanism and the elimination product (2,3-dimethyl-1,3-butadiene) resulting from E1 or E2 pathways.[7][8]

Q: How can I best favor substitution over elimination? A: To maximize the yield of the substitution product, use a strong nucleophile that is a weak base (acetate and iodide are good examples).[6] Avoid using strong, sterically bulky bases like potassium tert-butoxide, which strongly favor elimination.[8] Additionally, elimination reactions are generally favored by higher temperatures, so running the reaction at the lowest feasible temperature is advisable.

Data Presentation

Table 1: Influence of Reaction Conditions on Pathway

FactorS\N2 FavoredS\N1 FavoredE2 Favored
Substrate Primary (less hindered)Tertiary (stable carbocation)Tertiary > Secondary > Primary
Nucleophile Strong, high concentrationWeak (often the solvent)Strong, bulky base
Solvent Polar Aprotic (e.g., Acetone, DMSO)Polar Protic (e.g., Ethanol, Water)Less polar may favor E2
Temperature Lower TemperatureLower TemperatureHigher Temperature

Table 2: Common Nucleophiles for Substitution Reactions

NucleophileFormulaStrengthBasicityNotes
IodideI⁻Very StrongVery WeakExcellent for S\N2 reactions.
AzideN₃⁻StrongWeakGood for introducing nitrogen.
CyanideCN⁻StrongModerateCan lead to some elimination.
AcetateCH₃COO⁻ModerateWeakGood for S\N2; product is an ester.[6]
HydroxideOH⁻StrongStrongStrong competition from elimination.[6]
EthoxideCH₃CH₂O⁻StrongStrongStrong competition from elimination.[8]
WaterH₂OWeakVery WeakFavors S\N1 (solvolysis).
EthanolCH₃CH₂OHWeakVery WeakFavors S\N1 (solvolysis).

Experimental Protocols

Protocol 1: General Procedure for S\N2 Reaction (e.g., with Sodium Iodide)

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in dry acetone.

  • Reagent Addition: Add sodium iodide (1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or heat to reflux. The formation of a precipitate (NaBr) indicates the reaction is proceeding.[3]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the sodium bromide precipitate. Evaporate the acetone under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or distillation.

Protocol 2: General Procedure for S\N1 Reaction (e.g., Ethanolysis)

  • Preparation: In a round-bottom flask with a stir bar and reflux condenser, dissolve this compound (1.0 eq) in ethanol. Ethanol acts as both the solvent and the nucleophile.

  • Reaction: Stir the solution at room temperature or gently heat to reflux. The reaction may be slow. To promote the reaction, a non-nucleophilic weak base (e.g., calcium carbonate) can be added to neutralize the HBr formed.[6]

  • Monitoring: Monitor the disappearance of the starting material by TLC or GC.

  • Workup: After completion, cool the reaction mixture. Add water and extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The product mixture (containing both direct and rearranged substitution products) can be purified and analyzed by column chromatography and spectroscopy.

Visualizations

Troubleshooting_Workflow start Start: Nucleophilic Substitution with this compound issue Identify Primary Issue start->issue low_yield Low / No Yield issue->low_yield Low Conversion mixed_products Mixture of Products issue->mixed_products Multiple Spots on TLC rearranged_product Rearranged Product Observed issue->rearranged_product Unexpected Isomer check_nucleophile Is Nucleophile Strong Enough? low_yield->check_nucleophile check_competition Analyze Competing Pathways mixed_products->check_competition check_sm Is Starting Material Pure? rearranged_product->check_sm check_solvent_sn2 Is Solvent Polar Aprotic (for SN2)? check_nucleophile->check_solvent_sn2 Yes solution_nucleophile Solution: Use Stronger Nucleophile (e.g., alkoxide) check_nucleophile->solution_nucleophile No check_temp Is Temperature Sufficient? check_solvent_sn2->check_temp Yes solution_solvent Solution: Switch to Acetone, DMF, or DMSO check_solvent_sn2->solution_solvent No solution_temp Solution: Increase Temperature or Use Microwave check_temp->solution_temp No end_node Reaction Optimized check_temp->end_node Yes solution_nucleophile->end_node solution_solvent->end_node solution_temp->end_node sn1_sn2 SN1 vs SN2 check_competition->sn1_sn2 elimination Substitution vs Elimination check_competition->elimination solution_sn1_sn2 Solution: Use SN2 conditions (strong Nu, polar aprotic solvent) to favor one product sn1_sn2->solution_sn1_sn2 solution_elimination Solution: Use weak base/strong Nu at lower temperature elimination->solution_elimination solution_sn1_sn2->end_node solution_elimination->end_node solution_sm Solution: Purify starting material (distillation/chromatography) and re-characterize. check_sm->solution_sm No check_sm->end_node Yes solution_sm->end_node Reaction_Pathways Competing Pathways for this compound cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway cluster_e2 E2 Pathway reactant This compound + Nucleophile (Nu⁻) sn2_ts Bimolecular Transition State reactant->sn2_ts SN2 carbocation Resonance-Stabilized Allylic Carbocation reactant->carbocation SN1 (-Br⁻) e2_product Elimination Product (2,3-Dimethyl-1,3-butadiene) reactant->e2_product E2 (Nu⁻ as Base) sn2_product Direct Substitution Product (1-Nu-2,3-dimethylbut-2-ene) sn2_ts->sn2_product sn2_conditions Conditions: Strong Nu⁻ Polar Aprotic Solvent sn2_product->sn2_conditions sn1_product Direct Substitution Product carbocation->sn1_product Attack at C1 rearranged_product Rearranged Product (3-Nu-2,3-dimethylbut-1-ene) carbocation->rearranged_product Attack at C3 sn1_conditions Conditions: Weak Nu⁻ (Solvolysis) Polar Protic Solvent rearranged_product->sn1_conditions e2_conditions Conditions: Strong, Bulky Base Higher Temperature e2_product->e2_conditions

References

Technical Support Center: Reactivity of 1-Bromo-2,3-dimethylbut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2,3-dimethylbut-2-ene. The information focuses on how solvent choice influences reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

A1: this compound is a primary allylic bromide.[1] This structure allows it to react via several competing pathways:

  • SN2 (Bimolecular Nucleophilic Substitution): As a primary halide, it is susceptible to direct backside attack by a nucleophile. This pathway is favored by strong, non-bulky nucleophiles in polar aprotic solvents.

  • SN1 (Unimolecular Nucleophilic Substitution): The bromine is at an allylic position, meaning a carbocation formed upon its departure would be resonance-stabilized. This delocalization of positive charge makes the SN1 pathway viable, especially in polar protic solvents that can stabilize the carbocation intermediate.

  • E2 (Bimolecular Elimination): If a strong, sterically hindered base is used, it can abstract a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a diene. High temperatures also favor elimination over substitution.[2]

  • E1 (Unimolecular Elimination): This pathway competes with SN1 reactions, as they share the same initial carbocation formation step. It is also favored by polar protic solvents and higher temperatures.

Q2: How does the choice of solvent affect the reaction mechanism?

A2: The solvent plays a critical role in determining whether the reaction proceeds via an SN1 or SN2 mechanism.

  • Polar Protic Solvents (e.g., water, ethanol (B145695), methanol, acetic acid) have O-H or N-H bonds and can form hydrogen bonds. They are excellent at solvating both cations and anions. By stabilizing the intermediate carbocation and the leaving group (bromide anion), they significantly accelerate SN1 and E1 reactions.

  • Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile) lack O-H or N-H bonds. They can solvate cations but are poor at solvating anions (nucleophiles). This leaves the nucleophile "naked" and highly reactive, thus favoring the SN2 pathway. They are the preferred choice for SN2 reactions.[3]

  • Non-Polar Solvents (e.g., hexane, benzene, toluene) are generally poor choices for nucleophilic substitution reactions as they do not effectively dissolve most nucleophiles (which are often ionic salts).

Q3: Am I likely to see rearranged products in my reaction?

A3: Yes, allylic rearrangement is a significant possibility. The resonance-stabilized carbocation intermediate formed in an SN1 reaction has two carbons with positive character. The nucleophile can attack either the primary carbon (C1) to give the direct substitution product or the tertiary carbon (C3) to give the rearranged product, 3-substituted-2,3-dimethylbut-1-ene. The product ratio often depends on a combination of steric and electronic factors.[4]

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution
Low or No Reaction 1. Solvent is not polar enough to dissolve the nucleophile.2. Nucleophile is too weak for the chosen conditions.3. Temperature is too low.1. Switch to a more polar solvent (e.g., from THF to DMF or DMSO for SN2).2. Use a stronger nucleophile or convert the nucleophile to its more reactive conjugate base.3. Gently heat the reaction. Note that this may increase the amount of elimination byproduct.
Reaction is very slow Steric hindrance around the reaction center is impeding SN2 attack, even though it's a primary halide.[2]For an SN2 reaction, switch to a more polar aprotic solvent like DMSO, which can accelerate the rate significantly. Ensure your nucleophile is strong and not sterically bulky.
A significant amount of elimination product (diene) is formed. 1. The nucleophile is acting as a strong base.2. The reaction temperature is too high.3. A bulky base/nucleophile is being used.[2]1. Switch to a good nucleophile that is a weak base (e.g., N₃⁻, CN⁻, RS⁻).2. Run the reaction at a lower temperature, even if it requires a longer reaction time.3. Avoid bulky bases like potassium tert-butoxide unless elimination is the desired outcome.
An unexpected isomeric substitution product is the major product. The reaction is proceeding through an SN1 pathway, and the nucleophile is preferentially attacking the tertiary carbon of the allylic carbocation intermediate (allylic rearrangement).[4]To favor the direct substitution product, promote the SN2 pathway. Use a polar aprotic solvent (e.g., acetone, acetonitrile) and a high concentration of a strong, non-basic nucleophile.
Mixture of direct and rearranged substitution products. The reaction is proceeding via a mixed SN1/SN2 mechanism, or purely SN1.To obtain a single product, push the mechanism fully to one side. For SN2 (direct product), use a polar aprotic solvent and a good nucleophile. For SN1 (mixture, potentially favoring the rearranged product), use a polar protic solvent and a weak nucleophile.

Data Presentation

The following tables summarize the expected outcomes based on the choice of solvent and nucleophile.

Table 1: Effect of Solvent on Reaction Pathway

Solvent TypeExample SolventsFavored Pathway(s)Expected Major Product(s)Relative Rate
Polar ProticWater (H₂O), Ethanol (EtOH), Methanol (MeOH)SN1 / E1Mixture of substitution (direct & rearranged) and elimination productsModerate to Fast
Polar AproticAcetone, DMSO, DMFSN2Direct substitution productFast
Non-PolarHexane, Toluene(Generally unsuitable)Very slow or no reactionVery Slow

Table 2: Influence of Nucleophile/Base on Product Distribution

ReagentReagent TypeFavored PathwayExpected Major Product
NaN₃, NaCN, NaSRGood Nucleophile, Weak BaseSN2Direct substitution
NaOH, NaOMeStrong Nucleophile, Strong BaseSN2 / E2 CompetitionMixture of direct substitution and elimination
KOC(CH₃)₃ (t-BuOK)Bulky, Strong BaseE2Elimination
H₂O, EtOHWeak Nucleophile, Weak BaseSN1 / E1Mixture of solvolysis products (direct & rearranged) and elimination

Mandatory Visualizations

Reaction Pathway Diagram

G cluster_sn2 SN2 Pathway cluster_sn1 SN1 / E1 Pathway sub This compound sn2_ts Backside Attack Transition State sub->sn2_ts Strong Nu- Polar Aprotic Solvent (e.g., DMSO, Acetone) carbocation Resonance-Stabilized Allylic Carbocation sub->carbocation Polar Protic Solvent (e.g., EtOH, H2O) sn2_prod Direct Product (1-Nu-2,3-dimethylbut-2-ene) sn2_ts->sn2_prod sn1_prod_direct Direct Product carbocation->sn1_prod_direct Nu- attack at C1 sn1_prod_rearranged Rearranged Product (3-Nu-2,3-dimethylbut-1-ene) carbocation->sn1_prod_rearranged Nu- attack at C3 e1_prod Elimination Product (Diene) carbocation->e1_prod Proton loss

Caption: Competing SN1/E1 and SN2 pathways for this compound.

Experimental Workflow: Solvent Selection

G start Desired Product? direct_sub Direct Substitution Product (1-Nu-2,3-dimethylbut-2-ene) start->direct_sub rearranged_sub Rearranged Product (3-Nu-2,3-dimethylbut-1-ene) start->rearranged_sub elim_prod Elimination Product (Diene) start->elim_prod sn2_cond Promote SN2 Pathway direct_sub->sn2_cond sn1_cond Promote SN1 Pathway rearranged_sub->sn1_cond e2_cond Promote E2 Pathway elim_prod->e2_cond sn2_details Use: - Polar Aprotic Solvent (DMSO, DMF) - Strong, non-basic Nucleophile (N3-, CN-) sn2_cond->sn2_details sn1_details Use: - Polar Protic Solvent (EtOH, H2O) - Weak Nucleophile (Note: Expect product mixture) sn1_cond->sn1_details e2_details Use: - Strong, Bulky Base (t-BuOK) - High Temperature e2_cond->e2_details

Caption: Decision workflow for selecting reaction conditions based on the desired product.

Experimental Protocols

Protocol 1: SN2 Reaction with Sodium Azide (B81097) in a Polar Aprotic Solvent

  • Objective: To synthesize 1-azido-2,3-dimethylbut-2-ene (direct substitution product).

  • Materials:

    • This compound (1.0 eq)

    • Sodium azide (NaN₃) (1.5 eq)

    • Dimethylformamide (DMF), anhydrous

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium azide.

    • Add anhydrous DMF via syringe and stir the resulting suspension.

    • Add this compound dropwise to the suspension at room temperature.

    • Stir the reaction mixture at room temperature (or heat gently to 40-50 °C if the reaction is slow).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

    • Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the product via column chromatography if necessary.

Protocol 2: SN1 Solvolysis in a Polar Protic Solvent

  • Objective: To study the solvolysis products (direct and rearranged ethers) in ethanol.

  • Materials:

    • This compound (1.0 eq)

    • Ethanol (absolute), to be used as both solvent and nucleophile

    • Sodium bicarbonate (for neutralization)

    • Pentane (B18724) (for extraction)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound in a large excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

    • Heat the solution to a gentle reflux. The reaction will generate HBr, making the solution acidic.

    • Monitor the disappearance of the starting material by GC.

    • After the reaction is complete (typically several hours), cool the mixture to room temperature.

    • Carefully neutralize the generated acid by slowly adding solid sodium bicarbonate until effervescence ceases.

    • Remove the bulk of the ethanol via rotary evaporation.

    • Partition the remaining residue between water and pentane.

    • Separate the layers and extract the aqueous phase with pentane (2x).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and carefully remove the pentane by rotary evaporation at low temperature (the ether products can be volatile).

    • Analyze the product mixture ratio (direct vs. rearranged ether) using GC-MS and/or ¹H NMR spectroscopy.

References

Technical Support Center: Temperature Control in Reactions with 1-Bromo-2,3-dimethylbut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Bromo-2,3-dimethylbut-2-ene. The focus is on maintaining optimal temperature control during chemical reactions to ensure product quality and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common temperature-related issues when working with this compound?

A1: The primary temperature-related challenges in reactions involving this compound, a primary allylic bromide, are controlling exothermic processes, minimizing side reactions, and preventing thermal degradation.[1] Inadequate temperature control can lead to the formation of isomeric byproducts, reduced yields, and in the case of organometallic reactions, potential safety hazards.

Q2: How does temperature influence the outcome of nucleophilic substitution reactions with this compound?

A2: Temperature plays a crucial role in the competition between SN1 and SN2 reaction pathways.[2] While this compound is a primary bromide, the steric hindrance from the adjacent dimethyl groups can slow down the SN2 pathway.[3] Higher temperatures can favor the SN1 pathway by promoting the formation of a resonance-stabilized allylic carbocation, which may lead to a mixture of products.[2] For selective SN2 reactions, lower temperatures are generally preferred.

Q3: What is the recommended temperature range for forming a Grignard reagent with this compound?

A3: The formation of Grignard reagents is highly exothermic and requires careful temperature management.[4] Initiation may require gentle warming, but once the reaction starts, cooling is essential to maintain a controlled rate.[5][6] For analogous aryl bromides, low-temperature conditions (-20°C to 0°C) have been shown to improve yields and minimize side reactions, such as Wurtz coupling.[5] A similar low-temperature approach is advisable for this compound.

Q4: Can this compound undergo elimination reactions at elevated temperatures?

A4: Yes, like other alkyl halides, this compound can undergo elimination reactions, particularly in the presence of a strong, non-nucleophilic base. Higher temperatures generally favor elimination over substitution. The choice of base and solvent system, in conjunction with temperature control, is critical to directing the reaction towards the desired substitution product.

Troubleshooting Guides

Nucleophilic Substitution Reactions
Issue Possible Cause Recommended Solution
Low yield of the desired substitution product. Reaction temperature is too high, favoring elimination or SN1 pathways with subsequent rearrangement.Conduct the reaction at a lower temperature. Use a polar aprotic solvent to favor the SN2 mechanism.
Formation of multiple products. The reaction is proceeding through an SN1 mechanism, leading to nucleophilic attack at different positions of the allylic carbocation.Lower the reaction temperature to favor the SN2 pathway. Choose a solvent that does not stabilize carbocation formation.
Reaction is too slow or does not proceed. The reaction temperature is too low, providing insufficient activation energy, especially if there is significant steric hindrance.Gradually increase the temperature while monitoring for the formation of side products. Consider using a more nucleophilic reagent.
Grignard Reagent Formation and Subsequent Reactions
Issue Possible Cause Recommended Solution
Grignard reaction fails to initiate. Magnesium surface is passivated with magnesium oxide. Temperature is too low for initiation.Use a crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium.[7] Gentle heating may be required to start the reaction, but be prepared to cool it immediately once initiated.[5]
Reaction is too vigorous and difficult to control. The rate of addition of this compound is too fast. Inadequate cooling.Add the alkyl bromide solution dropwise to maintain a steady, controllable reflux.[6] Ensure the reaction flask is adequately immersed in a cooling bath (e.g., ice-water or dry ice/acetone).[5]
Low yield of the Grignard reagent. Side reactions such as Wurtz coupling are occurring. The Grignard reagent is reacting with moisture.Maintain a low reaction temperature after initiation.[5] Ensure all glassware is flame-dried and solvents are anhydrous.[6][7]
Formation of a dimeric byproduct (2,3,6,7-tetramethylocta-2,6-diene). Wurtz coupling reaction is competing with Grignard formation, often favored at higher temperatures.Perform the reaction at a lower temperature and ensure a slow, controlled addition of the this compound.

Quantitative Data

The following table summarizes the effect of temperature on the yield of Grignard reagent formation for analogous aryl bromides, providing an expected trend for reactions with this compound.[5]

Parameter Standard Conditions (Refluxing THF) Low-Temperature Conditions (-20°C to 0°C)
Typical Yield 80-95%85-98%
Reaction Time 1-3 hours2-4 hours

Experimental Protocols

Protocol for Low-Temperature Grignard Reagent Formation

This protocol is adapted from a procedure for a substituted aryl bromide and is recommended for minimizing side reactions with this compound.[5]

  • Apparatus Setup: Assemble a three-necked, flame-dried round-bottom flask with a magnetic stir bar, a reflux condenser under an inert atmosphere (nitrogen or argon), a dropping funnel, and a low-temperature thermometer.

  • Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine and gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and coats the magnesium. Allow the flask to cool to room temperature.

  • Reaction Initiation: Add a small amount of anhydrous tetrahydrofuran (B95107) (THF) to cover the magnesium. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add approximately 10% of the bromide solution to the magnesium suspension. Gentle warming may be necessary to initiate the reaction, which is indicated by a disappearance of the iodine color and the solution turning cloudy.

  • Grignard Reagent Formation: Once the reaction has started, immediately cool the flask to -20°C using a dry ice/acetone bath. Slowly add the remaining this compound solution from the dropping funnel, ensuring the internal temperature does not rise above -15°C.

  • Reaction Completion: After the addition is complete, stir the mixture at -20°C for an additional 1-2 hours. Slowly allow the reaction to warm to 0°C and stir for another hour to ensure complete formation of the Grignard reagent. The reagent is now ready for use in subsequent steps.

Visualizations

ExperimentalWorkflow Workflow for Low-Temperature Grignard Reaction cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use prep_glass Flame-dry glassware under inert atmosphere prep_mg Activate Mg turnings with iodine prep_glass->prep_mg Combine initiation Initiate reaction with a small amount of alkyl bromide in THF prep_mg->initiation Add solvent and reactant cooling Cool to -20°C initiation->cooling Exothermic reaction starts addition Slowly add remaining alkyl bromide, maintaining T < -15°C cooling->addition stirring Stir at -20°C, then warm to 0°C addition->stirring analysis Grignard reagent ready for subsequent reaction stirring->analysis

Caption: A generalized workflow for the low-temperature synthesis of a Grignard reagent from this compound.

References

scale-up considerations for the synthesis of 1-Bromo-2,3-dimethylbut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-Bromo-2,3-dimethylbut-2-ene. The information is tailored to address challenges encountered during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for the synthesis of this compound is the allylic bromination of 2,3-dimethylbut-2-ene. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or under photochemical conditions.[1]

Q2: What are the primary side reactions and byproducts I should be aware of?

The main side reaction is the formation of the constitutional isomer, 3-bromo-2,3-dimethylbut-1-ene.[2][3] This occurs due to the resonance-stabilized allylic radical intermediate formed during the reaction.[2] Other potential side reactions include the addition of bromine across the double bond, leading to dibrominated byproducts, especially if the concentration of Br₂ becomes too high.[4]

Q3: What are the critical safety concerns when scaling up this synthesis?

The primary safety concern is the use of N-bromosuccinimide (NBS) at a larger scale. NBS can undergo exothermic decomposition and has been reported to be incompatible with certain solvents, which can lead to thermal runaway.[5] Reactions involving NBS are generally exothermic, and extra precautions should be taken during scale-up.[1] It is crucial to have adequate cooling and to carefully control the addition of reagents.

Q4: How can I purify the final product and remove the isomeric byproduct?

Purification can be challenging due to the similar properties of the isomers. The primary methods for purification include:

  • Aqueous Workup: To remove unreacted NBS and the succinimide (B58015) byproduct, the reaction mixture can be washed with water, a mild base like sodium bicarbonate, and a reducing agent like sodium thiosulfate (B1220275) to quench any remaining bromine.[6]

  • Filtration: In non-polar solvents, the succinimide byproduct is often insoluble and can be removed by filtration.[6]

  • Distillation: Fractional distillation can be employed to separate the isomers, although this may be difficult due to potentially close boiling points.

  • Chromatography: Preparative column chromatography is a viable, albeit less scalable, method for separating the isomers.[7]

Q5: How should I handle and dispose of waste from this reaction?

Waste containing NBS and its byproducts should be treated as hazardous.[8][9] All waste must be handled in accordance with local, state, and federal regulations.[8] It is recommended to quench any unreacted NBS with a reducing agent like sodium thiosulfate before disposal.[6] Consult your institution's safety guidelines for specific disposal procedures.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield of this compound - Inefficient initiation of the radical reaction.- Competing side reactions (e.g., addition of bromine to the double bond).[4]- Loss of product during workup.- Ensure the radical initiator is fresh and added at the appropriate temperature.- Use a non-polar solvent like carbon tetrachloride or cyclohexane (B81311) to minimize ionic side reactions.[1]- Maintain a low concentration of Br₂ by using NBS.[4]- Optimize workup conditions to minimize product loss.
High Percentage of Isomeric Byproduct (3-bromo-2,3-dimethylbut-1-ene) - The formation of the isomeric byproduct is inherent to the reaction mechanism due to the resonance-stabilized allylic radical.[2]- Modifying reaction conditions such as solvent and temperature may influence the isomer ratio, though complete elimination of the undesired isomer is unlikely.- Employ efficient purification techniques like fractional distillation or preparative chromatography.[7]
Formation of Dibrominated Byproducts - High concentration of molecular bromine (Br₂), which favors electrophilic addition to the alkene.[4]- Use N-bromosuccinimide (NBS) as the bromine source, as it maintains a low and steady concentration of Br₂.[4]- Avoid exposure of the reaction to strong light, which can accelerate the decomposition of NBS to Br₂.
Thermal Runaway or Uncontrolled Exotherm - Rapid addition of reagents, especially on a large scale.- Inadequate cooling capacity for the reaction vessel.- Use of incompatible solvents that can react exothermically with NBS.[5]- Add reagents portion-wise or via a dropping funnel to control the reaction rate.- Ensure the cooling system is sufficient for the scale of the reaction.- Conduct a thorough solvent screen and safety review before scaling up. Avoid solvents known to be incompatible with NBS.
Difficulty in Removing Succinimide Byproduct - Succinimide has some solubility in common organic solvents.- After the reaction, cool the mixture to decrease the solubility of succinimide and remove it by filtration.[6]- During aqueous workup, wash with a dilute base (e.g., NaHCO₃) to convert succinimide to its more water-soluble salt.[6]

Experimental Protocols

Laboratory Scale Synthesis (Example)

Materials:

  • 2,3-Dimethylbut-2-ene

  • N-Bromosuccinimide (NBS)

  • Dibenzoyl peroxide (BPO)

  • Tetrachloromethane (CCl₄)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dimethylbut-2-ene (1.0 eq) in tetrachloromethane.

  • Add N-bromosuccinimide (1.05 eq) and a catalytic amount of dibenzoyl peroxide (0.02 eq).

  • Heat the mixture to reflux (approximately 77°C) for 3 hours.[10] The reaction can be monitored by GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated succinimide.

  • Wash the filtrate sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation or column chromatography to separate the isomers. A reported yield for a similar procedure is 64%.[10]

Data Presentation

Table 1: Reactant and Product Properties

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Notes
2,3-Dimethylbut-2-eneC₆H₁₂84.1673Starting material.
N-BromosuccinimideC₄H₄BrNO₂177.98DecomposesBrominating agent.
This compoundC₆H₁₁Br163.06Not readily availableDesired product.
3-Bromo-2,3-dimethylbut-1-eneC₆H₁₁Br163.06Not readily availableIsomeric byproduct.

Table 2: Scale-up Considerations and Recommendations

Parameter Laboratory Scale (e.g., 1-10 g) Pilot Scale (e.g., 1-10 kg) Key Considerations for Scale-up
Reagent Addition Can be added in one portion at the start.Slow, controlled addition via a dropping funnel or pump is crucial.To manage the exotherm and maintain a low concentration of reactive intermediates.
Heating/Cooling Heating mantle and ice bath are typically sufficient.Jacketed reactor with a reliable temperature control system is necessary.Efficient heat transfer is critical to prevent thermal runaway.
Mixing Magnetic stirring is usually adequate.Overhead mechanical stirring is required for efficient mixing of the heterogeneous mixture.To ensure uniform temperature and prevent localized hot spots.
Workup Separatory funnel for extractions.Larger extraction vessels or a continuous liquid-liquid extractor.To handle larger volumes safely and efficiently.
Safety Standard personal protective equipment (PPE).Enhanced PPE, process safety management (PSM) protocols, and potentially a blast shield.The potential consequences of a thermal event are much greater at a larger scale.

Visualizations

Troubleshooting_Workflow Troubleshooting Flowchart for the Synthesis of this compound start Reaction Complete check_yield Check Yield and Purity (GC/NMR) start->check_yield low_yield Low Yield? check_yield->low_yield Analysis high_isomer High Isomer Ratio? low_yield->high_isomer No troubleshoot_yield Troubleshoot Low Yield: - Check initiator quality/amount - Verify reaction time/temperature - Optimize workup to minimize loss low_yield->troubleshoot_yield Yes purification_issue Purification Issues? high_isomer->purification_issue No troubleshoot_isomer Optimize for Regioselectivity: - Adjust solvent polarity - Modify reaction temperature - Accept inherent formation and focus on purification high_isomer->troubleshoot_isomer Yes success Product Meets Specification purification_issue->success No troubleshoot_purification Improve Purification: - Optimize fractional distillation conditions - Develop a more effective chromatography method - Consider alternative workup procedures purification_issue->troubleshoot_purification Yes troubleshoot_yield->check_yield Re-run/Re-work troubleshoot_isomer->check_yield Re-run troubleshoot_purification->check_yield Re-purify

Caption: Troubleshooting workflow for the synthesis of this compound.

Scale_Up_Safety_Pathway Key Safety Considerations for Scale-Up start Lab Scale Synthesis risk_assessment Conduct Hazard and Operability (HAZOP) Study start->risk_assessment thermal_safety Evaluate Thermal Stability of NBS in Reaction Solvent risk_assessment->thermal_safety Identify Hazards process_control Implement Robust Process Controls: - Temperature monitoring - Controlled addition rates - Emergency quench procedure thermal_safety->process_control Mitigate Thermal Risks ppe_engineering Define Appropriate PPE and Engineering Controls process_control->ppe_engineering Define Safety Procedures pilot_scale Pilot Scale Synthesis ppe_engineering->pilot_scale Implement Controls

Caption: Key safety considerations for scaling up the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to 1-Bromo-2,3-dimethylbut-2-ene and Other Brominated Alkenes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the chemical properties and reactivity of 1-Bromo-2,3-dimethylbut-2-ene against other structurally related brominated alkenes: 1-bromo-2-methylpropene, 2-bromo-3-methyl-2-butene, and 3-bromobut-1-ene. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a detailed analysis supported by spectral data and established experimental protocols.

Introduction

This compound is a primary allylic bromide featuring a bromine atom attached to a carbon adjacent to a tetrasubstituted double bond.[1] Its structure plays a crucial role in its reactivity, particularly in nucleophilic substitution reactions where the bromide acts as an effective leaving group.[1] This guide will explore the nuances of its chemical behavior in comparison to other brominated alkenes, focusing on aspects such as reactivity in solvolysis, which proceeds via an S(_N)1 mechanism, and spectroscopic properties.

Spectroscopic Data Comparison

The following tables summarize key spectroscopic data for this compound and its counterparts. This data is essential for the identification and characterization of these compounds in experimental settings.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)

CompoundH on C-BrVinylic HAllylic H (other than on C-Br)Other Protons
This compound ~4.1 (s)--~1.8 (s, 3H), ~1.7 (s, 6H)
1-Bromo-2-methylpropene -~5.9 (s)-~1.9 (s, 6H)
2-Bromo-3-methyl-2-butene --~2.0 (s, 3H)~1.8 (s, 6H)
3-Bromobut-1-ene ~4.6 (q)~5.8 (ddd), ~5.2 (d), ~5.1 (d)-~1.7 (d, 3H)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

CompoundC-BrVinylic CarbonsOther Aliphatic Carbons
This compound ~35-40~130-135 (quat.)~20-25
1-Bromo-2-methylpropene ~110-115~140-145 (quat.)~20-25
2-Bromo-3-methyl-2-butene ~115-120~125-130 (quat.)~20-30
3-Bromobut-1-ene ~50-55~140-145, ~115-120~25-30

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundC=C StretchC-Br Stretch=C-H StretchC-H Stretch (sp³)
This compound ~1660-1680 (weak)~600-680-~2850-2990
1-Bromo-2-methylpropene ~1640-1660~580-650~3080-3100~2850-2980
2-Bromo-3-methyl-2-butene ~1650-1670 (weak)~550-630-~2850-2970
3-Bromobut-1-ene ~1640-1650~600-680~3080-3100~2850-2980

Reactivity Comparison: Solvolysis (S(_N)1 Reaction)

The solvolysis of these brominated alkenes in a polar protic solvent like ethanol (B145695) or aqueous acetone (B3395972) is a classic example of a unimolecular nucleophilic substitution (S(_N)1) reaction. The rate of this reaction is primarily determined by the stability of the carbocation intermediate formed upon the departure of the bromide ion.

General Reaction Scheme:

R-Br → R⁺ + Br⁻ (Rate-determining step) R⁺ + SOH → R-OS + H⁺ (SOH = solvent)

The stability of the carbocation intermediate is influenced by factors such as the degree of substitution and resonance stabilization. Allylic carbocations are particularly stable due to the delocalization of the positive charge over the adjacent π-system.

Qualitative Reactivity Comparison:

Based on the principles of carbocation stability, the expected order of reactivity in S(_N)1 solvolysis is as follows:

2-Bromo-3-methyl-2-butene > this compound > 3-Bromobut-1-ene > 1-Bromo-2-methylpropene

  • 2-Bromo-3-methyl-2-butene is expected to react the fastest as it forms a tertiary allylic carbocation, which is highly stabilized by both hyperconjugation from the methyl groups and resonance.

  • This compound forms a primary allylic carbocation. However, this carbocation is highly substituted at the double bond, which contributes to its stability. It can also readily rearrange to a more stable tertiary carbocation.

  • 3-Bromobut-1-ene forms a secondary allylic carbocation, which is more stable than a simple secondary carbocation due to resonance.

  • 1-Bromo-2-methylpropene is a vinylic bromide, where the bromine is directly attached to a double-bonded carbon. The resulting vinylic carbocation is highly unstable, making S(_N)1 reactions extremely slow under normal conditions.

It is important to note that allylic systems can undergo rearrangement, leading to a mixture of products. For instance, the carbocation formed from this compound can lead to the formation of a tertiary alcohol after rearrangement and reaction with water.

Experimental Protocols

General Procedure for Solvolysis Kinetics

The rate of solvolysis can be determined by monitoring the production of hydrobromic acid (HBr) over time. This is typically achieved by titration with a standardized solution of a base.

Materials:

  • Brominated alkene (e.g., this compound)

  • Solvent (e.g., 80% ethanol/20% water v/v)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.05 M)

  • Indicator (e.g., bromothymol blue)

  • Constant temperature water bath

  • Burette, pipettes, and flasks

Procedure:

  • Prepare a solution of the brominated alkene in the chosen solvent at a known concentration (e.g., 0.1 M).

  • Place a known volume of this solution in a flask and allow it to equilibrate to the desired temperature in the water bath.

  • At time t=0, add a few drops of the indicator.

  • At regular intervals, titrate the liberated HBr with the standardized NaOH solution until the indicator endpoint is reached.

  • The concentration of the remaining bromoalkane at each time point can be calculated from the volume of NaOH used.

  • The rate constant (k) can then be determined by plotting ln([R-Br]) versus time, where the slope of the line is -k for a first-order reaction.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the S(_N)1 reaction mechanism and a general experimental workflow for comparing the solvolysis rates.

SN1_Mechanism sub R-Br int [R+ Br-] Ion Pair sub->int Slow (Rate Determining) cat R+ + Br- int->cat prod Product(s) cat->prod Fast + Nucleophile rearr Rearranged Carbocation cat->rearr Rearrangement rearr->prod Fast + Nucleophile

Caption: S_N1 reaction pathway for allylic bromides.

Solvolysis_Workflow A Prepare Solutions of Brominated Alkenes B Equilibrate at Constant Temperature A->B C Initiate Reaction & Start Timer B->C D Aliquot & Titrate at Intervals C->D E Calculate [R-Br] vs. Time D->E F Plot ln[R-Br] vs. Time & Determine Rate Constant E->F G Compare Rate Constants F->G

Caption: Experimental workflow for solvolysis rate comparison.

Conclusion

This guide provides a foundational comparison of this compound with other brominated alkenes. The reactivity of these compounds in S(_N)1 reactions is directly linked to the stability of the carbocation intermediates. While a qualitative trend can be predicted based on structural features, further experimental investigation is required to obtain precise quantitative comparisons of their reaction rates under identical conditions. The provided spectroscopic data and experimental protocols offer a starting point for such investigations.

References

A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of primary (1°), secondary (2°), and tertiary (3°) alkyl halides in nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The information presented is supported by experimental data to facilitate a deeper understanding of reaction kinetics and mechanisms, which is crucial for synthetic route design and the development of novel therapeutics.

Executive Summary

The structure of the alkyl halide substrate is a primary determinant of the reaction pathway and rate in both substitution and elimination reactions. Generally, tertiary alkyl halides favor unimolecular pathways (SN1 and E1) due to the stability of the resulting carbocation intermediates. Conversely, primary alkyl halides favor bimolecular pathways (SN2) due to minimal steric hindrance. Secondary alkyl halides represent an intermediate case and can undergo any of the four reaction types, often leading to a mixture of products. The specific reaction conditions, including the nature of the nucleophile/base, solvent, and temperature, play a critical role in dictating the predominant mechanism.

Data Presentation: Relative Reaction Rates

The following tables summarize the relative rates of reaction for primary, secondary, and tertiary alkyl halides in SN1, SN2, E1, and E2 reactions. It is important to note that these are representative values and can vary with the specific substrate, leaving group, nucleophile/base, and solvent used.

Table 1: Relative Rates of SN1 Solvolysis of Alkyl Bromides

This table presents data from the solvolysis of various alkyl bromides in 80% aqueous ethanol (B145695) at 25°C, a reaction that proceeds via the SN1 mechanism. The data clearly demonstrates the dramatic increase in reaction rate with increasing substitution at the alpha-carbon.[1]

Alkyl BromideStructureClassificationRelative Rate
Methyl bromideCH₃BrMethyl1
Ethyl bromideCH₃CH₂BrPrimary2
Isopropyl bromide(CH₃)₂CHBrSecondary43
tert-Butyl bromide(CH₃)₃CBrTertiary1,200,000

Data adapted from Streitwieser, A. Jr. Solvolytic Displacement Reactions. McGraw-Hill, 1962.[1]

Table 2: General Order of Reactivity for Alkyl Halides

This table provides a qualitative and generally accepted order of reactivity for primary, secondary, and tertiary alkyl halides in the four major reaction pathways.

Reaction TypeReactivity OrderPrimary Reason
SN1 Tertiary > Secondary > Primary (unreactive)Stability of the carbocation intermediate (3° > 2° > 1°)[2][3][4]
SN2 Primary > Secondary > Tertiary (unreactive)Steric hindrance at the reaction center[2][5][6][7]
E1 Tertiary > Secondary > Primary (unreactive)Stability of the carbocation intermediate (3° > 2° > 1°)[2][8][9]
E2 Tertiary > Secondary > PrimaryFormation of the more substituted (more stable) alkene (Zaitsev's rule)[10][11][12]

Reaction Mechanisms and Logical Relationships

The following diagrams illustrate the key mechanistic pathways and the factors influencing the reactivity of alkyl halides.

SN1_Mechanism cluster_step1 Step 1: Formation of Carbocation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack RX R₃C-X (Tertiary Alkyl Halide) Carbocation R₃C⁺ (Tertiary Carbocation) RX->Carbocation Slow Carbocation2 R₃C⁺ X_minus X⁻ Product R₃C-Nu Carbocation2->Product Nu Nu⁻ (Nucleophile) Nu->Carbocation2 Fast SN2_Mechanism cluster_concerted Concerted Step Reactants Nu⁻ + H₃C-X (Primary Alkyl Halide) TS [Nu---CH₃---X]⁻ (Transition State) Reactants->TS Backside Attack Products Nu-CH₃ + X⁻ TS->Products E1_Mechanism cluster_step1_e1 Step 1: Formation of Carbocation (Rate-Determining) cluster_step2_e1 Step 2: Deprotonation RX_E1 R₃C-CR₂H-X Carbocation_E1 R₃C-CR₂H⁺ RX_E1->Carbocation_E1 Slow Carbocation2_E1 R₃C-CR₂H⁺ X_minus_E1 X⁻ Alkene R₂C=CR₂ (Alkene) Carbocation2_E1->Alkene BH B-H⁺ Base B: (Base) Base->Carbocation2_E1 Fast E2_Mechanism cluster_concerted_e2 Concerted Step Reactants_E2 B:⁻ + H-CR₂-CR₂-X TS_E2 [B---H---CR₂---CR₂---X]⁻ (Transition State) Reactants_E2->TS_E2 Anti-periplanar Products_E2 B-H + R₂C=CR₂ + X⁻ TS_E2->Products_E2

References

Spectroscopic Blueprint: Confirming the Structure of 1-Bromo-2,3-dimethylbut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Spectroscopic Analysis for Structural Elucidation

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical cornerstone of chemical synthesis and analysis. This guide provides a comprehensive comparison of standard spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the structural verification of 1-Bromo-2,3-dimethylbut-2-ene. Detailed experimental protocols and data interpretation are presented to offer a practical framework for analysis.

At a Glance: Spectroscopic Data Summary

To facilitate a clear comparison, the key quantitative data from each spectroscopic method for this compound are summarized below.

Spectroscopic TechniqueParameterObserved Value
¹H NMR Chemical Shift (δ)Data not publicly available
IntegrationData not publicly available
MultiplicityData not publicly available
¹³C NMR Chemical Shift (δ)Data not publicly available
IR Spectroscopy Absorption Bands (cm⁻¹)Data not publicly available
Mass Spectrometry Molecular Ion (m/z)Data not publicly available
Key Fragments (m/z)Data not publicly available

Deciphering the Molecular Structure: A Multi-faceted Approach

The structural confirmation of this compound, a primary allylic bromide with the molecular formula C₆H₁₁Br, relies on the synergistic information provided by various spectroscopic methods. Each technique probes different aspects of the molecule's constitution, and together they provide a detailed structural picture.

The analytical workflow for spectroscopic structure confirmation is outlined below:

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Confirmation of this compound cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation Sample This compound IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Groups IR->IR_Data NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Confirmed Structure IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Figure 1. A flowchart illustrating the process of confirming the structure of this compound using a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is instrumental in identifying the types of chemical bonds present in a molecule. For this compound, the key expected absorption bands would be:

  • C-H stretching (sp³ hybridized): Around 2850-3000 cm⁻¹, indicating the presence of the methyl and methylene (B1212753) groups.

  • C=C stretching: A weak to medium band around 1670-1640 cm⁻¹, characteristic of a tetrasubstituted alkene. The symmetry of the double bond might lead to a very weak or absent signal.

  • C-Br stretching: In the fingerprint region, typically between 600-500 cm⁻¹, confirming the presence of a bromoalkane.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the connectivity of atoms in a molecule.

  • ¹H NMR Spectroscopy: This technique would reveal the different types of protons and their neighboring environments. For this compound, one would expect to see distinct signals for the three types of methyl protons and the methylene protons adjacent to the bromine atom. The chemical shift of the methylene protons would be significantly downfield due to the deshielding effect of the adjacent bromine.

  • ¹³C NMR Spectroscopy: This method identifies the different carbon environments in the molecule. For this compound, four distinct signals are expected, corresponding to the four unique carbon atoms: the two different methyl carbons attached to the double bond, the methylene carbon bonded to bromine, and the two carbons of the double bond. The carbon attached to the bromine atom would exhibit a chemical shift in the range typical for bromo-substituted carbons.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation patterns.

  • Molecular Ion Peak: The mass spectrum of this compound would show a characteristic pair of molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The molecular weight of the compound is 163.06 g/mol .[1][2] Thus, peaks would be expected at m/z 162 and 164.

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of a bromine atom or the cleavage of the carbon-carbon bonds. The observation of fragments corresponding to these losses would further support the proposed structure.

Alternative Analytical Methods

While IR, NMR, and MS are the primary tools for structural elucidation, other techniques can provide complementary information.

  • Elemental Analysis: This method determines the elemental composition of the compound, providing an empirical formula that can be compared with the molecular formula obtained from mass spectrometry.

  • X-ray Crystallography: If a suitable single crystal of the compound or a solid derivative can be obtained, X-ray crystallography can provide an unambiguous three-dimensional structure.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

Methodology: A thin film of the neat liquid sample of this compound is prepared between two potassium bromide (KBr) plates. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates is recorded prior to the sample analysis and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is obtained to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)

Methodology: The mass spectrum is obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS). A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. The compound is separated from any impurities on a capillary column and then introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is used to generate the molecular ion and fragment ions, which are then analyzed by a mass analyzer.

Conclusion

The structural confirmation of this compound is robustly achieved through the combined application of IR, NMR, and Mass Spectrometry. Each technique provides a unique and essential piece of the structural puzzle. While alternative methods exist, the comprehensive data obtained from this spectroscopic trio offers a high degree of confidence in the assigned structure, which is paramount for its application in research and development. The provided protocols serve as a standard guide for researchers to perform these analyses and interpret the resulting data effectively.

References

A Comparative Guide to the Analytical Characterization of 1-Bromo-2,3-dimethylbut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. 1-Bromo-2,3-dimethylbut-2-ene, a versatile building block in organic synthesis, requires thorough analytical scrutiny to confirm its identity, purity, and structural integrity.[1] This guide provides a comparative overview of key analytical techniques for the characterization of this primary allylic bromide, complete with experimental data and detailed protocols.

The reactivity of this compound is largely defined by its electron-rich, sterically hindered alkene structure and the activated carbon-bromine bond, which is highly susceptible to substitution reactions.[1] Understanding its chemical properties through various analytical methods is crucial for its application in the synthesis of more complex molecules.[1]

Workflow for Characterization

The following diagram illustrates a typical workflow for the analytical characterization of a sample purported to be this compound.

G cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Advanced & Complementary Analysis cluster_3 Final Characterization Sample Sample of this compound IR Infrared (IR) Spectroscopy Sample->IR Functional Group Identification UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Chromophore Analysis NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) IR->NMR UV_Vis->NMR GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) NMR->GC_MS Purity and Molecular Weight Confirmation Raman Raman Spectroscopy GC_MS->Raman Vibrational Mode Confirmation Data_Analysis Comprehensive Data Analysis and Structural Confirmation Raman->Data_Analysis

Caption: Workflow for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atomic nuclei.[2] For this compound, both ¹H and ¹³C NMR are indispensable.

Data Presentation: ¹H and ¹³C NMR
Parameter ¹H NMR ¹³C NMR
Solvent CDCl₃CDCl₃
Frequency 400 MHz or higher100 MHz or higher
Key Signals Vinylic protons (near the double bond) are deshielded and appear at higher ppm values.[2] Allylic protons (adjacent to the double bond) are also deshielded, but to a lesser extent.[2]Carbons of the double bond will be significantly downfield. The carbon attached to the bromine will also be shifted downfield.
Expected Chemical Shifts (δ, ppm) * -CH₂Br: ~3.9-4.1 ppm * -CH₃ (on C=C): ~1.7-1.9 ppm* C=C: ~120-140 ppm * C-Br: ~30-40 ppm * -CH₃: ~20-25 ppm
Coupling Spin-spin coupling between non-equivalent protons can provide connectivity information.Not typically observed in standard broadband-decoupled spectra.
Integration The integral of each signal is proportional to the number of protons it represents.[2]Quantitative ¹³C NMR can be performed with specific experimental setups to determine the relative number of carbons.[3]
Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher NMR spectrometer.[2]

  • Acquisition:

    • Insert the sample into the magnet and allow it to thermally equilibrate for at least 5 minutes.[4]

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[2]

    • Shim the magnetic field to achieve optimal homogeneity.[2]

    • Set standard acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[4]

    • Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm).

    • Integrate the signals.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify volatile and semi-volatile compounds.[5] It is particularly useful for assessing the purity of this compound and confirming its molecular weight.

Data Presentation: GC-MS
Parameter Expected Value/Observation
Molecular Weight 163.06 g/mol [1]
Molecular Formula C₆H₁₁Br[1]
Retention Time (GC) Dependent on the column and temperature program. A single major peak indicates high purity.
Mass Spectrum (MS) The molecular ion peak (M⁺) should be observed at m/z 162 and 164 with approximately equal intensity due to the isotopic abundance of ⁷⁹Br and ⁸¹Br.
Key Fragmentation Patterns Loss of Br (M-79/81), loss of a methyl group (M-15), and other characteristic fragments of the dimethylbutenyl cation.
Experimental Protocol: GC-MS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.[6]

    • Ensure the sample is free of particles by filtering or centrifuging if necessary.[5][7]

    • Transfer the prepared sample to a 1.5 mL glass autosampler vial.[6]

  • Instrumentation: Use a GC system coupled to a mass spectrometer.

  • GC Parameters:

    • Injector Temperature: 250 °C

    • Column: A non-polar column (e.g., DB-5) is suitable.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the chromatogram.

    • Analyze the mass spectrum of this peak to confirm the molecular ion and characteristic fragmentation pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8][9]

Data Presentation: IR Spectroscopy
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H stretch (sp² C-H)3100-3000Medium
C-H stretch (sp³ C-H)< 3000Strong
C=C stretch1680-1630Medium to Weak
C-H bend (alkene)1000-600Strong
C-Br stretch600-500Medium to Strong
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample in the spectrometer.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible radiation, which corresponds to electronic transitions within a molecule.[10] It is particularly useful for analyzing compounds with chromophores, such as conjugated systems.[11]

Data Presentation: UV-Vis Spectroscopy
Parameter Expected Value/Observation
Chromophore The C=C double bond.
λₘₐₓ (Wavelength of Maximum Absorbance) Expected in the far UV region (~170-200 nm) for an isolated double bond.[12] The presence of the bromine atom may cause a slight bathochromic (red) shift.
Molar Absorptivity (ε) Dependent on the concentration and path length.
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., hexane or ethanol). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank.

    • Fill another quartz cuvette with the sample solution.

    • Scan the sample from approximately 190 nm to 400 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λₘₐₓ).

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be useful for characterizing the C=C bond in this compound.

Data Presentation: Raman Spectroscopy
Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
C=C stretch1680-1630Strong
C-Br stretch600-500Medium
Experimental Protocol: Raman Spectroscopy
  • Sample Preparation: The liquid sample can be placed in a glass vial or capillary tube.

  • Instrumentation: Use a Raman spectrometer with a laser excitation source (e.g., 785 nm).

  • Acquisition:

    • Focus the laser on the sample.

    • Acquire the Raman spectrum over a suitable range of Raman shifts.

  • Data Analysis:

    • Identify the characteristic Raman bands.

Comparison of Analytical Techniques

The following diagram illustrates the relationship between the analytical techniques and the type of information they provide for the characterization of this compound.

G cluster_0 Molecular Information cluster_1 Analytical Techniques Compound This compound Functional_Groups Functional Groups (C=C, C-Br, C-H) Connectivity Atom Connectivity (¹H-¹H, ¹H-¹³C) Molecular_Formula Molecular Formula & Molecular Weight Purity Sample Purity NMR NMR NMR->Functional_Groups NMR->Connectivity GC_MS GC-MS GC_MS->Molecular_Formula GC_MS->Purity IR IR IR->Functional_Groups UV_Vis UV-Vis UV_Vis->Functional_Groups (Chromophore) Raman Raman Raman->Functional_Groups

Caption: Relationship between analytical techniques and structural information.

Summary Table of Techniques
Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed structural elucidation, atom connectivity, stereochemistry.[2]Provides the most comprehensive structural information.Requires a relatively large amount of sample, expensive instrumentation.
GC-MS Molecular weight, fragmentation pattern, purity assessment.[5]High sensitivity, excellent for separating mixtures and identifying components.Destructive technique, compound must be volatile.[6]
IR Spectroscopy Identification of functional groups.[8]Fast, non-destructive, widely available.Provides limited information on the overall molecular structure.
UV-Vis Spectroscopy Information about electronic transitions and conjugated systems.[11]Simple, fast, good for quantitative analysis of chromophoric compounds.Limited structural information, not all compounds are UV-active.
Raman Spectroscopy Complementary vibrational information to IR, especially for non-polar bonds.Non-destructive, can be used with aqueous samples, good for symmetric bonds.Can be affected by fluorescence, weaker signal than IR.

By employing a combination of these analytical techniques, researchers can confidently characterize this compound, ensuring its suitability for further applications in research and development.

References

SN1 vs. SN2 Reactivity: A Comparative Analysis of 1-Bromo-2,3-dimethylbut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the SN1 and SN2 reactivity of 1-bromo-2,3-dimethylbut-2-ene. By examining the structural features of this primary allylic bromide, we can predict the dominant reaction pathway under various conditions. This analysis is supported by established principles of reaction kinetics and stereochemistry, with comparative data from analogous compounds.

Executive Summary

This compound is a primary allylic bromide. While primary halides typically favor the SN2 pathway, the substitution pattern of this molecule introduces significant steric hindrance and the potential for a highly stabilized carbocation intermediate. This guide will demonstrate that the SN1 pathway is overwhelmingly favored for this compound, while the SN2 pathway is significantly inhibited.

Comparative Analysis of SN1 and SN2 Pathways

The nucleophilic substitution reactions of this compound can theoretically proceed via two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). The preferred pathway is determined by a combination of factors including the structure of the substrate, the nature of the nucleophile, and the solvent.

SN1 Reactivity: A Favorable Pathway

The SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. For this compound, the SN1 pathway is highly favored due to the remarkable stability of the resulting carbocation.

The rate-determining step is the unimolecular dissociation of the bromide leaving group to form a primary allylic carbocation. This carbocation immediately rearranges via resonance to a much more stable tertiary allylic carbocation. The positive charge is delocalized over two carbon atoms, with the tertiary carbon bearing a greater share of the positive charge, leading to a highly stabilized intermediate. This resonance stabilization significantly lowers the activation energy for the SN1 pathway.

SN1_Pathway sub This compound int1 Primary Allylic Carbocation (Resonance Form 1) sub->int1 Slow, Rate- Determining Step int2 Tertiary Allylic Carbocation (Resonance Form 2) int1->int2 Resonance prod SN1 Product(s) int2->prod Fast, Nucleophilic Attack

Caption: SN1 reaction pathway for this compound.

SN2 Reactivity: An Unfavorable Pathway

The SN2 reaction is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The rate of this reaction is highly sensitive to steric hindrance at the reaction center.

In the case of this compound, the electrophilic carbon (C1) is a primary carbon, which would typically suggest susceptibility to SN2 attack. However, the presence of two methyl groups on the adjacent C2 and C3 atoms of the double bond creates significant steric bulk. This arrangement is analogous to a neopentyl system, which is known to be extremely unreactive in SN2 reactions. The bulky methyl groups effectively shield the backside of the electrophilic carbon, impeding the approach of the nucleophile. This steric hindrance dramatically increases the activation energy for the SN2 pathway, making it kinetically unfavorable.

SN2_Pathway sub This compound + Nucleophile ts Crowded Transition State (High Energy) sub->ts Sterically Hindered Backside Attack prod SN2 Product ts->prod Concerted Displacement

Caption: SN2 reaction pathway for this compound.

Data Presentation: Predicted Reactivity

FeatureSN1 ReactionSN2 Reaction
Substrate Structure Primary allylicPrimary allylic
Carbocation Intermediate Resonance-stabilized tertiary allylic (highly stable)Not applicable
Steric Hindrance Not a primary factor for rateSevere steric hindrance from adjacent methyl groups (neopentyl-like)
Predicted Relative Rate FastVery Slow (negligible)
Favored by Polar protic solvents (e.g., water, ethanol), weak nucleophilesPolar aprotic solvents (e.g., acetone (B3395972), DMSO), strong nucleophiles
Stereochemistry Racemization if a chiral center is formedInversion of configuration
Potential for Rearrangement Yes (resonance stabilization is a form of rearrangement)No

Experimental Protocols

To experimentally validate the predicted reactivity, the following protocols can be employed.

Experiment 1: Determination of Reaction Kinetics via 1H NMR Spectroscopy

Objective: To determine the reaction order and rate constants for the reaction of this compound under conditions favoring SN1 and SN2 reactions.

Methodology:

  • Reaction Setup for SN1 Conditions:

    • Prepare a 0.1 M solution of this compound in a deuterated polar protic solvent (e.g., 80:20 D2O/acetone-d6).

    • Prepare a 0.1 M solution of a weak nucleophile (e.g., the solvent itself in solvolysis) in the same solvent system.

    • Equilibrate both solutions to the desired reaction temperature (e.g., 25°C) in a thermostatic bath.

    • Initiate the reaction by mixing equal volumes of the substrate and nucleophile solutions directly in an NMR tube.

  • Reaction Setup for SN2 Conditions:

    • Prepare a 0.1 M solution of this compound in a deuterated polar aprotic solvent (e.g., acetone-d6 (B32918) or DMSO-d6).

    • Prepare a 0.1 M solution of a strong, non-basic nucleophile (e.g., sodium iodide) in the same solvent.

    • Follow the mixing procedure as described for the SN1 reaction.

  • Data Acquisition:

    • Immediately after mixing, place the NMR tube in the spectrometer and begin acquiring 1H NMR spectra at regular time intervals.

    • Monitor the disappearance of the signal corresponding to the protons on the carbon bearing the bromine atom in the starting material and the appearance of new signals corresponding to the product(s).

  • Data Analysis:

    • Integrate the relevant peaks in each spectrum to determine the relative concentrations of the reactant and product(s) over time.

    • Plot the natural logarithm of the reactant concentration versus time for the SN1 reaction (expecting a linear relationship for a first-order reaction).

    • Plot the inverse of the reactant concentration versus time for the SN2 reaction (expecting a linear relationship for a second-order reaction with equimolar reactants).

    • The slope of the line in each plot will be related to the rate constant of the reaction.

Experiment 2: Product Distribution Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the products formed under solvolysis (SN1) conditions.

Methodology:

  • Reaction:

    • Dissolve this compound in a polar protic solvent such as ethanol (B145695) or a mixture of acetone and water.

    • Heat the reaction mixture under reflux for a specified period to ensure the reaction goes to completion.

  • Work-up:

    • After cooling, quench the reaction with water and extract the organic products with a suitable solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO4), and carefully concentrate the solvent.

  • Analysis:

    • Inject a sample of the product mixture into a GC-MS.

    • The gas chromatogram will separate the different components of the mixture.

    • The mass spectrum of each component will allow for its identification by comparing the fragmentation pattern with known databases.

    • The relative peak areas in the gas chromatogram can be used to determine the ratio of the different substitution products formed. Due to the resonance-stabilized carbocation, a mixture of two isomeric alcohol products is expected in a solvolysis reaction with water.

Logical Workflow for Reactivity Prediction

The following diagram illustrates the logical workflow for predicting the dominant reaction pathway for a given alkyl halide, with a focus on this compound.

logical_workflow start Analyze Substrate: This compound is_primary Primary Halide? start->is_primary is_allylic Allylic System? is_primary->is_allylic Yes check_sterics Evaluate Steric Hindrance is_allylic->check_sterics Yes check_carbocation Evaluate Carbocation Stability is_allylic->check_carbocation Yes sn2_favored SN2 Generally Favored high_sterics High Steric Hindrance (Neopentyl-like) check_sterics->high_sterics Yes low_sterics Low Steric Hindrance check_sterics->low_sterics No sn2_disfavored SN2 Pathway Disfavored high_sterics->sn2_disfavored sn2_possible SN2 Pathway Possible low_sterics->sn2_possible conclusion Conclusion: SN1 is the Dominant Pathway sn2_disfavored->conclusion stable_carbocation Stable Resonance-Stabilized Tertiary Allylic Carbocation check_carbocation->stable_carbocation Yes unstable_carbocation Unstable Carbocation check_carbocation->unstable_carbocation No sn1_favored SN1 Pathway Favored stable_carbocation->sn1_favored sn1_disfavored SN1 Pathway Disfavored unstable_carbocation->sn1_disfavored sn1_favored->conclusion

Caption: Decision workflow for predicting SN1 vs. SN2 reactivity.

Conclusion

Based on a thorough analysis of its molecular structure, this compound is predicted to react almost exclusively through an SN1 mechanism. The formation of a highly stable, resonance-stabilized tertiary allylic carbocation provides a low-energy pathway for the reaction to proceed. Conversely, the significant steric hindrance around the primary electrophilic carbon, analogous to a neopentyl system, effectively blocks the backside attack required for an SN2 reaction. Therefore, when designing synthetic routes involving this versatile building block, researchers should anticipate SN1-type reactivity, particularly under solvolytic or weakly nucleophilic conditions.

A Comparative Guide to Alternative Reagents for the Synthesis of the 2,3-Dimethylbut-2-enyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the introduction of the 2,3-dimethylbut-2-enyl (prenyl) moiety is a frequent necessity. This structural unit is a key component of many natural products and pharmacologically active compounds. While classical methods for its installation exist, a range of alternative reagents and synthetic strategies offer distinct advantages in terms of efficiency, substrate scope, and reaction conditions. This guide provides an objective comparison of key methodologies for the synthesis of the 2,3-dimethylbut-2-enyl group, supported by generalized experimental protocols and mechanistic insights.

Comparison of Synthetic Strategies

The selection of an appropriate method for constructing the 2,3-dimethylbut-2-enyl moiety depends on several factors, including the nature of the substrate, the desired scale of the reaction, and the available starting materials. The following table summarizes the key characteristics of several prominent methods.

Reaction TypeReagentsTypical SubstratesKey AdvantagesKey Disadvantages
Wittig Reaction Isopropyltriphenylphosphonium (B8661593) halide, a strong base (e.g., n-BuLi), Acetone (B3395972)Ketones and AldehydesForms the C=C bond with high regioselectivity. Tolerant of a wide range of functional groups.Stoichiometric use of the phosphonium (B103445) ylide. The triphenylphosphine (B44618) oxide byproduct can complicate purification. Requires a strong base.
Grignard Reaction & Dehydration Prenyl magnesium halide (e.g., 3-methyl-2-butenylmagnesium bromide), Acetone, Acid catalyst (for dehydration)Ketones and AldehydesUtilizes readily available starting materials. Can be a high-yielding two-step process.The Grignard reagent can be prone to allylic rearrangement. The dehydration step may lead to a mixture of alkene isomers.
Horner-Wadsworth-Emmons (HWE) Reaction Diethyl (2-methylprop-1-en-1-yl)phosphonate, a base (e.g., NaH), AcetoneKetones and AldehydesGenerally provides excellent E-selectivity for the resulting alkene. The phosphate (B84403) byproduct is water-soluble, simplifying purification.The required phosphonate (B1237965) reagent may not be commercially available and requires synthesis.
Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction) A prenyl source (e.g., prenyl acetate (B1210297) or carbonate), a nucleophile (e.g., a soft carbon nucleophile), a Palladium catalyst (e.g., Pd(PPh₃)₄)Allylic electrophiles and a wide range of nucleophilesCatalytic in palladium, making it atom-economical. Proceeds under mild and often neutral conditions. Can be highly regio- and stereoselective.The cost of the palladium catalyst. Optimization of ligands and reaction conditions may be required.

Mechanistic Overview and Experimental Protocols

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimizing synthetic routes. The following sections provide detailed experimental protocols and mechanistic diagrams for the compared methods.

The Wittig Reaction

The Wittig reaction is a robust method for the formation of alkenes from carbonyl compounds. It involves the reaction of a phosphorus ylide with an aldehyde or ketone.

  • Preparation of the Phosphonium Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend isopropyltriphenylphosphonium iodide in anhydrous diethyl ether.

  • Cool the suspension to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (in hexanes) dropwise to the suspension with stirring. The formation of the orange-red ylide is indicative of a successful reaction.

  • Allow the mixture to warm to 0 °C and stir for 1 hour.

  • Reaction with Acetone: Cool the ylide solution back to -78 °C.

  • Add a solution of acetone in anhydrous diethyl ether dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield 2,3-dimethylbut-2-ene.

Wittig_Reaction cluster_0 Ylide Formation cluster_1 Alkene Formation PPh3 PPh₃ PhosphoniumSalt Isopropyltriphenylphosphonium Halide PPh3->PhosphoniumSalt SN2 AlkylHalide Isopropyl Halide AlkylHalide->PhosphoniumSalt Ylide Phosphorus Ylide PhosphoniumSalt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Ylide_ref Phosphorus Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide_ref->Oxaphosphetane [2+2] Cycloaddition Acetone Acetone Acetone->Oxaphosphetane Alkene 2,3-Dimethylbut-2-ene Oxaphosphetane->Alkene Decomposition Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: The Wittig reaction pathway.

Grignard Reaction Followed by Dehydration

This two-step sequence involves the addition of a prenyl Grignard reagent to acetone to form a tertiary alcohol, which is subsequently dehydrated to yield the target alkene.

  • Grignard Reaction: To a flask containing magnesium turnings under an inert atmosphere, add a solution of prenyl bromide in anhydrous diethyl ether dropwise. Initiate the reaction with gentle heating if necessary.

  • After the magnesium has been consumed, cool the Grignard reagent to 0 °C.

  • Add a solution of acetone in anhydrous diethyl ether dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up and Dehydration: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

  • Dissolve the crude alcohol in toluene (B28343) and add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by distillation or column chromatography.

Grignard_Dehydration cluster_0 Grignard Addition cluster_1 Dehydration Grignard Prenyl Magnesium Bromide Alkoxide Tertiary Alkoxide Intermediate Grignard->Alkoxide Nucleophilic Addition Acetone Acetone Acetone->Alkoxide Alcohol Tertiary Alcohol Alkoxide->Alcohol Protonation (Work-up) Alcohol_ref Tertiary Alcohol Carbocation Tertiary Carbocation Alcohol_ref->Carbocation Protonation & Loss of H₂O Acid Acid Catalyst (e.g., H⁺) Acid->Carbocation Alkene 2,3-Dimethylbut-2-ene Carbocation->Alkene Deprotonation

Caption: Grignard reaction and dehydration sequence.

Palladium-Catalyzed Allylic Alkylation

This modern approach utilizes a palladium catalyst to couple a prenyl electrophile with a suitable nucleophile, offering a mild and efficient route to the target moiety.

  • Reaction Setup: In a reaction vessel, dissolve the nucleophile (e.g., dimethyl malonate) and a base (e.g., sodium hydride) in an appropriate solvent like THF under an inert atmosphere.

  • Add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)).

  • Add the prenyl electrophile (e.g., prenyl acetate) to the mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or GC.

  • Work-up: After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

  • Note: Subsequent decarboxylation may be necessary depending on the nucleophile used.

Tsuji_Trost_Cycle Pd0 Pd(0) Catalyst Pi_Allyl_Complex π-Allylpalladium Complex Pd0->Pi_Allyl_Complex Oxidative Addition Allyl_Electrophile Prenyl Acetate Allyl_Electrophile->Pi_Allyl_Complex Product Alkylated Product Pi_Allyl_Complex->Product Nucleophilic Attack Nucleophile Nucleophile (e.g., enolate) Nucleophile->Product Product->Pd0 Reductive Elimination

Caption: Catalytic cycle of the Tsuji-Trost reaction.

Conclusion

The synthesis of the 2,3-dimethylbut-2-enyl moiety can be achieved through a variety of reliable methods. The classical Wittig and Grignard reactions offer robust and well-established routes, while the Horner-Wadsworth-Emmons reaction provides advantages in terms of purification and stereoselectivity. For milder conditions and catalytic efficiency, the palladium-catalyzed Tsuji-Trost reaction represents a powerful alternative. The choice of the optimal reagent and methodology will ultimately be guided by the specific requirements of the synthetic target and the laboratory resources available. Careful consideration of the advantages and disadvantages of each approach, as outlined in this guide, will enable researchers to make informed decisions and achieve their synthetic goals efficiently.

A Comparative Guide to the Synthetic Validation of 1-Bromo-2,3-dimethylbut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic methods for the preparation of 1-bromo-2,3-dimethylbut-2-ene, a valuable alkylating agent and building block in organic synthesis. The primary focus is on the well-established and validated method of allylic bromination, with a discussion of a theoretical alternative involving electrophilic addition. This document is intended to assist researchers in selecting the most effective and reliable synthetic route for their specific applications.

Method 1: Allylic Bromination of 2,3-Dimethyl-2-butene (B165504)

The most commonly employed and well-documented method for the synthesis of this compound is the allylic bromination of 2,3-dimethyl-2-butene using N-bromosuccinimide (NBS).[1][2] This reaction proceeds via a free radical mechanism, typically initiated by light or a radical initiator such as dibenzoyl peroxide. The stability of the resulting tertiary allylic radical intermediate favors the formation of the desired product.

Quantitative Data Summary
ParameterValueReference
Starting Material 2,3-Dimethyl-2-butene[1]
Reagent N-Bromosuccinimide (NBS)[1]
Initiator Dibenzoyl Peroxide[2]
Solvent Tetrachloromethane (CCl4)[2]
Reaction Time 3 hours[2]
Temperature Heating (Reflux)[2]
Reported Yield 64%[2]
Experimental Protocol

A detailed experimental protocol for the synthesis of this compound via allylic bromination is as follows:

Materials:

  • 2,3-Dimethyl-2-butene

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Dibenzoyl peroxide

  • Tetrachloromethane (CCl4), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dimethyl-2-butene and tetrachloromethane.

  • Add N-bromosuccinimide and a catalytic amount of dibenzoyl peroxide to the flask.

  • Heat the reaction mixture to reflux with continuous stirring for 3 hours. The reaction should be monitored for the disappearance of the starting material by a suitable technique (e.g., GC-MS or TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide (B58015) byproduct.

  • Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Method 2: Electrophilic Addition of HBr to 2,3-Dimethyl-1,3-butadiene (B165502) (Theoretical)

An alternative, though not experimentally documented for this specific product, is the electrophilic addition of hydrogen bromide (HBr) to 2,3-dimethyl-1,3-butadiene. In theory, this reaction could yield this compound as the 1,4-addition product. Electrophilic addition to conjugated dienes is known to produce a mixture of 1,2- and 1,4-adducts.[3][4][5] The ratio of these products is highly dependent on reaction conditions, particularly temperature, with lower temperatures favoring the kinetically controlled 1,2-product and higher temperatures favoring the thermodynamically controlled 1,4-product.[5][6]

Protonation of 2,3-dimethyl-1,3-butadiene would lead to a resonance-stabilized allylic carbocation. Subsequent attack by the bromide ion at the C4 position would yield the desired this compound.

Challenges and Considerations:

  • Lack of Experimental Data: There are no specific, published experimental protocols or yield data for the synthesis of this compound using this method.

  • Product Mixture: The reaction would likely produce a mixture of 1,2- and 1,4-addition products, necessitating a potentially challenging purification process to isolate the desired isomer.

  • Reaction Control: Precise control of reaction temperature would be critical to influence the product ratio, which may still result in significant amounts of the undesired 1,2-adduct.

Due to these factors, the electrophilic addition of HBr to 2,3-dimethyl-1,3-butadiene remains a theoretical and unvalidated approach for the synthesis of this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflow for the validation of these synthetic methods and the reaction mechanism for the established allylic bromination route.

SynthesisValidationWorkflow Workflow for Synthetic Method Validation cluster_planning Planning & Search cluster_method1 Method 1: Allylic Bromination cluster_method2 Method 2: Electrophilic Addition (Theoretical) cluster_comparison Comparison & Reporting start Identify Target Molecule: This compound search Literature Search for Synthetic Methods start->search protocol_dev1 Develop/Adopt Experimental Protocol search->protocol_dev1 protocol_dev2 Hypothesize Experimental Protocol search->protocol_dev2 synthesis1 Perform Synthesis protocol_dev1->synthesis1 analysis1 Analyze Product (Yield, Purity, etc.) synthesis1->analysis1 validation1 Validate Method analysis1->validation1 compare Compare Data (Yield, Purity, Feasibility) validation1->compare synthesis2 Perform Synthesis (if feasible) protocol_dev2->synthesis2 analysis2 Analyze Product Mixture synthesis2->analysis2 validation2 Assess Feasibility analysis2->validation2 validation2->compare report Generate Comparison Guide compare->report AllylicBrominationMechanism Mechanism of Allylic Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (Light or Peroxide) nbs N-Bromosuccinimide (NBS) initiator->nbs cleaves N-Br bond br_radical Bromine Radical (Br•) nbs->br_radical start_alkene 2,3-Dimethyl-2-butene br_radical->start_alkene abstracts allylic H allyl_radical Allylic Radical (Resonance Stabilized) start_alkene->allyl_radical hbr HBr start_alkene->hbr br2 Br2 allyl_radical->br2 reacts with hbr->nbs regenerates Br2 product This compound br2->product br_radical2 Br• br2->br_radical2 br_radical2->start_alkene continues chain termination Radical Combination br_radical2->termination

References

Kinetic Studies of 1-Bromo-2,3-dimethylbut-2-ene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of alkyl halides is paramount for predicting reaction outcomes, optimizing synthetic routes, and designing novel molecular entities. This guide provides a comparative analysis of the kinetic studies of reactions involving 1-Bromo-2,3-dimethylbut-2-ene, a primary allylic bromide. Due to the limited availability of specific quantitative kinetic data for this compound in the public domain, this guide leverages established principles of physical organic chemistry to predict its reactivity in comparison to other relevant alkyl halides. Detailed experimental protocols are provided to enable researchers to generate empirical data.

Reactivity Profile of this compound

This compound is a unique substrate for nucleophilic substitution and elimination reactions. Its structure, featuring a primary carbon bearing the bromine atom adjacent to a tetrasubstituted double bond, introduces competing electronic and steric factors that influence its reactivity.[1]

The primary allylic nature of the bromide suggests susceptibility to both S(_N)1 and S(_N)2 reaction pathways. The adjacent double bond can stabilize a developing positive charge through resonance, favoring an S(_N)1 mechanism. Conversely, as a primary halide, the reaction center is relatively unhindered, which would typically favor an S(_N)2 reaction.[2] Concurrently, the use of a strong, sterically hindered base can promote E2 elimination reactions.[3]

Comparison with Alternative Alkyl Halides

The reactivity of this compound is best understood by comparing it with other alkyl halides under various reaction conditions. The following tables summarize the expected relative reaction rates based on mechanistic principles.

Table 1: Predicted Relative Rates of S(_N)1 Solvolysis
SubstrateStructureExpected Relative RateRationale
This compound CC(=C(C)CBr)CHighFormation of a resonance-stabilized tertiary allylic carbocation.
tert-Butyl Bromide(CH3)3CBrHighFormation of a stable tertiary carbocation.
Allyl BromideCH2=CHCH2BrModerateFormation of a resonance-stabilized primary allylic carbocation.
2-BromopropaneCH3CH(Br)CH3LowFormation of a less stable secondary carbocation.
1-BromopropaneCH3CH2CH2BrVery LowFormation of a highly unstable primary carbocation.

Rationale based on the principle that the rate of S(_N)1 reactions is primarily determined by the stability of the carbocation intermediate.[4][5]

Table 2: Predicted Relative Rates of S(_N)2 Reaction with a Good Nucleophile (e.g., I −^-− in Acetone)
SubstrateStructureExpected Relative RateRationale
1-BromopropaneCH3CH2CH2BrHighPrimary halide with low steric hindrance.
Allyl BromideCH2=CHCH2BrHighPrimary allylic halide with low steric hindrance.
This compound CC(=C(C)CBr)CModerate to LowPrimary halide, but with increased steric hindrance from the adjacent tetrasubstituted double bond.
2-BromopropaneCH3CH(Br)CH3LowSecondary halide with significant steric hindrance.
tert-Butyl Bromide(CH3)3CBrVery LowTertiary halide with extreme steric hindrance, making backside attack nearly impossible.

Rationale based on the principle that the rate of S(_N)2 reactions is sensitive to steric hindrance at the reaction center.[2]

Table 3: Predicted Major Products in E2 Elimination with a Strong, Bulky Base (e.g., Potassium tert-butoxide)
SubstrateStructureMajor Elimination Product(s)Rationale
This compound CC(=C(C)CBr)C2,3-Dimethyl-1,3-butadieneElimination of HBr to form a conjugated diene.
2-Bromo-2,3-dimethylbutane(CH3)2C(Br)C(CH3)22,3-Dimethyl-1-butene (Hofmann product)The bulky base favors abstraction of the less sterically hindered proton.[3]
2-BromobutaneCH3CH(Br)CH2CH31-Butene (Hofmann product)The bulky base favors abstraction of the less sterically hindered proton.

Rationale based on the principle that sterically hindered bases favor the formation of the less substituted (Hofmann) alkene in E2 reactions.[3]

Experimental Protocols

To empirically determine the kinetic parameters for reactions involving this compound, the following experimental designs can be employed.

Protocol 1: S(_N)1 Solvolysis Kinetics

This protocol is adapted from established methods for studying the solvolysis of alkyl halides.[6]

Objective: To determine the first-order rate constant for the solvolysis of this compound in an aqueous ethanol (B145695) solution.

Materials:

  • This compound

  • Ethanol/water solvent mixture (e.g., 80:20 v/v)

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)

  • Bromothymol blue indicator

  • Erlenmeyer flasks, pipettes, burette, stopwatch, constant temperature water bath

Procedure:

  • Prepare the desired ethanol/water solvent mixture.

  • Place a known volume (e.g., 50 mL) of the solvent mixture into an Erlenmeyer flask.

  • Add a few drops of bromothymol blue indicator.

  • Equilibrate the flask in a constant temperature water bath (e.g., 25°C).

  • Add a small, accurately measured amount of this compound (e.g., 0.1 mL) to the flask, start the stopwatch immediately, and mix thoroughly. This is time t=0.

  • The solvolysis reaction produces HBr, which will cause the indicator to change color from blue to yellow.

  • Titrate the solution with the standardized NaOH solution back to the blue endpoint. Record the volume of NaOH added and the time.

  • Repeat the titration at regular time intervals (e.g., every 10-15 minutes) for a period of at least two half-lives.

Data Analysis: The first-order rate constant (k) can be determined by plotting ln(V(_\infty) - V(_t)) versus time, where V(t) is the volume of NaOH at time t and V(\infty) is the volume of NaOH at the completion of the reaction. The slope of the resulting straight line is equal to -k.

Protocol 2: S(_N)2 Competition Experiment

This protocol allows for the comparison of relative S(_N)2 reaction rates.[7]

Objective: To compare the relative reactivity of this compound and a reference primary alkyl halide (e.g., 1-bromobutane) towards a nucleophile.

Materials:

Procedure:

  • Prepare a standard solution containing known concentrations of this compound and 1-bromobutane in acetone.

  • In a reaction vial, mix the standard alkyl halide solution with the sodium iodide in acetone solution. Ensure the nucleophile is the limiting reagent.

  • Allow the reaction to proceed for a set amount of time at a constant temperature.

  • Quench the reaction by adding a large volume of water.

  • Extract the remaining alkyl halides with a suitable organic solvent (e.g., diethyl ether).

  • Analyze the organic extract by GC to determine the relative amounts of unreacted this compound and 1-bromobutane.

Data Analysis: The relative reactivity can be determined by comparing the extent of consumption of each alkyl halide. The more reactive substrate will be present in a lower concentration at the end of the reaction compared to its initial concentration.

Visualizing Reaction Pathways and Workflows

Reaction Mechanisms

G Figure 1: Competing S(_N)1 and S(_N)2 Pathways cluster_sn1 S(_N)1 Pathway cluster_sn2 S(_N)2 Pathway RBr R-Br Carbocation R+ (Resonance Stabilized) + Br- RBr->Carbocation Slow, Rate-determining Product1 R-Nu Carbocation->Product1 Fast, + Nu- RBr2 R-Br + Nu- TS [Nu---R---Br]‡ RBr2->TS Concerted Product2 Nu-R + Br- TS->Product2

Caption: Competing S(_N)1 and S(_N)2 pathways for this compound.

Experimental Workflow

G Figure 2: Workflow for S(_N)1 Solvolysis Kinetics cluster_prep Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis A Prepare Solvent (Ethanol/Water) B Add Indicator (Bromothymol Blue) A->B C Equilibrate Temperature B->C D Add Alkyl Halide (t=0) C->D E Monitor Color Change (Blue to Yellow) D->E F Titrate with NaOH at Intervals E->F G Record Time and Volume of NaOH F->G H Plot ln(Vinf - Vt) vs. Time G->H I Determine Rate Constant (k) from Slope H->I

Caption: General experimental workflow for S(_N)1 solvolysis kinetic studies.

References

A Comparative Guide to Assessing the Purity of Synthesized 1-Bromo-2,3-dimethylbut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 1-Bromo-2,3-dimethylbut-2-ene, a key building block in organic synthesis. We present data-driven insights into common impurities derived from prevalent synthetic routes and detail the experimental protocols necessary for accurate purity determination.

Synthesis and Potential Impurities

The industrial synthesis of this compound predominantly utilizes the allylic bromination of 2,3-dimethyl-2-butene (B165504) with N-bromosuccinimide (NBS) in the presence of a radical initiator.[1][2] An alternative laboratory-scale synthesis involves the treatment of 2,3-dimethylbut-2-en-1-ol (B3380457) with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Each synthetic route presents a unique impurity profile that can impact the yield and purity of the final product. Understanding these potential contaminants is crucial for developing robust analytical methods for quality control.

Table 1: Common Synthetic Routes and Associated Impurities

Synthetic MethodStarting MaterialsTarget ProductPotential Impurities
Allylic Bromination2,3-dimethyl-2-butene, N-Bromosuccinimide (NBS), Radical InitiatorThis compound2,3-dimethyl-2-butene (unreacted), Succinimide (B58015), 2,3-Dibromo-2,3-dimethylbutane
Alcohol Bromination2,3-dimethylbut-2-en-1-ol, PBr₃ or HBrThis compound2,3-dimethylbut-2-en-1-ol (unreacted), Dienes (from elimination), Ethers (side reaction)

Analytical Techniques for Purity Assessment

A multi-technique approach is recommended for the comprehensive assessment of this compound purity. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating and identifying volatile impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and quantification of the target compound and its contaminants.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of components in a mixture. The retention time provides information on the analyte's volatility and interaction with the stationary phase, while the mass spectrum offers a unique fragmentation pattern for identification.

Table 2: GC-MS Parameters for Purity Analysis

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Volume 1 µL (split injection, 50:1 ratio)
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial 50 °C for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-300 amu
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and quantification of this compound and its potential impurities. The chemical shift, multiplicity, and integration of the signals provide a detailed picture of the sample's composition.

Table 3: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

CompoundChemical Shift (ppm)MultiplicityIntegrationAssignment
This compound ~4.0s2H-CH₂Br
~1.8s3H=C-CH₃
~1.7s6H=C(CH₃)₂
2,3-dimethyl-2-butene~1.65s12H-CH₃
Succinimide~2.7s4H-CH₂-CH₂-
2,3-Dibromo-2,3-dimethylbutane~2.0s12H-CH₃

Table 4: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

CompoundChemical Shift (ppm)Assignment
This compound ~135=C(CH₃)₂
~125=C-CH₃
~35-CH₂Br
~20-25-CH₃
2,3-dimethyl-2-butene~124=C
~20-CH₃
Succinimide~177C=O
~29-CH₂-
2,3-Dibromo-2,3-dimethylbutane~70-C(Br)-
~30-CH₃

Experimental Protocols

Synthesis of this compound via Allylic Bromination
  • To a solution of 2,3-dimethyl-2-butene (1.0 eq) in a suitable solvent (e.g., CCl₄) is added N-bromosuccinimide (1.1 eq).

  • A catalytic amount of a radical initiator (e.g., dibenzoyl peroxide, 0.02 eq) is added.

  • The mixture is heated to reflux and stirred under an inert atmosphere for 3-4 hours.

  • After cooling to room temperature, the succinimide byproduct is removed by filtration.

  • The filtrate is washed with water and brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.

  • The crude product can be purified by fractional distillation.

Purity Assessment Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_data Data Interpretation Synthesis Synthesized this compound GCMS GC-MS Analysis Synthesis->GCMS Sample Injection NMR NMR Spectroscopy (1H & 13C) Synthesis->NMR Sample Preparation IdentifyImpurities Identify & Quantify Impurities GCMS->IdentifyImpurities Mass Spectra & Retention Times NMR->IdentifyImpurities Chemical Shifts & Integration PurityCalculation Calculate Final Purity IdentifyImpurities->PurityCalculation

Caption: Workflow for purity assessment of this compound.

Comparison of Synthetic Methods

The choice of synthetic method can significantly influence the purity of the final product. The allylic bromination with NBS is generally preferred for its selectivity and milder reaction conditions, which often leads to a cleaner product with fewer side reactions compared to the bromination of the corresponding alcohol.

Table 5: Comparison of Synthetic Methods

FeatureAllylic Bromination with NBSAlcohol Bromination
Selectivity High for allylic positionCan lead to rearrangements and elimination
Byproducts Succinimide (easily removed)Dienes, ethers
Reaction Conditions Mild (reflux in CCl₄)Often requires strong acids or reagents
Typical Purity (pre-purification) Good to excellentFair to good

Conclusion

The purity of synthesized this compound is best assessed using a combination of GC-MS and NMR spectroscopy. The allylic bromination of 2,3-dimethyl-2-butene with NBS is a reliable method for producing high-purity material. Careful analysis for the presence of unreacted starting materials and byproducts such as succinimide and dibrominated alkanes is essential for ensuring the quality of this important synthetic intermediate.

The following diagram illustrates the logical relationship between the chosen synthetic route and the expected analytical outcomes.

Synthesis_Purity_Logic Start Choice of Synthetic Route NBS_Route Allylic Bromination (NBS) Start->NBS_Route Alcohol_Route Alcohol Bromination Start->Alcohol_Route Expected_Impurities_NBS Impurities: - 2,3-dimethyl-2-butene - Succinimide - 2,3-Dibromo-2,3-dimethylbutane NBS_Route->Expected_Impurities_NBS Expected_Impurities_Alcohol Impurities: - 2,3-dimethylbut-2-en-1-ol - Dienes - Ethers Alcohol_Route->Expected_Impurities_Alcohol Analytical_Confirmation Analytical Confirmation (GC-MS & NMR) Expected_Impurities_NBS->Analytical_Confirmation Expected_Impurities_Alcohol->Analytical_Confirmation

Caption: Synthetic route dictates the impurity profile for analytical verification.

References

A Comparative Guide to the Application of 1-Bromo-2,3-dimethylbut-2-ene in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the strategic introduction of specific alkyl groups is a cornerstone of molecular design and drug development. The 2,3-dimethylbut-2-enyl moiety, a valuable structural motif found in various natural products and pharmacologically active compounds, is often incorporated using electrophilic alkylating agents. This guide provides a comprehensive comparison of 1-Bromo-2,3-dimethylbut-2-ene and its primary alternative, 1-bromo-3-methyl-2-butene (prenyl bromide), for the introduction of this key functional group. We will delve into their reactivity, applications, and provide detailed experimental protocols to assist researchers in selecting the optimal reagent for their synthetic endeavors.

At a Glance: Key Properties and Applications

This compound is a versatile building block in organic chemistry, primarily utilized as an alkylating agent to introduce the sterically hindered 2,3-dimethylbut-2-enyl group into a variety of molecules.[1] Its reactivity stems from the presence of an activated carbon-bromine bond adjacent to a tetrasubstituted double bond, making it susceptible to nucleophilic substitution reactions.[1] This reagent has found applications in the synthesis of complex organic molecules, including cannabinoids and other natural products.

A common and widely used alternative for introducing a similar dimethylallyl moiety is 1-bromo-3-methyl-2-butene, also known as prenyl bromide.[2] This compound is a key reagent in the synthesis of numerous prenylated compounds, such as flavonoids and fragrances.[2][3] The choice between these two reagents often depends on the desired regioselectivity and the steric environment of the nucleophile.

FeatureThis compound1-Bromo-3-methyl-2-butene (Prenyl Bromide)
IUPAC Name This compound1-Bromo-3-methyl-2-butene
CAS Number 5072-70-8870-63-3
Molecular Formula C6H11BrC5H9Br
Molecular Weight 163.06 g/mol 149.03 g/mol
Key Application Introduction of the 2,3-dimethylbut-2-enyl groupIntroduction of the 3-methylbut-2-enyl (prenyl) group
Primary Reaction Type Nucleophilic SubstitutionNucleophilic Substitution

Performance Comparison: Reactivity and Regioselectivity

The primary distinction in the application of this compound and prenyl bromide lies in the regioselectivity of the resulting alkylated products. This is particularly evident in the alkylation of phenols, where both O-alkylation (ether formation) and C-alkylation (attachment to the aromatic ring) are possible outcomes.

The regioselectivity of these reactions is influenced by several factors, including the solvent, the nature of the base used to deprotonate the phenol, and the specific structure of the alkylating agent.[3] In the case of ambident nucleophiles like phenoxides, the more sterically hindered this compound may favor O-alkylation to a greater extent compared to the less hindered prenyl bromide, which can lead to a higher proportion of C-alkylated products under certain conditions.

Unfortunately, direct head-to-head comparative studies with quantitative yield data for the same substrate under identical conditions are scarce in the published literature. However, by examining similar reactions, we can infer performance trends. For instance, in the alkylation of 3,4-methylenedioxyphenol with prenyl bromide, a mixture of O-alkylated, C-alkylated, and dialkylated products was obtained, with the product distribution being sensitive to the reaction solvent.[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the allylic bromination of 2,3-dimethyl-2-butene (B165504) using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as dibenzoyl peroxide.

Reaction:

2,3-Dimethyl-2-butene 2,3-Dimethyl-2-butene Product This compound 2,3-Dimethyl-2-butene->Product Tetrachloromethane, 3h, Heat NBS N-Bromosuccinimide (NBS) dibenzoyl peroxide cluster_0 Cannabinoid Biosynthesis & Action GPP Geranyl pyrophosphate CBGA Cannabigerolic acid (CBGA) GPP->CBGA OA Olivetolic acid OA->CBGA THCA Tetrahydrocannabinolic acid (THCA) CBGA->THCA CBDA Cannabidiolic acid (CBDA) CBGA->CBDA THCA_S THCA synthase CBDA_S CBDA synthase THC Tetrahydrocannabinol (THC) THCA->THC CBD Cannabidiol (CBD) CBDA->CBD Heat Heat (Decarboxylation) CB1R CB1 Receptor (CNS) THC->CB1R Binds to CB2R CB2 Receptor (Immune System) THC->CB2R Binds to CBD->CB2R Binds to Psychoactive Psychoactive Effects CB1R->Psychoactive Mediates Therapeutic Therapeutic Effects CB2R->Therapeutic Mediates

References

Safety Operating Guide

Proper Disposal of 1-Bromo-2,3-dimethylbut-2-ene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 1-Bromo-2,3-dimethylbut-2-ene (CAS No. 5072-70-8), a flammable and irritant halogenated organic compound. The primary and recommended method for the disposal of this chemical is through a licensed professional hazardous waste disposal service.[1] Adherence to institutional, local, and national regulations is mandatory.

Immediate Safety and Handling

Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[2] All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Spill Management: In the event of a spill, remove all ignition sources. Absorb the spill with an inert material such as sand, silica (B1680970) gel, or vermiculite.[1] Collect the contaminated material into a sealed, properly labeled container for hazardous waste disposal.

Waste Classification and Segregation

As a halogenated organic compound, this compound must be segregated into a designated "Halogenated Organic Waste" container.[2][3] Do not mix with non-halogenated organic waste, acids, bases, or strong oxidizing agents.[1]

While a specific Resource Conservation and Recovery Act (RCRA) waste code is not explicitly assigned to this compound, it would likely be classified based on its characteristics. Given that it is a flammable liquid, it may be categorized under the D001 ignitable waste code.[4][5] If it is a discarded commercial chemical product, it could potentially fall under the "U" or "P" lists, though it is not explicitly named.[6] It is essential to consult with your institution's Environmental Health and Safety (EHS) department for precise waste code assignment.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₆H₁₁Br[7]
Molecular Weight 163.06 g/mol [7]
CAS Number 5072-70-8[8]
Hazard Class Flammable Liquid, Category 3[7]
GHS Hazard Statements H226: Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[7]

Experimental Protocol: Laboratory-Scale Quenching of Residual this compound

This protocol outlines a general procedure for quenching small, residual amounts of this compound in a laboratory setting via hydrolysis. This procedure should only be performed by trained personnel in a controlled environment and as a preliminary step before collection by a licensed waste disposal service.

Principle: this compound is an allylic bromide and is susceptible to nucleophilic substitution, such as hydrolysis, where the bromine atom is displaced by a hydroxyl group.[8] This reaction converts the reactive alkyl halide into a less hazardous allylic alcohol.

Materials:

  • Residual this compound in a suitable reaction vessel.

  • Aqueous solution of sodium hydroxide (B78521) (NaOH), 1 M.

  • Stir bar and magnetic stir plate.

  • pH paper or pH meter.

  • Appropriate container for halogenated aqueous waste.

Procedure:

  • Preparation: Ensure all necessary PPE is worn. Conduct the procedure in a certified chemical fume hood. The reaction vessel should be placed in an ice bath to control the reaction temperature, as the hydrolysis of reactive halides can be exothermic.

  • Dilution: If the residual this compound is in a non-polar solvent, it is preferable to remove the solvent under reduced pressure if possible. If not, proceed with caution as the reaction will be biphasic.

  • Neutralization: While vigorously stirring the residual material, slowly add the 1 M sodium hydroxide solution dropwise. The rate of addition should be controlled to prevent a rapid temperature increase.

  • Monitoring: Periodically check the pH of the aqueous layer using pH paper or a pH meter. Continue adding the sodium hydroxide solution until the pH is basic (pH > 10) and remains stable.

  • Reaction Time: Allow the mixture to stir at room temperature for several hours to ensure the hydrolysis reaction is complete.

  • Waste Collection: Once the reaction is complete, the resulting mixture should be transferred to a clearly labeled "Halogenated Aqueous Waste" container. This waste must still be disposed of through a licensed professional waste disposal service.

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling and Segregation cluster_disposal Disposal Options cluster_final Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood Segregate Segregate as Halogenated Organic Waste FumeHood->Segregate Transfer Waste Label Label Waste Container Clearly Segregate->Label SmallScale Laboratory-Scale Quenching (Residual Amounts Only) Label->SmallScale For Residuals ProfessionalDisposal Licensed Professional Hazardous Waste Service Label->ProfessionalDisposal Primary Route SmallScale->ProfessionalDisposal Collect Quenched Waste Incineration Incineration ProfessionalDisposal->Incineration

Caption: Disposal workflow for this compound.

References

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Feasible Synthetic Routes

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1-Bromo-2,3-dimethylbut-2-ene
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1-Bromo-2,3-dimethylbut-2-ene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.